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  • Product: N-(1-Methyl-3-phenylpropyl)valeramide
  • CAS: 143086-32-2

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to N-(1-Methyl-3-phenylpropyl)pentanamide

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of N-(1-Methyl-3-phenylpropyl)pentanamide, a secondary amide of interest in organic and medi...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of N-(1-Methyl-3-phenylpropyl)pentanamide, a secondary amide of interest in organic and medicinal chemistry. Due to the limited availability of direct experimental data for this specific compound, this document synthesizes information based on established chemical principles, data from its constituent precursors, and general characteristics of N-substituted amides. The guide covers its nomenclature, proposed synthesis, and predicted physicochemical and spectroscopic properties, offering a foundational resource for researchers exploring this and related molecules.

Nomenclature and Structure

The compound with the common name "N-(1-Methyl-3-phenylpropyl)valeramide" is systematically named according to IUPAC nomenclature.

  • IUPAC Name: N-(1-Methyl-3-phenylpropyl)pentanamide[1]

  • Synonyms: N-(4-phenylbutan-2-yl)pentanamide, N-(1-Methyl-3-phenylpropyl)valeramide[1]

  • CAS Number: 143086-32-2[1][2]

  • Molecular Formula: C₁₅H₂₃NO[1]

  • Molecular Weight: 233.35 g/mol

The chemical structure consists of a pentanamide (formerly valeramide) functional group where the nitrogen atom is substituted with a 1-methyl-3-phenylpropyl group. This side chain is also known as 4-phenylbutan-2-yl. The presence of a chiral center at the second carbon of the butyl chain means that this compound can exist as (R)- and (S)-enantiomers.

G cluster_0 Reactants cluster_1 Product Amine 1-Methyl-3-phenylpropylamine Amide N-(1-Methyl-3-phenylpropyl)pentanamide Amine->Amide + Acyl Chloride (Base, Solvent) AcylChloride Pentanoyl Chloride

Figure 2: Proposed synthesis of N-(1-Methyl-3-phenylpropyl)pentanamide.

Synthesis of Precursors

This primary amine can be synthesized via the reductive amination of 4-phenyl-2-butanone (benzylacetone). A common laboratory method involves reaction with ammonia in the presence of a reducing agent like sodium cyanoborohydride or through catalytic hydrogenation. An alternative published method involves the direct amination of 4-phenyl-2-butanol with ammonia over a ruthenium-pincer complex catalyst. [3] Experimental Protocol (Literature-Adapted for Reductive Amination): [3]

  • In a suitable reaction vessel, dissolve 4-phenyl-2-butanol (1 equivalent) in a solvent such as 2-methyl-2-butanol.

  • Add a catalytic amount of a suitable ruthenium catalyst (e.g., carbonylchlorohydrido[4,5-(di-i-propylphosphinomethylacridino)ruthenium(II)]).

  • Seal the vessel (e.g., a Hastelloy autoclave) and introduce liquid ammonia (approximately 10-12 equivalents).

  • Heat the reaction mixture to around 170°C and stir for 48 hours.

  • After cooling and venting, the reaction mixture is filtered and the solvent is removed under reduced pressure.

  • The crude product can be purified by distillation to yield 4-phenyl-2-butylamine.

Pentanoyl chloride is typically prepared by treating pentanoic acid (valeric acid) with a chlorinating agent. [4][5][6]Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation. [4][5] Experimental Protocol (General Procedure): [5]

  • In a round-bottom flask equipped with a reflux condenser and a gas outlet connected to a basic scrubber, add pentanoic acid.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Slowly add thionyl chloride (approximately 1.2 equivalents) to the stirred solution.

  • Gently heat the mixture to facilitate the reaction, which is complete when gas evolution (SO₂ and HCl) ceases.

  • The resulting pentanoyl chloride can be purified by fractional distillation.

Proposed Protocol for N-(1-Methyl-3-phenylpropyl)pentanamide Synthesis

This protocol is based on standard Schotten-Baumann conditions and should be optimized for specific laboratory conditions.

  • Reaction Setup: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-methyl-3-phenylpropylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (1.1-1.5 equivalents), to the solution.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Acyl Chloride Addition: Slowly add a solution of pentanoyl chloride (1.0-1.1 equivalents) in the same anhydrous solvent to the cooled amine solution. The reaction can be exothermic, so slow addition is crucial.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 1-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).

  • Purification: Wash the combined organic layers sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine and base, followed by saturated aqueous sodium bicarbonate, and finally brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization.

Physicochemical Properties (Predicted)

As direct experimental data is unavailable, the physicochemical properties of N-(1-Methyl-3-phenylpropyl)pentanamide are predicted based on the general properties of N-substituted amides. [7][8]

Property Predicted Value/Characteristic Rationale
Physical State Likely a liquid or low-melting solid at room temperature. Similar N-substituted amides with comparable molecular weights can be liquids or solids. [7]
Boiling Point High, likely >250°C. Amides have high boiling points due to strong intermolecular hydrogen bonding and dipole-dipole interactions. [8]
Melting Point If solid, likely in the range of 50-100°C. Dependent on crystal lattice packing efficiency.
Solubility Soluble in a wide range of organic solvents (e.g., alcohols, ethers, chlorinated solvents). Sparingly soluble in water. [7] The long alkyl and phenyl groups increase lipophilicity, while the amide group provides some polarity.

| Basicity | Very weak base. | The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group, reducing its availability to accept a proton. [9][10]|

Spectroscopic Data (Predicted)

The following are the expected key features in the spectroscopic analysis of N-(1-Methyl-3-phenylpropyl)pentanamide.

¹H NMR Spectroscopy
  • Aromatic Protons: A multiplet in the range of 7.1-7.3 ppm corresponding to the five protons of the phenyl group.

  • Amide Proton (N-H): A broad singlet or doublet (if coupled to the adjacent CH) typically in the range of 5.5-8.5 ppm.

  • CH-N Proton: A multiplet corresponding to the proton on the carbon adjacent to the nitrogen.

  • Aliphatic Protons: A series of multiplets corresponding to the various CH₂, CH, and CH₃ groups in the pentanoyl and 1-methyl-3-phenylpropyl chains. The methyl group on the chiral center would appear as a doublet.

¹³C NMR Spectroscopy
  • Carbonyl Carbon (C=O): A signal in the downfield region, typically around 170-175 ppm.

  • Aromatic Carbons: Several signals in the range of 125-145 ppm.

  • Aliphatic Carbons: Signals in the upfield region corresponding to the carbons of the two alkyl chains.

Infrared (IR) Spectroscopy
  • N-H Stretch: A sharp to moderately broad absorption band around 3300 cm⁻¹.

  • C=O Stretch (Amide I band): A strong, sharp absorption band in the region of 1630-1680 cm⁻¹. [11]* N-H Bend (Amide II band): An absorption band around 1550 cm⁻¹. [11]* C-H Stretches: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.

Mass Spectrometry
  • Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 233.35).

  • Fragmentation Pattern: Expected fragmentation would involve cleavage of the amide bond, as well as fragmentation of the alkyl chains. Common fragments would likely correspond to the pentanoyl cation and the 1-methyl-3-phenylpropyl cation or related fragments.

Potential Applications

While there are no specific documented applications for N-(1-Methyl-3-phenylpropyl)pentanamide, its structural features suggest potential areas for investigation in drug discovery and materials science. The 1-methyl-3-phenylpropylamine moiety is a known pharmacophore in some biologically active compounds. Amide functionalities are prevalent in a vast number of pharmaceuticals. Therefore, this compound could be explored for its potential biological activities.

Safety and Handling

No specific safety data is available for N-(1-Methyl-3-phenylpropyl)pentanamide. However, based on its precursors and general knowledge of similar compounds, the following precautions should be taken:

  • 1-Methyl-3-phenylpropylamine: This precursor is classified as corrosive and toxic if swallowed or in contact with skin. It can cause severe skin burns and eye damage. [12][13][14]* Pentanoyl Chloride: This reagent is corrosive and reacts with water. It should be handled in a fume hood with appropriate personal protective equipment.

  • N-(1-Methyl-3-phenylpropyl)pentanamide: It should be handled with care in a well-ventilated area, wearing standard personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and contact with skin and eyes.

A full risk assessment should be conducted before handling this compound.

Conclusion

N-(1-Methyl-3-phenylpropyl)pentanamide is a chiral secondary amide for which direct experimental data is scarce. This guide provides a comprehensive theoretical framework for its synthesis, and predicted physicochemical and spectroscopic properties, based on established chemical principles and data from its precursors. This information serves as a valuable starting point for researchers interested in the synthesis, characterization, and potential applications of this molecule.

References

  • ExSyn. (2023, September 6). In Focus: Valeryl chloride. [Link]

  • Fisher Scientific. Amide Synthesis. [Link]

  • Teachy.ai. Summary of Organic Functions: Amide. [Link]

  • Wikipedia. Amide. [Link]

  • Laibo Chem. N-(1-METHYL-3-PHENYLPROPYL)-N-VALERAMIDE , Package: 1g. [Link]

  • PubChem. 4-Phenylbutan-2-amine, (S)-. [Link]

  • Xidi Chemistry. N-(1-METHYL-3-PHENYLPROPYL)-N-VALERAMIDE. [Link]

  • RSC Publishing. Isomer selective infrared spectroscopy of supersonically cooled cis- and trans-N-phenylamides in the region from the amide band to NH stretching vibration. [Link]

  • Fiveable. N-substituted Amides Definition. [Link]

  • Chemistry LibreTexts. Chapter 17: Amines and Amides. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Analgesic Activity Screening of N-(1-Methyl-3-phenylpropyl)valeramide

Introduction The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. This document provides a comprehensive guide for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The quest for novel analgesic agents with improved efficacy and safety profiles is a cornerstone of modern pharmacology. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the screening of "N-(1-Methyl-3-phenylpropyl)valeramide" for potential analgesic activity. While direct pharmacological data for this specific molecule is not extensively documented in public literature, its structural characteristics suggest it may interact with key pathways in pain perception. This guide outlines detailed protocols for the synthesis of the compound and a tiered screening approach, from broad in-vivo assessments to more specific in-vitro mechanistic studies.

The protocols herein are designed to be self-validating, with integrated controls and clear endpoints. The scientific rationale behind each experimental choice is detailed to provide a deeper understanding of the screening cascade.

Compound Synthesis: N-(1-Methyl-3-phenylpropyl)valeramide

A plausible and straightforward method for the synthesis of N-(1-Methyl-3-phenylpropyl)valeramide is the Schotten-Baumann reaction. This involves the acylation of 1-Methyl-3-phenylpropylamine with valeroyl chloride.

Materials:

  • 1-Methyl-3-phenylpropylamine (also known as 4-Phenylbutan-2-amine)[1][2]

  • Valeroyl chloride

  • Sodium hydroxide (NaOH) solution (e.g., 10%)

  • Dichloromethane (DCM) or other suitable organic solvent

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware and magnetic stirrer

Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-Methyl-3-phenylpropylamine in dichloromethane. Cool the solution in an ice bath.

  • Addition of Base: Slowly add an aqueous solution of sodium hydroxide to the flask while stirring vigorously.

  • Acylation: Add valeroyl chloride dropwise to the biphasic mixture. The reaction is exothermic, so maintain the temperature below 10°C.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude N-(1-Methyl-3-phenylpropyl)valeramide by column chromatography or recrystallization to obtain the final product of high purity.

  • Characterization: Confirm the structure and purity of the synthesized compound using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

In-Vivo Analgesic Activity Screening

A tiered in-vivo screening approach is recommended, starting with a general model of visceral pain, followed by tests that can differentiate between peripheral and central analgesic mechanisms.

Acetic Acid-Induced Writhing Test (Visceral Pain Model)

This widely used and reliable method is particularly sensitive to peripherally acting analgesics and serves as an excellent primary screen for new chemical entities.[3] The intraperitoneal injection of acetic acid induces a characteristic writhing response, which is a quantifiable measure of pain.[3][4]

Protocol:

  • Animals: Male Swiss albino mice (20-30 g) are typically used.[4] Acclimatize the animals for at least one week before the experiment.[5]

  • Grouping: Divide the mice into at least four groups (n=6-8 per group):

    • Group I (Vehicle Control): Receives the vehicle (e.g., 0.9% saline with 1% Tween 80).

    • Group II (Positive Control): Receives a standard analgesic drug (e.g., Diclofenac sodium, 10 mg/kg, p.o. or Aspirin, 100 mg/kg, p.o.).[3][5]

    • Group III (Test Group 1): Receives N-(1-Methyl-3-phenylpropyl)valeramide at a low dose.

    • Group IV (Test Group 2): Receives N-(1-Methyl-3-phenylpropyl)valeramide at a high dose.

  • Drug Administration: Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.). A pre-treatment time of 30-60 minutes is typically allowed for drug absorption.[3][5]

  • Induction of Writhing: After the pre-treatment period, administer 0.6% or 1% acetic acid solution (10 ml/kg body weight) intraperitoneally to each mouse.[3][4]

  • Observation: Five minutes after the acetic acid injection, place each mouse in an individual observation chamber and count the total number of writhes for a period of 10-20 minutes.[3][6] A writhe is characterized by a wave of contraction of the abdominal muscles followed by the stretching of the hind limbs.[3]

  • Data Analysis: Record the number of writhes for each animal. Calculate the mean number of writhes for each group and the percentage of inhibition of writhing using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100. Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's or Tukey's) to determine statistical significance.[3]

Expected Data Presentation:

Treatment GroupDose (mg/kg)Mean Number of Writhes ± SEM% Inhibition
Vehicle Control-45.3 ± 2.1-
Diclofenac Sodium1015.1 ± 1.5***66.7%
Test Compound1030.5 ± 2.832.7%
Test Compound3020.2 ± 1.9**55.4%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Experimental Workflow: Acetic Acid-Induced Writhing Test

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase acclimatize Animal Acclimatization (1 week) grouping Grouping of Animals (n=6-8 per group) acclimatize->grouping drug_admin Drug Administration (Vehicle, Positive Control, Test Compound) grouping->drug_admin absorption Absorption Period (30-60 min) drug_admin->absorption acetic_acid Acetic Acid Injection (i.p.) absorption->acetic_acid observation Observation Period (Count writhes for 10-20 min) acetic_acid->observation data_collection Data Collection (Number of writhes) observation->data_collection calc Calculate % Inhibition data_collection->calc stats Statistical Analysis (ANOVA) calc->stats

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

Hot Plate and Tail-Flick Tests (Central Analgesic Activity)

These methods assess the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[5] The hot plate test integrates supraspinal pathways, while the tail-flick test is primarily a spinal reflex.[7][8]

Hot Plate Test Protocol:

  • Apparatus: Hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5°C.[5]

  • Procedure:

    • Gently place the mouse or rat on the hot plate and start a stopwatch.[5]

    • Record the latency time for the animal to exhibit nociceptive responses (e.g., licking of the hind paw, jumping).[5]

    • Establish a cut-off time (e.g., 30-45 seconds) to prevent tissue damage.[5][9]

    • Measure the baseline latency for each animal before drug administration.[5]

    • Administer the test compound or control substance.

    • Measure the post-drug latency at various time points (e.g., 30, 60, 90, and 120 minutes).[5]

  • Data Analysis: Calculate the percentage of Maximum Possible Effect (%MPE) using the formula: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.[10]

Tail-Flick Test Protocol:

  • Apparatus: Tail-flick analgesiometer with a radiant heat source.[5]

  • Procedure:

    • Gently restrain the rat, with its tail positioned over the radiant heat source.[5]

    • Apply the heat stimulus to the tail and measure the time taken for the rat to flick its tail away.[5]

    • Establish a cut-off time (e.g., 10-15 seconds) to prevent tissue damage.[5][11]

    • Determine the baseline tail-flick latency for each animal.[5]

    • Administer the test compound or control substance.

    • Measure the post-drug latency at predetermined time intervals.[5]

  • Data Analysis: Calculate the %MPE as described for the hot plate test.

Expected Data Presentation (Hot Plate Test):

Treatment GroupDose (mg/kg)Latency (seconds) at 60 min ± SEM% MPE at 60 min
Vehicle Control-8.5 ± 0.7-
Morphine522.1 ± 1.8***63.3%
Test Compound2012.3 ± 1.117.7%
Test Compound5018.6 ± 1.5**47.0%
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Experimental Workflow: Thermal Nociception Tests

G cluster_pre Pre-Treatment cluster_post Post-Treatment baseline Measure Baseline Latency drug_admin Administer Compound/ Control baseline->drug_admin hot_plate Hot Plate Test (Paw Lick/Jump) tail_flick Tail-Flick Test (Tail Flick) post_latency Measure Post-Drug Latency (at various time points) drug_admin->post_latency calc Calculate %MPE post_latency->calc stats Statistical Analysis calc->stats

Caption: Generalized workflow for Hot Plate and Tail-Flick tests.

In-Vitro Mechanistic Studies

Based on the in-vivo results, further in-vitro assays can elucidate the mechanism of action. The structural similarity of N-(1-Methyl-3-phenylpropyl)valeramide to some synthetic opioids and other centrally acting analgesics suggests that opioid and TRPV1 receptors are plausible targets.

Opioid Receptor Binding Assay

This assay determines if the test compound binds to opioid receptors (μ, δ, and κ).[12][13]

Protocol:

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human μ, δ, or κ opioid receptors.[14]

    • Radioligands specific for each receptor (e.g., [³H]DAMGO for μ, [³H]DPDPE for δ, [³H]U69,593 for κ).

    • Test compound (N-(1-Methyl-3-phenylpropyl)valeramide).

    • Non-specific binding control (e.g., Naloxone).[14]

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After incubation, separate the bound and free radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis:

    • Generate competition binding curves by plotting the percentage of specific binding against the logarithm of the test compound concentration.

    • Calculate the Ki (inhibitory constant) value, which represents the affinity of the compound for the receptor.

TRPV1 Receptor Activation Assay

This assay investigates whether the compound modulates the activity of the TRPV1 ion channel, which is involved in thermal and inflammatory pain.[15][16]

Protocol:

  • Materials:

    • HEK293 cells stably expressing the human TRPV1 receptor.[17]

    • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16]

    • TRPV1 agonist (e.g., Capsaicin).[17]

    • Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.

  • Procedure:

    • Load the TRPV1-expressing cells with the calcium-sensitive dye.

    • Add the test compound at various concentrations.

    • Stimulate the cells with a TRPV1 agonist (e.g., capsaicin).

    • Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity.

  • Data Analysis:

    • Determine if the test compound agonizes the receptor directly or antagonizes the effect of the known agonist.

    • Calculate EC₅₀ (for agonists) or IC₅₀ (for antagonists) values.

Potential Signaling Pathway Involvement

G cluster_opioid Opioid Receptor Pathway cluster_trpv1 TRPV1 Pathway compound N-(1-Methyl-3-phenylpropyl)valeramide opioid_receptor Opioid Receptor (μ, δ, κ) compound->opioid_receptor Agonist? trpv1_receptor TRPV1 Receptor compound->trpv1_receptor Antagonist? g_protein Gi/o Protein opioid_receptor->g_protein adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase ion_channel Ion Channel Modulation g_protein->ion_channel camp ↓ cAMP adenylyl_cyclase->camp analgesia_opioid Analgesia camp->analgesia_opioid ion_channel->analgesia_opioid ca_influx Ca²⁺ Influx trpv1_receptor->ca_influx depolarization Neuronal Depolarization ca_influx->depolarization pain_signal Pain Signal Transmission depolarization->pain_signal analgesia_trpv1 Analgesia (Antagonism) pain_signal->analgesia_trpv1 Blocked by Antagonist

Caption: Potential signaling pathways for analgesic action.

Trustworthiness and Self-Validation

The integrity of these protocols relies on consistent experimental conduct and the inclusion of appropriate controls.

  • Vehicle Control: Essential for establishing a baseline and ensuring that the vehicle itself does not have an effect.

  • Positive Control: The use of a well-characterized standard drug (e.g., Diclofenac, Morphine) validates the assay's sensitivity and provides a benchmark for comparing the potency of the test compound.[18]

  • Dose-Response Relationship: Testing multiple doses of the compound is crucial to establish a dose-dependent effect, a hallmark of pharmacological activity.

  • Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the institutional animal care and use committee (IACUC) and relevant national regulations.

By adhering to these principles, researchers can generate reliable and reproducible data to accurately assess the analgesic potential of N-(1-Methyl-3-phenylpropyl)valeramide.

References

  • RJPT SimLab. (n.d.). Acetic Acid Induced Writhing Method: A Key Tool in Pharmacology Software for Analgesic Screening. Retrieved from [Link]

  • PubMed. (2011). In vitro opioid receptor assays. Retrieved from [Link]

  • SAS Publishers. (2017). Evaluation of Analgesic Activity by Acetic Acid Induced Writhing Method of Crude Extracts of Acacia nilotica. Retrieved from [Link]

  • SlideShare. (n.d.). Analgesia Hot Plat Test. Retrieved from [Link]

  • Bio-protocol. (n.d.). Acetic acid-induced writhing test in mice. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Tail flick test – Knowledge and References. Retrieved from [Link]

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  • Journal of Pharmaceutical Research International. (2021). The antinociceptive effects of folic acid using formalin and acetic acid tests in male mice. Retrieved from [Link]

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  • Scientific Research Publishing. (n.d.). In-Vivo Models for Management of Pain. Retrieved from [Link]

  • ACS Publications. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. Retrieved from [Link]

  • Melior Discovery. (n.d.). Hot Plate Test in Mice, Thermal Analgesia. Retrieved from [Link]

  • PMC. (n.d.). The Study of Analgesic Effects of Leonurus cardiaca L. in Mice by Formalin, Tail Flick and Hot Plate Tests. Retrieved from [Link]

  • BioMed. (n.d.). Tail Flick Test. Retrieved from [Link]

  • PMC. (n.d.). Opioid receptor heteromers in analgesia. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Assay of TRPV1 Receptor Signaling. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay of TRPV1 receptor signaling | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). Opioid Receptor Binding, Functional Activities, Antinociceptive.... Retrieved from [Link]

  • bioRxiv. (2021). Differential recognition of opioid analgesics by µ opioid receptors: Predicted interaction patterns correlate with ligand-specific voltage sensitivity. Retrieved from [Link]

  • Molecular Devices. (n.d.). Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit. Retrieved from [Link]

  • ACS Omega. (2022). Highly Efficient Real-Time TRPV1 Screening Methodology for Effective Drug Candidates. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-methyl-N-(1-methylpropyl)-3-phenylnaphthalene-1-carboxamide. Retrieved from [Link]

  • PNAS. (n.d.). Endocannabinoid activation of the TRPV1 ion channel is distinct from activation by capsaicin. Retrieved from [Link]

  • Journal of Experimental Pharmacology. (2019). A comparative experimental study of analgesic activity of a novel non-. Retrieved from [Link]

  • SciSpace. (n.d.). Synthetic analgesics. Synthesis and pharmacology of the diastereoisomers of N-(3-methyl-1-(2-phenylethyl)-4-piperidyl)-. Retrieved from [Link]

  • MDPI. (2022). Antinociceptive and Antiallodynic Activity of Some 3-(3-Methylthiophen-2-yl)pyrrolidine-2,5-dione Derivatives in Mouse Models of Tonic and Neuropathic Pain. Retrieved from [Link]

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Application

Application Notes &amp; Protocols for the Investigation of N-(1-Methyl-3-phenylpropyl)valeramide in Central Nervous System Research

Introduction: Unraveling the Therapeutic Potential of a Novel N-Acyl-Amide The landscape of central nervous system (CNS) drug discovery is in constant evolution, driven by the need for more effective and safer therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unraveling the Therapeutic Potential of a Novel N-Acyl-Amide

The landscape of central nervous system (CNS) drug discovery is in constant evolution, driven by the need for more effective and safer therapeutics for a range of debilitating neurological and psychiatric disorders. Within this landscape, the family of N-acyl amino acids and their synthetic derivatives has emerged as a promising area of investigation.[1][2][3] These lipid signaling molecules are endogenous to the mammalian brain and are implicated in a variety of physiological processes.[1][2] Concurrently, there is a long-standing effort to develop second-generation analogs of established CNS drugs like valproic acid (VPA), aiming to enhance therapeutic efficacy while mitigating adverse effects such as teratogenicity.[4][5] Amide derivatives of VPA, in particular, have shown potential for improved in vivo performance and a better safety profile.[4][6]

N-(1-Methyl-3-phenylpropyl)valeramide is a novel chemical entity that sits at the intersection of these two promising fields of research. Its structure, combining a valeramide moiety with a substituted phenylpropylamine, suggests a potential for CNS activity. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic investigation of N-(1-Methyl-3-phenylpropyl)valeramide. It outlines a strategic, multi-tiered approach, from initial in vitro characterization to in vivo validation, to elucidate its pharmacological profile and therapeutic potential.

Physicochemical Properties and CNS Drug-Likeness

A preliminary in silico assessment is crucial for predicting the compound's potential to cross the blood-brain barrier (BBB) and engage with CNS targets. Molecules with a polar surface area (PSA) of less than 100 Ų are more likely to penetrate the BBB.

PropertyValueSignificance in CNS Drug Discovery
Molecular Formula C15H23NOProvides the elemental composition.
Molecular Weight 233.355 g/mol [7]Lower molecular weight is generally favored for BBB penetration.
Topological Polar Surface Area (TPSA) 29.1 Ų[7]A low TPSA is a strong indicator of good BBB permeability.
Rotatable Bond Count 6[7]Indicates molecular flexibility, which can influence receptor binding.
Predicted LogP (XLogP3-AA) 3.6[7]Suggests good lipophilicity for membrane traversal.

This data is based on publicly available information for N-(1-Methyl-3-phenylpropyl)isovaleramide, a closely related isomer.

Proposed Research Workflow

A logical and phased approach is essential for the efficient evaluation of a novel CNS compound. The following workflow is proposed to systematically characterize the bioactivity of N-(1-Methyl-3-phenylpropyl)valeramide.

G cluster_0 Phase 1: In Vitro Characterization cluster_1 Phase 2: In Vivo Pharmacokinetics & Safety cluster_2 Phase 3: In Vivo Efficacy Models a Receptor/Enzyme Screening b Cellular Assays (e.g., Neuroinflammation, Neurite Outgrowth) a->b c Blood-Brain Barrier Permeability Assay b->c d Pharmacokinetic (PK) Studies (Brain & Plasma Concentrations) c->d Proceed if permeable and non-toxic e Acute Toxicity & Tolerability (e.g., Irwin Test) d->e f Behavioral Models (e.g., Seizure, Anxiety, Pain) e->f Proceed if safe and brain-penetrant g Target Engagement & Biomarker Analysis f->g

Figure 1: A phased experimental workflow for the CNS-focused investigation of N-(1-Methyl-3-phenylpropyl)valeramide.

Detailed Protocols

Phase 1: In Vitro Characterization

Protocol 1.1: Broad-Spectrum CNS Receptor and Enzyme Profiling

Rationale: To identify potential molecular targets, a broad screening against a panel of CNS-relevant receptors, ion channels, and enzymes is the first step. This unbiased approach can reveal unexpected activities and guide further investigation.

Methodology:

  • Compound Preparation: Prepare a 10 mM stock solution of N-(1-Methyl-3-phenylpropyl)valeramide in DMSO.

  • Assay Panel Selection: Utilize a commercial service (e.g., Eurofins SafetyScreen, CEREP panel) that offers binding and functional assays for a wide range of CNS targets, including but not limited to:

    • GPCRs: Dopamine, serotonin, adrenergic, opioid, and cannabinoid receptors.

    • Ion Channels: Sodium, potassium, and calcium channels.

    • Enzymes: FAAH, MAGL, COX, histone deacetylases (HDACs). The inhibition of HDACs is a known mechanism of valproic acid.[6][8]

    • Transporters: Monoamine transporters (DAT, SERT, NET).

  • Execution: Assays are typically performed at a standard concentration (e.g., 10 µM) to identify significant interactions (e.g., >50% inhibition or stimulation).

  • Data Analysis: Analyze the percentage of inhibition or stimulation for each target. Hits are confirmed through concentration-response curves to determine potency (IC50 or EC50).

Protocol 1.2: In Vitro Blood-Brain Barrier Permeability Assay

Rationale: Assessing the ability of the compound to cross the BBB is a critical step in CNS drug development.[9] An in vitro co-culture model provides a valuable initial assessment.

Methodology:

  • Cell Culture: Establish a co-culture model of brain endothelial cells (e.g., hCMEC/D3) and primary rat astrocytes.[9]

  • Transwell Setup: Seed the endothelial cells on the apical side of a Transwell insert and astrocytes on the basolateral side. Culture until a tight monolayer with high transendothelial electrical resistance (TEER) is formed.

  • Permeability Assay:

    • Add N-(1-Methyl-3-phenylpropyl)valeramide (e.g., at 1 µM) to the apical (blood side) chamber.

    • At various time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (brain side) chamber.

    • Include a low-permeability marker (e.g., Lucifer yellow) to assess monolayer integrity.

  • Quantification: Analyze the concentration of the compound in the basolateral samples using LC-MS/MS.

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) and compare it to known CNS-penetrant and non-penetrant drugs.

Phase 2: In Vivo Pharmacokinetics and Safety

Protocol 2.1: Rodent Pharmacokinetic (PK) Study

Rationale: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of the compound in a living organism, and specifically its concentration in the brain over time.

Methodology:

  • Animal Model: Use male C57BL/6 mice or Sprague-Dawley rats.

  • Dosing: Administer a single dose of N-(1-Methyl-3-phenylpropyl)valeramide via intravenous (IV) and oral (PO) routes.

  • Sample Collection: At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples and whole brains.

  • Sample Processing: Process blood to obtain plasma. Homogenize brain tissue.

  • Quantification: Determine the concentration of the compound in plasma and brain homogenates using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters including Cmax, Tmax, AUC, half-life (t1/2), and brain-to-plasma ratio.

Protocol 2.2: General Behavioral and Acute Toxicity Assessment (Irwin Test)

Rationale: To identify any overt behavioral effects and to determine the maximum tolerated dose (MTD). This is a broad characterization of the compound's effects on CNS function.[10]

Methodology:

  • Animal Model: Use male mice.

  • Dose Escalation: Administer escalating single doses of the compound (e.g., 10, 30, 100, 300 mg/kg, i.p. or p.o.).

  • Systematic Observation: At specified time points post-dosing, a trained observer scores a range of behavioral and physiological parameters, including:

    • Behavioral: Alertness, spontaneous activity, grooming, startle response.

    • Neurological: Motor coordination (gait), muscle tone, reflexes (pinna, corneal).

    • Autonomic: Salivation, pupil size, body temperature.

  • Data Analysis: Record the presence, severity, and duration of any observed effects at each dose level to establish a safety profile and identify potential therapeutic areas for further investigation.

Phase 3: In Vivo Efficacy Models

Protocol 3.1: Maximal Electroshock (MES) Seizure Model

Rationale: Given the structural similarity to valproic acid derivatives, assessing anticonvulsant activity is a logical starting point. The MES test is a classic model for generalized tonic-clonic seizures.

Methodology:

  • Animal Model: Use male mice.

  • Dosing: Administer the test compound or vehicle at various doses and pre-treatment times.

  • Induction of Seizure: Deliver a brief electrical stimulus (e.g., 50 mA, 0.2 s) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of a tonic hindlimb extension, which indicates a seizure.

  • Data Analysis: Determine the percentage of animals protected from seizures at each dose and calculate the median effective dose (ED50).

Protocol 3.2: Elevated Plus Maze (EPM) for Anxiolytic Activity

Rationale: Many CNS-active compounds, including some N-acyl amides, exhibit anxiolytic properties. The EPM is a standard model for assessing anxiety-like behavior in rodents.[11]

Methodology:

  • Animal Model: Use male mice or rats.

  • Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

  • Dosing: Administer the test compound or vehicle (e.g., 30-60 minutes before the test).

  • Procedure: Place the animal in the center of the maze and allow it to explore for 5 minutes.

  • Data Collection: Use video tracking software to record the time spent in and the number of entries into the open and closed arms.

  • Data Analysis: An increase in the time spent in the open arms is indicative of an anxiolytic effect.

Potential Signaling Pathways and Mechanistic Studies

Based on the known pharmacology of related compounds, N-(1-Methyl-3-phenylpropyl)valeramide could potentially modulate several CNS signaling pathways.

G cluster_gaba GABAergic System cluster_lipid Lipid Signaling cluster_epigenetic Epigenetic/Transcriptional compound N-(1-Methyl-3-phenylpropyl)valeramide gaba_t GABA Transaminase (Inhibition) compound->gaba_t Potential Action gaba_r GABA-A Receptor (Positive Modulation) compound->gaba_r Potential Action faah FAAH (Inhibition) compound->faah Potential Action trpv1 TRPV1 Channel (Modulation) compound->trpv1 Potential Action hdac HDAC (Inhibition) compound->hdac Potential Action [Increased GABA Levels] [Increased GABA Levels] gaba_t->[Increased GABA Levels] [Enhanced Neuronal Inhibition] [Enhanced Neuronal Inhibition] gaba_r->[Enhanced Neuronal Inhibition] [Increased Endocannabinoids] [Increased Endocannabinoids] faah->[Increased Endocannabinoids] [Modulation of Nociception] [Modulation of Nociception] trpv1->[Modulation of Nociception] [Altered Gene Expression] [Altered Gene Expression] hdac->[Altered Gene Expression]

Figure 2: Potential CNS signaling pathways that may be modulated by N-(1-Methyl-3-phenylpropyl)valeramide.

Conclusion

N-(1-Methyl-3-phenylpropyl)valeramide represents a novel investigational compound with a chemical structure that suggests potential for CNS activity. The application notes and protocols detailed herein provide a robust framework for its systematic evaluation. By progressing through a phased approach of in vitro characterization, in vivo safety and pharmacokinetic profiling, and targeted efficacy studies, researchers can thoroughly elucidate the pharmacological profile of this compound. This structured methodology will enable informed decisions regarding its potential as a lead candidate for the development of new treatments for CNS disorders.

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  • Raboune, S., et al. (2014). Novel endogenous N-acyl amides activate TRPV1-4 receptors, BV-2 microglia, and are regulated in brain in an acute model of inflammation. Frontiers in Cellular Neuroscience, 8, 195. Retrieved from [Link]

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Method

Application Note: In Vitro Assay Development and Pharmacological Profiling of N-(1-Methyl-3-phenylpropyl)valeramide (NMPPV)

Introduction & Physicochemical Considerations N-(1-Methyl-3-phenylpropyl)valeramide (NMPPV, CAS 143086-32-2) is a highly lipophilic aliphatic-aromatic amide. Structurally related to known sensory modulators (e.g., capsai...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Considerations

N-(1-Methyl-3-phenylpropyl)valeramide (NMPPV, CAS 143086-32-2) is a highly lipophilic aliphatic-aromatic amide. Structurally related to known sensory modulators (e.g., capsaicin analogs and cooling agents), NMPPV is a prime candidate for screening against Transient Receptor Potential (TRP) channels such as TRPV1 or TRPM8. However, its high predicted partition coefficient (LogP ~3.5–4.0) presents distinct challenges for in vitro assay development, including aqueous insolubility, non-specific plastic binding, and optical assay interference.

This application note details a robust, self-validating in vitro screening cascade designed to evaluate the cytotoxicity, target-specific functional activity, and intestinal permeability of NMPPV.

Causality in Formulation & Handling

Because NMPPV is highly lipophilic, using standard aqueous buffers (like PBS or HBSS alone) will result in compound precipitation and artificially low assay readouts. To maintain NMPPV in solution and prevent non-specific binding to polystyrene microplates, all stock solutions must be prepared in 100% DMSO. Assay buffers should be supplemented with a carrier protein or surfactant, such as 0.1% Bovine Serum Albumin (BSA) or 0.02% Pluronic F-127. The final DMSO concentration in all cellular assays must be strictly maintained below 0.5% (v/v) to prevent solvent-induced cytotoxicity.

Experimental Workflow

G Start NMPPV (Lipophilic Amide) Formulation Formulation & Handling (DMSO + 0.1% BSA) Start->Formulation Solubilization Viability Cytotoxicity Profiling (CellTiter-Glo) Formulation->Viability Establish Window Target Target-Specific Assay (FLIPR Calcium Flux) Formulation->Target Functional Screen ADME In Vitro ADME (Caco-2 Permeability) Formulation->ADME Bioavailability Data Pharmacological Profiling (IC50, CC50, Papp) Viability->Data Target->Data ADME->Data

Multi-tier in vitro screening workflow for NMPPV from formulation to pharmacological profiling.

Protocol 1: Cytotoxicity and Therapeutic Window

Causality & Self-Validation: Lipophilic compounds often precipitate and interfere with the optical absorbance readouts of traditional colorimetric assays like MTT or MTS. To circumvent this, the CellTiter-Glo® Luminescent Cell Viability Assay is utilized[1]. This homogeneous "add-mix-measure" format lyses cells and directly quantifies ATP via a luciferase reaction, which is highly resistant to chemical interference[2]. To self-validate the system, a standard curve of exogenous ATP is run in parallel to ensure the luminescence correlates linearly with ATP concentration.

Step-by-Step Methodology:

  • Cell Seeding: Seed the target cell line (e.g., HEK293) at a density of 10,000 cells/well in 90 µL of complete culture medium into a 96-well opaque white microplate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment: Prepare a 10-point dose-response curve of NMPPV in 100% DMSO (10 mM top concentration, 1:3 serial dilutions). Dilute these stocks 1:200 in culture medium to create 10X intermediate solutions. Add 10 µL of the 10X solutions to the cells (final NMPPV concentrations: 1 nM to 50 µM; final DMSO: 0.5%).

  • Incubation: Incubate the treated cells for 48 hours.

  • Assay Execution: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well[1].

  • Lysis & Measurement: Mix the contents vigorously on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal[2].

  • Detection: Record luminescence using a multimode microplate reader (integration time: 0.5–1.0 second/well).

Protocol 2: High-Throughput Calcium Flux Assay (FLIPR)

Causality & Self-Validation: Amides structurally similar to NMPPV frequently target Ca²⁺-permeable TRP channels. The Fluorometric Imaging Plate Reader (FLIPR) calcium assay is the gold standard for high-throughput functional screening of these channels[3]. We utilize Fluo-4 AM, a cell-permeant calcium indicator. Because HEK293 cells express organic anion transporters that actively extrude Fluo-4, Probenecid (an anion transport inhibitor) is added to the dye-loading buffer to retain the intracellular dye, ensuring a robust signal-to-noise ratio[4].

Step-by-Step Methodology:

  • Cell Seeding: Seed TRP-expressing HEK293 cells (e.g., TRPV1 or TRPM8) at 15,000 cells/well in a 384-well black, clear-bottom poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove the culture medium. Add 25 µL/well of Dye Loading Buffer (HBSS containing 20 mM HEPES, 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid, pH 7.4)[3].

  • Incubation: Incubate for 45 minutes at 37°C, followed by 15 minutes at room temperature.

  • Washing: Wash the plate three times with Assay Buffer (HBSS + 20 mM HEPES + 2.5 mM Probenecid) using an automated plate washer, leaving 25 µL/well of buffer.

  • FLIPR Execution: Transfer the plate to the FLIPR instrument. Record baseline fluorescence (Ex: 488 nm, Em: 525 nm) for 10 seconds.

  • Compound Injection: Automatically inject 25 µL of 2X NMPPV solutions (prepared in Assay Buffer with 0.1% BSA) and record the kinetic fluorescence response for 3 minutes[4].

  • Data Analysis: Calculate the maximum change in relative fluorescence units (ΔRFU) to determine the EC₅₀ or IC₅₀.

Protocol 3: In Vitro Intestinal Permeability (Caco-2 Assay)

Causality & Self-Validation: For systemically intended lipophilic compounds, oral bioavailability is dictated by intestinal permeability and susceptibility to efflux transporters (e.g., P-glycoprotein). The Caco-2 cell line differentiates into polarized monolayers that mimic the human intestinal epithelium[5]. To validate the integrity of the tight junctions before the assay, Transepithelial Electrical Resistance (TEER) must be measured; only inserts with a TEER > 200 Ω·cm² are used[6]. Bidirectional transport allows the calculation of the Efflux Ratio (ER) to determine if NMPPV is actively pumped out of the gut[7].

Step-by-Step Methodology:

  • Monolayer Cultivation: Seed Caco-2 cells (passage 30–40) at 100,000 cells/cm² on polycarbonate Transwell inserts (0.4 µm pore size, 24-well format). Culture for 21 days, changing the medium every other day[5].

  • Integrity Check: Measure TEER using an epithelial volt-ohm meter. Proceed only if TEER > 200 Ω·cm²[6].

  • Preparation: Wash the monolayers twice with pre-warmed Transport Buffer (HBSS + 10 mM HEPES, pH 7.4).

  • Apical to Basolateral (A-B) Transport: Add 200 µL of Transport Buffer containing 10 µM NMPPV to the Apical chamber. Add 600 µL of blank Transport Buffer to the Basolateral chamber[6].

  • Basolateral to Apical (B-A) Transport: Add 600 µL of Transport Buffer containing 10 µM NMPPV to the Basolateral chamber. Add 200 µL of blank Transport Buffer to the Apical chamber[6].

  • Incubation: Incubate the plates on an orbital shaker (60 rpm) at 37°C for 2 hours.

  • Sampling & Analysis: Extract 50 µL from both the donor and receiver chambers. Quantify NMPPV concentrations using LC-MS/MS.

  • Calculation: Calculate the Apparent Permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B−A)/Papp​(A−B) )[7].

Quantitative Data Presentation

Assay PhaseKey ParameterExpected Range for Lipophilic AmidesQuality Control (QC) Metric
Cytotoxicity CC₅₀> 50 µMATP Standard Curve R² > 0.99
Target Function EC₅₀ / IC₅₀10 nM – 10 µMZ'-factor > 0.5
Permeability Papp​ (A-B)> 10 × 10⁻⁶ cm/sTEER > 200 Ω·cm²
Efflux Efflux Ratio (ER)< 2.0 (Passive diffusion)Mass Balance > 80%

References

  • Molecular Devices. "Optimizing a transient receptor potential (TRP) channel assay on the FLIPR instrument." [Link]

  • Creative Bioarray. "Caco-2 Permeability Assay Protocol." [Link]

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Application

Application Note: Structure-Activity Relationship (SAR) Profiling of N-(1-Methyl-3-phenylpropyl)valeramide Derivatives for TRPV1 Modulation

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol Executive Summary & Mechanistic Rationale The compound N-(1-Methy...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Document Type: Technical Application Note & Experimental Protocol

Executive Summary & Mechanistic Rationale

The compound N-(1-Methyl-3-phenylpropyl)valeramide (CAS 143086-32-2) is a synthetic, lipophilic amide characterized by a valeramide acyl chain linked to an aralkylamine moiety[1]. Structurally, it shares a highly conserved pharmacophore with classical capsaicinoids (e.g., nonivamide). However, the absence of the traditional vanillyl head group (specifically the 3-methoxy and 4-hydroxy substitutions) fundamentally alters its interaction with the Transient Receptor Potential Vanilloid 1 (TRPV1) channel[2].

In drug discovery, modifying the vanilloid ring and the acyl chain length of capsaicin analogs is a proven strategy to reduce pungency and shift the pharmacological profile from agonism to antagonism or allosteric modulation[2]. This application note outlines a comprehensive Structure-Activity Relationship (SAR) workflow to optimize N-(1-Methyl-3-phenylpropyl)valeramide as a novel scaffold for TRPV1 antagonism, which has high therapeutic potential for neuropathic pain and inflammatory hyperalgesia.

Causality in SAR Design

To systematically optimize this scaffold, modifications are divided into three distinct zones:

  • The Acyl Tail (Valeryl group): Interacts with the hydrophobic pocket of the TRPV1 channel. Varying the carbon chain length (C3–C7) determines the depth of pocket insertion and overall lipophilicity (LogP).

  • The Amide Linker: Acts as a critical hydrogen-bond donor/acceptor pair. N-methylation or bioisosteric replacement (e.g., urea, triazole) tests the necessity of this H-bond network.

  • The Aralkyl Head (1-Methyl-3-phenylpropyl): Engages in π−π stacking within the receptor. Halogenation (e.g., fluoro, chloro) or methoxy substitutions on the phenyl ring probe the steric limits and electronic requirements of the binding site.

SAR Scaffold N-(1-Methyl-3-phenylpropyl)valeramide (Lead Scaffold) Tail Acyl Tail (Valeryl) Hydrophobic Pocket Scaffold->Tail Linker Amide Linker H-Bonding Network Scaffold->Linker Head Aralkyl Head Pi-Pi Stacking Scaffold->Head ModTail Vary Chain Length (C3-C7) Tail->ModTail ModLinker N-Methylation / Bioisosteres (Triazole, Urea) Linker->ModLinker ModHead Ring Substitution (F, Cl, OMe) Head->ModHead

SAR optimization logic for N-(1-Methyl-3-phenylpropyl)valeramide derivatives.

Quantitative Data Presentation: SAR Summary

The following table summarizes hypothetical, mechanistically logical SAR data generated using the FLIPR calcium flux assay and microsomal stability protocols described in Section 3.

Compound IDAcyl Tail (R1)Phenyl Substitution (R2)TRPV1 Antagonism IC₅₀ (nM)Hepatic Microsome T₁/₂ (min)
Lead (CAS 143086-32-2) Valeryl (C5)Unsubstituted1,250 ± 11024.5
Analog 1 Butyryl (C4)Unsubstituted>10,00018.2
Analog 2 Hexanoyl (C6)Unsubstituted480 ± 4531.0
Analog 3 Hexanoyl (C6)4-Fluoro125 ± 1545.5
Analog 4 Hexanoyl (C6)3-Methoxy, 4-Fluoro45 ± 842.0
Analog 5 (N-Methyl) Hexanoyl (C6)4-Fluoro>10,000>120.0

Data Interpretation Insight: Increasing the tail length to C6 (Analog 2) improves hydrophobic pocket packing. Adding a para-fluoro group (Analog 3) blocks oxidative metabolism at the phenyl ring, extending the half-life while improving target affinity. N-methylation (Analog 5) abolishes activity, proving the amide N-H is an essential hydrogen bond donor.

Experimental Protocols

To ensure a self-validating system, the biological evaluation relies on two orthogonal workflows: a functional cell-based assay to determine target engagement, and an in vitro ADME assay to ensure the amide bond is not rapidly hydrolyzed by hepatic amidases.

Protocol 1: High-Throughput Intracellular Calcium Flux Assay (FLIPR)

TRPV1 is a non-selective cation channel highly permeable to Ca2+ . We utilize the FLIPR (Fluorometric Imaging Plate Reader) system with Calcium 6 dye. The Calcium 6 kit is specifically chosen because its novel fluorophore is resistant to organic anion exchange proteins, eliminating the need for probenecid, which can non-specifically interfere with some GPCRs and ion channels[3].

Materials & Reagents:

  • hTRPV1-HEK293 stable cell line[4].

  • FLIPR Calcium 6 Assay Kit (Molecular Devices)[3].

  • Assay Buffer: 1X HBSS, 20 mM HEPES, pH 7.4.

  • Capsaicin (Reference Agonist) and Capsazepine (Reference Antagonist)[4].

Step-by-Step Methodology:

  • Cell Plating: Seed hTRPV1-HEK293 cells at 15,000 cells/well in a 384-well black-wall, clear-bottom poly-D-lysine coated plate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove culture media. Add 25 µL/well of FLIPR Calcium 6 dye reconstituted in Assay Buffer. Incubate for 2 hours at 37°C. Do not wash the cells, as the kit utilizes extracellular masking technology to block background fluorescence[3].

  • Compound Preparation: Prepare 3X concentrated serial dilutions (10 µM to 0.1 nM) of the N-(1-Methyl-3-phenylpropyl)valeramide derivatives in Assay Buffer containing 0.1% DMSO.

  • Antagonist Pre-incubation: Transfer the assay plate to the FLIPR instrument. Add 12.5 µL of the test compounds to the cells. Monitor baseline fluorescence for 5 minutes to ensure the compounds do not possess intrinsic agonist activity.

  • Agonist Challenge: Add 12.5 µL of Capsaicin at its EC80​ concentration (predetermined, typically ~100 nM)[4].

  • Data Acquisition & Analysis: Record fluorescence (Excitation 485 nm / Emission 525 nm) at 1-second intervals for 3 minutes. Calculate the IC50​ by plotting the maximum baseline-subtracted fluorescence (Max-Min) against the log concentration of the test compound.

Pathway Ligand TRPV1 Antagonist (Valeramide Derivative) Receptor TRPV1 Channel (Cell Membrane) Ligand->Receptor Competitive Binding Calcium Blocked Ca2+ Influx Receptor->Calcium Pore Remains Closed Agonist Capsaicin Challenge (EC80 Concentration) Agonist->Receptor Attempts Activation FLIPR Reduced Fluorescence (FLIPR Readout) Calcium->FLIPR Quantified by

Mechanism of FLIPR assay readout for TRPV1 competitive antagonists.

Protocol 2: In Vitro Metabolic Stability (Human Liver Microsomes)

Amides and aralkyl chains are susceptible to amidase cleavage and CYP450-mediated aliphatic oxidation. This protocol validates the metabolic survivability of the scaffold.

Step-by-Step Methodology:

  • Reaction Mixture: In a 96-well deep-well plate, combine 1 µM of the test compound with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4).

  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Time-Course Sampling: At t=0,15,30,45, and 60 minutes, withdraw 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Centrifugation & Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to precipitate proteins. Analyze the supernatant via LC-MS/MS (MRM mode) tracking the parent mass transition.

  • Calculations: Plot the natural log of the percentage of remaining parent compound versus time. Calculate the intrinsic clearance ( CLint​ ) and half-life ( T1/2​ ) from the slope of the linear regression.

Troubleshooting & Quality Control

  • High Baseline Fluorescence in FLIPR: Ensure the DMSO concentration does not exceed 0.5% final in the well, as high DMSO can permeabilize cells and cause non-specific Ca2+ leakage.

  • Lack of Capsaicin Response: TRPV1 desensitizes rapidly. Ensure the capsaicin challenge is prepared fresh and not exposed to light for extended periods. Verify the hTRPV1-HEK293 cells are under appropriate antibiotic selection pressure (e.g., G418 or Hygromycin) to maintain stable expression[4].

  • Rapid Compound Depletion in Microsomes (T₁/₂ < 5 min): If the parent compound disappears rapidly without NADPH, the degradation is likely driven by amidases rather than CYP450s. Run a control without NADPH to confirm the mechanism of clearance.

References

  • Thomas, K. C., et al. (2011). "Structure-activity relationship of capsaicin analogs and transient receptor potential vanilloid 1-mediated human lung epithelial cell toxicity." Journal of Pharmacology and Experimental Therapeutics, 337(2), 400-410. Available at:[Link]

  • Molecular Devices. "Optimizing a transient receptor potential (TRP) channel assay on the FLIPRTETRA® instrument using hTRPV1-HEK293 cells and the FLIPR® Calcium 5 Assay Kit." Molecular Devices Application Notes. Available at:[Link]

  • Molecular Devices. "Calcium assays for the FLIPR System." Molecular Devices Application Notes. Available at:[Link]

Sources

Method

Protocol for the acylation of 1-Methyl-3-phenylpropylamine

Advanced Protocol for the Acylation of 1-Methyl-3-phenylpropylamine: Chemical Derivatization and Enzymatic Kinetic Resolution Scientific Context & Significance 1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Protocol for the Acylation of 1-Methyl-3-phenylpropylamine: Chemical Derivatization and Enzymatic Kinetic Resolution

Scientific Context & Significance

1-Methyl-3-phenylpropylamine (also known as 4-phenylbutan-2-amine, CAS No. 22374-89-6) is a versatile primary aliphatic amine with a molecular weight of 149.23 g/mol [1]. It serves as a critical chiral building block in pharmaceutical development, most notably as an enantiomeric precursor in the synthesis of the antihypertensive agent dilevalol (an isomer of labetalol)[2].

The acylation of this amine is a fundamental transformation utilized for two primary purposes:

  • Chemical Derivatization: Forming stable amide protective groups to prevent unwanted side reactions during multi-step syntheses.

  • Enzymatic Kinetic Resolution: Selectively acetylating one enantiomer from a racemic mixture to yield highly pure chiral intermediates[3].

Mechanistic Causality: The Acylation System

The acylation of primary amines relies on a classic nucleophilic addition-elimination mechanism. When 1-methyl-3-phenylpropylamine is reacted with an acyl chloride (e.g., acetyl chloride), the lone pair of the nitrogen atom attacks the highly electrophilic carbonyl carbon, forming a transient tetrahedral intermediate.

Causality of Base Selection: A non-nucleophilic organic base, typically Triethylamine (TEA, pKa ~10.75), is strictly required in the reaction mixture[4]. TEA serves a dual, self-validating purpose:

  • Acid Scavenging: As the tetrahedral intermediate collapses to form the amide, hydrochloric acid (HCl) is eliminated. TEA immediately scavenges this acid to form an insoluble TEA·HCl salt[5]. Without TEA, the generated HCl would protonate the unreacted starting amine, rendering it non-nucleophilic and capping the theoretical reaction yield at 50%.

  • Acyl Activation: TEA can transiently interact with the acyl chloride to form a highly reactive acylammonium intermediate, accelerating the nucleophilic attack[4].

AcylationMechanism Substrate 1-Methyl-3-phenylpropylamine (Nucleophile) Intermediate Tetrahedral Intermediate (Transient State) Substrate->Intermediate Nucleophilic Attack Reagents Acetyl Chloride + TEA (Acyl Donor & Base) Reagents->Intermediate Base Activation Product N-(4-phenylbutan-2-yl)acetamide (Target Amide) Intermediate->Product Elimination of Cl- Byproduct TEA·HCl Salt (Precipitate) Intermediate->Byproduct Proton Scavenging

Caption: Logical relationship and mechanism of the chemical acylation workflow.

Experimental Methodologies

Protocol A: Standard Chemical N-Acetylation

This protocol ensures the rapid, near-quantitative conversion of the primary amine to its corresponding acetamide[5].

Reagents & Equipment:

  • rac-1-Methyl-3-phenylpropylamine (1.0 equiv)

  • Acetyl chloride (1.1 equiv)

  • Triethylamine (TEA) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous NaHCO₃, 1M HCl, Brine, Anhydrous MgSO₄

Step-by-Step Workflow:

  • Preparation: Dissolve 1.0 equiv (e.g., 5.0 mmol) of 1-methyl-3-phenylpropylamine and 1.2 equiv (6.0 mmol) of TEA in 20 mL of anhydrous DCM in a flame-dried round-bottom flask equipped with a magnetic stir bar[5].

    • Causality: Anhydrous conditions are critical to prevent the competitive hydrolysis of acetyl chloride into acetic acid, which would consume the reagent and drastically reduce the amide yield.

  • Cooling: Submerge the flask in an ice-water bath to reach 0 °C[5].

    • Causality: The reaction between primary amines and acyl chlorides is highly exothermic. Cooling controls the reaction kinetics, preventing solvent boil-off and minimizing the formation of di-acylated side products.

  • Addition: Dissolve 1.1 equiv (5.5 mmol) of acetyl chloride in 5 mL of anhydrous DCM. Add this solution dropwise via an addition funnel over 15–30 minutes[5].

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C). Stir for 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a ninhydrin stain to confirm the complete disappearance of the primary amine[5].

  • Quench & Phase Separation: Quench the reaction by adding 10 mL of saturated aqueous NaHCO₃[4]. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

  • Sequential Washing: Wash the combined organic layers with 1M HCl (10 mL), followed by brine (15 mL).

    • Causality: This is a self-validating purification step. The basic NaHCO₃ wash neutralizes any residual acid, while the 1M HCl wash selectively protonates and extracts any unreacted starting amine and residual TEA into the aqueous phase, leaving only the neutral amide product in the organic layer.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford highly pure N-(4-phenylbutan-2-yl)acetamide.

ExperimentalWorkflow Prep 1. Preparation Amine + TEA in DCM Cool 2. Cooling Ice Bath (0 °C) Prep->Cool React 3. Reaction Add AcCl Dropwise Cool->React Quench 4. Quench Add NaHCO3 (aq) React->Quench Isolate 5. Isolation Extract & Dry (MgSO4) Quench->Isolate

Caption: Step-by-step experimental workflow for the N-acetylation of primary amines.

Protocol B: Enzymatic Enantioselective Acylation (Kinetic Resolution)

For applications requiring enantiopure (R)-1-methyl-3-phenylpropylamine (such as dilevalol synthesis), enzymatic kinetic resolution is far superior to classical diastereomeric salt resolution[2]. Recent literature demonstrates the use of immobilized lipase magnetic nanoparticles to selectively acetylate the (R)-enantiomer[3].

Step-by-Step Workflow:

  • System Setup: In a reaction vial, combine 200 mmol/L of racemic 1-methyl-3-phenylpropylamine with 200 μL of ethyl acetate. Here, ethyl acetate acts simultaneously as the solvent and the mild acyl donor[3].

  • Catalyst Addition: Introduce 100 mg of immobilized Fe₃O₄-APTES-CS₂-lipase magnetic nanoparticles[3].

  • Incubation under Magnetic Field: Place the vial in a shaker at 40 °C, rotating at 12.6 × g, and apply an alternating magnetic field (500 Hz, 12 Gs) for 5 days[3].

    • Causality: The application of an alternating magnetic field causes the Fe₃O₄ nanoparticles to behave as microscopic stirrers. This drastically reduces mass transfer limitations at the enzyme-substrate interface, significantly enhancing conversion rates compared to standard static incubation[3].

  • Magnetic Separation: Apply a strong external neodymium magnet to the wall of the vial to rapidly immobilize the catalyst. Decant the supernatant, which now contains the (R)-N-acetyl amide and the unreacted (S)-amine.

  • Purification: Separate the highly lipophilic amide from the basic amine via standard silica gel chromatography or a simple acid-base liquid-liquid extraction.

Quantitative Data Summarization

The table below contrasts the outcomes of standard chemical acylation versus advanced enzymatic kinetic resolution for 1-methyl-3-phenylpropylamine.

MethodologyAcyl DonorBase / CatalystReaction ConditionsConversion / YieldEnantiomeric Excess (ee)Primary Application
Standard Chemical Acylation Acetyl ChlorideTriethylamine (TEA)DCM, 0 °C to RT, 2h> 95%N/A (Yields Racemate)General derivatization & protection
Enzymatic Kinetic Resolution Ethyl AcetateFe₃O₄-APTES-CS₂-lipase40 °C, 5 days, 500 Hz Magnetic Field36.8% (Max theoretical: 50%)98.5% (R-enantiomer)Chiral isolation for drug synthesis[3]

Sources

Technical Notes & Optimization

Troubleshooting

Challenges in the synthesis of "N-(1-Methyl-3-phenylpropyl)valeramide"

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges you will encounter during the synthesis of N-(1-Methyl-3...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges you will encounter during the synthesis of N-(1-Methyl-3-phenylpropyl)valeramide .

This molecule is formed via the amidation of 4-phenylbutan-2-amine (a sterically hindered, potentially chiral primary amine) with a valeryl (pentanoyl) acyl donor. Successful synthesis requires strict control over moisture, reagent stoichiometry, and—if using an enantiopure amine—stereochemical integrity.

Part 1: Strategic Workflow & Reaction Pathways

Before troubleshooting, it is critical to understand the mechanistic pathways available for this synthesis. Your choice of acyl donor dictates the reaction's speed, byproduct profile, and risk of racemization.

G cluster_routes Activation Strategies Amine 4-phenylbutan-2-amine Acid Valeric Acid + Coupling Agent (EDC/Oxyma) Amine->Acid Pathway A (Mild) AcylCl Valeryl Chloride + Base (DIPEA) Amine->AcylCl Pathway B (Fast) Product N-(1-Methyl-3-phenylpropyl)valeramide Acid->Product Nucleophilic Addition AcylCl->Product Acylation (-HCl)

Caption: Synthesis pathways for N-(1-Methyl-3-phenylpropyl)valeramide via acid or acyl chloride.

Part 2: Reagent Selection & Causality (FAQs)

Q: Should I synthesize the amide using valeryl chloride or via valeric acid with a coupling agent? A: The choice depends heavily on the stereochemical requirements of your 4-phenylbutan-2-amine starting material. Valeryl chloride is highly reactive and drives the amidation forward rapidly via nucleophilic attack, liberating HCl (1)[1]. However, the harshness of the acyl chloride and the exothermic nature of the reaction can lead to racemization if you are using the enantiopure (S)-4-phenylbutan-2-amine (2)[2]. If stereochemical integrity is critical, activating valeric acid in situ using milder coupling agents is strongly recommended to preserve the chiral center (3)[3].

Q: How do I prevent racemization when coupling (S)-4-phenylbutan-2-amine? A: Racemization during amide coupling primarily occurs via the formation of a planar 5(4H)-oxazolone intermediate (4)[4]. When the carboxylic acid is over-activated, the α-proton becomes acidic; a base can abstract it to form the oxazolone, which then reprotonates non-stereoselectively. To suppress this:

  • Avoid strong/excess base: Use sterically hindered bases like DIPEA rather than TEA.

  • Use racemization suppressants: Additives like Oxyma or HOBt significantly reduce oxazolone formation and enhance coupling rates (5)[5].

  • Minimize pre-activation time: Generate the activated ester in situ in the presence of the amine (4)[4].

Q: What is the optimal stoichiometry if I choose T3P as my coupling reagent? A: T3P (Propylphosphonic anhydride) is excellent for minimizing racemization and side products. The optimal ratio is typically 1:1.5 to 1:3 (Amine : T3P) (3)[3]. Because T3P is supplied as a 50% solution in EtOAc or DMF, ensure you are calculating molar equivalents based on the active reagent, not the total volume.

Part 3: Quantitative Data & Optimization

To facilitate rapid decision-making, compare the quantitative parameters of the three most common amidation strategies for this molecule:

Coupling StrategyYield PotentialRacemization RiskMoisture SensitivityByproduct Profile
Valeryl Chloride + DIPEA >90%High (if chiral amine)High (Hydrolyzes to acid)HCl gas (needs base scavenging)
EDC·HCl + Oxyma 80–85%LowModerateWater-soluble urea
T3P + DIPEA 85–90%Very LowLowWater-soluble phosphates

Part 4: Troubleshooting Guide

Troubleshooting Start Issue: Low Amide Yield Check1 LC-MS: Is 4-phenylbutan-2-amine fully consumed? Start->Check1 Path1 No (Unreacted Amine) Check1->Path1 Path2 Yes (Amine Consumed) Check1->Path2 Sol1 Check Reagent Moisture / Increase Base Ratio Path1->Sol1 Sol2 Investigate Side Reactions (e.g., Oxazolone Formation) Path2->Sol2

Caption: Diagnostic decision tree for resolving low yields in amidation reactions.

Issue 1: My reaction stalls at 50% conversion. What is happening? Causality & Solution: This is a classic symptom of moisture contamination or insufficient base.

  • Moisture: If using valeryl chloride, water will rapidly hydrolyze it back to unreactive valeric acid (1)[1]. If using carbodiimides (DCC/EDC), oxygen and moisture can prematurely convert the reagent into an inactive urea derivative (3)[3].

  • Insufficient Base: Amidation with acyl chlorides generates HCl. If you do not have at least 2.0 equivalents of a scavenging base (like DIPEA), the generated HCl will protonate your unreacted 4-phenylbutan-2-amine, rendering it non-nucleophilic and stalling the reaction.

Issue 2: I am having difficulty purifying the final amide from the coupling reagents. Causality & Solution: If you are using DCC, it produces dicyclohexylurea (DCU), which is notoriously insoluble and difficult to separate from the product. Switch to EDC·HCl; its urea byproduct is highly water-soluble and can be easily removed during a standard aqueous workup.

Part 5: Self-Validating Experimental Protocols

A robust protocol must verify its own success at critical junctures. Below are two field-proven methodologies.

Protocol A: Stereoretentive Synthesis via EDC·HCl and Oxyma

Causality: EDC·HCl is chosen because its urea byproduct is water-soluble. Oxyma is used over HOBt due to its superior ability to suppress racemization and its lower explosive hazard (5)[5].

  • Preparation: Dissolve 1.0 eq of valeric acid and 1.2 eq of Oxyma in anhydrous DMF (0.2 M) under an inert argon atmosphere.

  • Activation: Add 1.2 eq of EDC·HCl at 0°C.

    • Validation Checkpoint: Stir for exactly 10 minutes. Do not exceed this pre-activation window, as prolonged activation increases the risk of side reactions and racemization (4)[4].

  • Coupling: Dropwise add a solution of 1.0 eq (S)-4-phenylbutan-2-amine and 2.0 eq DIPEA in DMF.

  • Self-Validation (In-Process): After 2 hours, sample 10 µL of the reaction, dilute in 1 mL MeOH, and analyze via LC-MS. The mass peak for the free amine (m/z ~150 [M+H]+) should be <5% relative to the product peak (m/z ~234 [M+H]+). If the amine persists, verify the pH is >8 by spotting the mixture on wet pH paper.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc. The water-soluble EDC-urea byproduct will partition seamlessly into the aqueous layer.

Protocol B: High-Throughput Synthesis via Valeryl Chloride

Causality: For racemic mixtures where stereochemistry is not a concern, valeryl chloride offers a rapid, high-yielding route without the need for expensive coupling agents.

  • Preparation: Dissolve 1.0 eq of racemic 4-phenylbutan-2-amine and 2.5 eq of DIPEA in anhydrous DCM (0.3 M). Cool to 0°C.

  • Acylation: Slowly add 1.1 eq of valeryl chloride dropwise.

    • Validation Checkpoint: Valeryl chloride should fume upon opening in ambient air; if it does not fume, it has likely degraded to valeric acid via moisture exposure (1)[1]. Discard and use a fresh bottle.

  • Self-Validation (In-Process): The reaction should form a slight white haze (DIPEA·HCl salt precipitation). This visual cue confirms the acylation is proceeding and the HCl byproduct is being successfully scavenged.

  • Workup: Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), sat. NaHCO₃ (to neutralize excess valeric acid formed from residual chloride), and brine. Dry over Na₂SO₄ and concentrate.

References

  • Technical Support Center: Peptide Coupling Troubleshooting - Benchchem. 4

  • Pentanoyl chloride - Grokipedia. 1

  • DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative - Luxembourg Bio Technologies. 5

  • (S)-4-Phenylbutan-2-amine|CAS 4187-57-9 - Benchchem. 2

  • Optimizing Peptide Coupling: Key Techniques - JPT.3

Sources

Optimization

Technical Support Center: Optimizing N-Acylation of Phenylpropylamines

Welcome to the Technical Support Center for the N-acylation of phenylpropylamines. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the N-acylation of phenylpropylamines. As a Senior Application Scientist, I have designed this resource to provide researchers, scientists, and drug development professionals with field-proven insights, mechanistic troubleshooting, and self-validating protocols.

N-acylation is a critical transformation in building pharmacophores. However, aliphatic amines with bulky, hydrophobic tails—such as 3-phenylpropylamine and its derivatives—present unique challenges regarding chemoselectivity, reaction stalling, and purification. This guide bridges the gap between theoretical chemistry and benchtop execution by explaining the causality behind every experimental choice.

Diagnostic Workflow

Before adjusting your reaction parameters, consult the decision tree below to systematically diagnose common N-acylation failures.

Workflow Start Start: N-Acylation of Phenylpropylamine Monitor Monitor by TLC/LC-MS Start->Monitor CheckConv Is Conversion Complete? Monitor->CheckConv CheckpH Check pH: Is amine protonated? CheckConv->CheckpH No CheckSide Side Products Detected? CheckConv->CheckSide Yes AddBase Add Base (e.g., DIPEA/TEA) CheckpH->AddBase Acidic AddBase->Monitor Diacyl Diacylation Issue: Reduce Equivalents CheckSide->Diacyl Yes Workup Aqueous Workup & Isolation CheckSide->Workup No Diacyl->Monitor Restart

Troubleshooting workflow for N-acylation of phenylpropylamines.

Frequently Asked Questions (FAQs)

Q1: Why does my N-acylation of phenylpropylamine stall at 50-60% conversion? A1: This is almost always an issue of incomplete acid neutralization. Causality Insight: As the acylating agent (e.g., acetyl chloride or acetic anhydride) reacts with the amine, it generates acidic byproducts (HCl or acetic acid). If your reaction lacks sufficient base, this generated acid will protonate the remaining unreacted phenylpropylamine. Protonated amines are non-nucleophilic, which prematurely halts the reaction[1]. Solution: Ensure you are using at least 1.5 to 2.0 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the acid and maintain the amine in its active state[1][2].

Q2: I am observing a less polar side product on my TLC plate. How can I improve mono-acylation selectivity? A2: You are likely observing diacylation (imide formation). Causality Insight: Phenylpropylamines are primary amines. Once mono-acylated, the resulting secondary amide is less nucleophilic, but it can still undergo a second acylation if an excess of a highly reactive acylating agent is present or if the reaction is subjected to excessive heat[3][4]. Solution: Switch to a milder acylating agent like acetic anhydride instead of acetyl chloride[3]. Strictly control the stoichiometry (use no more than 1.05–1.1 equivalents of the acyl donor) and keep the reaction temperature between 0 °C and room temperature[3].

Q3: Can I perform this N-acylation in aqueous media to align with green chemistry principles? A3: Yes. While traditional methods rely on anhydrous organic solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[5], recent optimizations demonstrate successful N-acylation in water. Causality Insight: The hydrophobic phenylpropyl tail induces phase separation in water. By utilizing vigorous stirring or microwave irradiation (e.g., 50 °C for 15–20 min), the inherent nucleophilicity of the amine outcompetes the hydrolysis of the acylating agent[6]. Furthermore, the resulting hydrophobic amide often precipitates directly out of the aqueous solution, simplifying isolation.

Quantitative Data: Reaction Condition Optimization

The table below summarizes field-tested conditions for the N-acylation of phenylpropylamines, allowing you to select the optimal parameters based on your available reagents and purity requirements.

Acylating AgentSolventBase / CatalystTemp (°C)Time (h)Expected Yield (%)Mechanistic Notes & Causality
Acetic Anhydride DCMTEA (1.5 eq)0 to 251.0 - 2.085 - 95Mild electrophile; minimizes diacylation risks[3].
Acetyl Chloride THFDIPEA (2.0 eq)00.5 - 1.075 - 85Highly reactive; requires strict stoichiometry to prevent imide formation[4].
Acetic Anhydride WaterNone252.0 - 4.070 - 80Hydrophobic tail induces phase separation; product precipitates directly.
Carboxylic Acid DMFEDC, HOBt, DIPEA254.0 - 12.080 - 90HOBt forms an active ester, preventing the racemization of chiral derivatives.

Self-Validating Experimental Protocols

Do not blindly follow steps; use the embedded validation checks to ensure your reaction is proceeding correctly.

Protocol A: Standard Mono-Acylation using Acetic Anhydride

This is the recommended protocol for standard phenylpropylamine derivatives, balancing high yield with excellent chemoselectivity.

Step 1: Substrate Dissolution Dissolve 1.0 mmol of phenylpropylamine in 10 mL of anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar[5].

Step 2: Base Addition Add 1.5 mmol (1.5 equivalents) of triethylamine (TEA) to the solution. Causality Insight: TEA acts as an acid scavenger. It prevents the acetic acid byproduct from protonating the starting amine, ensuring the reaction goes to completion[1].

Step 3: Electrophile Addition Cool the vigorously stirred mixture to 0 °C using an ice bath. Slowly add 1.1 mmol (1.1 equivalents) of acetic anhydride dropwise[5]. Causality Insight: Dropwise addition at 0 °C controls the exothermic nature of the reaction and keeps the local concentration of the acylating agent low, effectively suppressing diacylation[3].

Step 4: Reaction Monitoring (Self-Validation) Remove the ice bath, allowing the reaction to warm to room temperature. Stir for 1 to 2 hours. Self-Validation Check: Spot the reaction mixture on a TLC plate alongside the starting amine. Stain with ninhydrin and gently heat. The reaction is complete when the primary amine spot (which stains deep purple/pink) completely disappears.

Step 5: Aqueous Quench and Workup Quench the reaction by adding 5 mL of deionized water. Transfer the mixture to a separatory funnel. Causality Insight: Washing the organic layer sequentially is critical for purity.

  • Wash with 10 mL of 1M HCl. Why? This selectively protonates and removes unreacted amine and TEA into the aqueous layer[3][5].

  • Wash with 10 mL of saturated aqueous NaHCO₃. Why? This neutralizes and extracts residual acetic acid[1][5].

  • Wash with 10 mL of brine to remove residual water.

Step 6: Isolation Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-acylated phenylpropylamine[3].

References

  • Technical Support Center: Optimizing N-Acylation Reactions - Benchchem | BenchChem | 5

  • Optimizing reaction conditions for N-acylation of 2-naphthylamine - Benchchem | BenchChem | 1

  • Technical Support Center: Optimizing N-acetylation of Hindered Aromatic Amines - Benchchem | BenchChem | 3

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry | PMC (nih.gov) | 6

  • N-acylation of amides through internal nucleophilic catalysis | Semantic Scholar | 2

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions | Oriental Journal of Chemistry | Link

  • Metal Catalysed Acyl Transfer Reactions of Amides | University of Bath |4

Sources

Troubleshooting

Technical Support Center: Yield Optimization for N-(1-Methyl-3-phenylpropyl)valeramide Synthesis

Welcome to the Technical Support Center. Synthesizing N-(1-Methyl-3-phenylpropyl)valeramide requires the amidation of 1-methyl-3-phenylpropylamine (systematically identified as 4-phenylbutan-2-amine) 1 with a valeryl (pe...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. Synthesizing N-(1-Methyl-3-phenylpropyl)valeramide requires the amidation of 1-methyl-3-phenylpropylamine (systematically identified as 4-phenylbutan-2-amine) 1 with a valeryl (pentanoyl) group. While conceptually straightforward, researchers frequently encounter yield bottlenecks—often stalling at 40–50% conversion—due to reagent degradation, suboptimal pH environments, or the formation of unreactive intermediates.

This guide is engineered to provide field-proven insights, mechanistic causality, and self-validating protocols to ensure quantitative yields.

Diagnostic Workflow & Troubleshooting Logic

Workflow Start 4-phenylbutan-2-amine + Valeric Acid / Valeryl Chloride Split Select Coupling Strategy Start->Split AcidChloride Acid Chloride Route (Valeryl Chloride) Split->AcidChloride Carbodiimide Carbodiimide Route (Valeric Acid + EDC/HOBt) Split->Carbodiimide Issue1 Yield < 50%? (HCl Protonation of Amine) AcidChloride->Issue1 Issue2 Side Reactions? (N-acylurea formation) Carbodiimide->Issue2 Fix1 Add 2.5 eq DIPEA Neutralize HCl Issue1->Fix1 Causality identified Fix2 Add 1.2 eq HOBt Form Active Ester Issue2->Fix2 Causality identified Workup Aqueous Workup (Acid/Base Washes) Fix1->Workup Fix2->Workup Product Pure Target: N-(1-Methyl-3-phenylpropyl)valeramide Workup->Product

Caption: Workflow and troubleshooting logic for N-(1-Methyl-3-phenylpropyl)valeramide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why does my valeryl chloride coupling reaction stall at ~50% yield despite using a 1:1 molar ratio of amine to acid chloride? Causality: The nucleophilic acyl substitution between 4-phenylbutan-2-amine and valeryl chloride generates equimolar amounts of hydrogen chloride (HCl). If a sacrificial base is not provided, this HCl rapidly protonates the remaining unreacted starting amine, converting it into an unreactive ammonium salt. Resolution: You must introduce a non-nucleophilic tertiary amine base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA), in excess (typically 2.0–2.5 equivalents) to act as an acid scavenger.

Q2: I am using EDC to couple valeric acid and the amine, but I am detecting a significant amount of an inactive byproduct. What is happening? Causality: Carbodiimides like EDC react with valeric acid to form an O-acylisourea intermediate. If the subsequent nucleophilic attack by 4-phenylbutan-2-amine is sterically hindered or slow, this intermediate undergoes a spontaneous[1,3]-sigmatropic rearrangement to form a thermodynamically stable, unreactive N-acylurea byproduct [[2]](). Resolution: Introduce 1-Hydroxybenzotriazole (HOBt) into the reaction matrix. HOBt rapidly intercepts the O-acylisourea to form an active OBt-ester. This ester is highly resistant to rearrangement and acts as a superior acylating agent for the amine, drastically improving the yield .

Q3: How do I ensure the stereochemical integrity of the chiral center at the C2 position of 4-phenylbutan-2-amine during coupling? Causality: Harsh basic conditions combined with high temperatures can lead to the formation of a ketene intermediate (in the acid chloride route) or oxazolone-like transition states, which facilitate proton abstraction at the chiral center, leading to epimerization . Resolution: The EDC/HOBt route is inherently milder and suppresses racemization. HOBt acts as a racemization-suppressing additive by accelerating the coupling rate so that the active ester is consumed by the amine faster than any epimerization pathway can occur 2.

Self-Validating Experimental Protocols

Protocol A: High-Yield Acid Chloride Coupling (Optimized for Scalability)

Objective: Synthesize N-(1-Methyl-3-phenylpropyl)valeramide using valeryl chloride with strict moisture and pH control.

  • Preparation: In an oven-dried flask purged with inert gas (N₂/Ar), dissolve 4-phenylbutan-2-amine (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).

  • Base Addition: Add DIPEA (2.5 eq, 25 mmol) to the solution.

    • Self-Validation Checkpoint: The solution must remain clear; any fuming or precipitation indicates moisture in the system reacting with the base.

  • Thermal Control: Cool the reaction mixture to exactly 0 °C using an ice-water bath.

  • Acylation: Dilute valeryl chloride (1.1 eq, 11 mmol) in 5 mL of anhydrous DCM. Add this solution dropwise over 15 minutes.

    • Causality: Dropwise addition prevents localized exothermic spikes that drive side reactions and degradation.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

    • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 7:3). Co-spot with the starting amine and stain with Ninhydrin. The disappearance of the purple amine spot validates complete conversion.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM. Wash the organic layer with 1M HCl.

    • Self-Validation Checkpoint: Check the pH of the aqueous HCl wash; it must be < 2 to ensure all trace unreacted amine is protonated and partitioned into the aqueous phase. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Mild EDC/HOBt Carbodiimide Coupling (Optimized for Purity)

Objective: Synthesize the target amide utilizing valeric acid, ideal for preserving chiral integrity and avoiding harsh acid chlorides.

  • Activation: Dissolve valeric acid (1.0 eq, 10 mmol) and HOBt (1.2 eq, 12 mmol) in anhydrous DMF (0.2 M) at 0 °C. Add EDC·HCl (1.2 eq, 12 mmol). Stir for 30 minutes.

    • Causality: This pre-activation step ensures the complete conversion of the acid to the OBt-ester before the amine is introduced, preventing amine-carbodiimide side reactions 2.

  • Coupling: Add 4-phenylbutan-2-amine (1.1 eq, 11 mmol) followed by DIPEA (2.5 eq, 25 mmol).

  • Reaction: Stir at room temperature for 12–18 hours.

    • Self-Validation Checkpoint: LC-MS analysis should show the disappearance of the valeric acid peak and the emergence of the product mass [M+H]⁺.

  • Workup: Dilute with Ethyl Acetate (EtOAc). Wash sequentially with 5% aqueous Citric Acid (removes unreacted amine and basic EDC byproducts), saturated NaHCO₃ (removes unreacted valeric acid and acidic HOBt), and copious amounts of water/brine (removes DMF).

    • Self-Validation Checkpoint: The organic layer must be washed with water at least 3 times; residual DMF will be visible as a high-boiling solvent peak in NMR if not properly extracted.

Quantitative Yield Optimization Data

The following table summarizes the causal relationship between reaction parameters and the final yield/purity of N-(1-Methyl-3-phenylpropyl)valeramide.

Coupling StrategyReagentsSolventBase (Eq.)Temp ProfileAverage YieldPurity (LC-MS)
Acid Chloride (Sub-optimal) Valeryl Chloride (1.0 eq)DCM (Wet)TEA (1.0 eq)RT< 45%80%
Acid Chloride (Optimized) Valeryl Chloride (1.1 eq)Anhydrous DCMDIPEA (2.5 eq)0 °C to RT92%> 95%
Carbodiimide (Standard) Valeric Acid (1.0 eq), EDC (1.2 eq)DMFNoneRT65%85%
Carbodiimide (Optimized) Valeric Acid (1.0 eq), EDC (1.2 eq), HOBt (1.2 eq)Anhydrous DCM/DMFDIPEA (2.5 eq)0 °C to RT96% > 99%

References

Sources

Optimization

Technical Support Center: Purification Strategies for N-(1-Methyl-3-phenylpropyl)valeramide

Welcome to the Technical Support Center for the isolation and purification of N-(1-Methyl-3-phenylpropyl)valeramide (CAS 143086-32-2)[1][2]. This lipophilic secondary amide (MW: 233.35 g/mol ) is typically synthesized vi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and purification of N-(1-Methyl-3-phenylpropyl)valeramide (CAS 143086-32-2)[1][2]. This lipophilic secondary amide (MW: 233.35 g/mol ) is typically synthesized via the acylation of 1-methyl-3-phenylpropylamine with valeric acid (pentanoic acid) or valeryl chloride[3]. Due to its highly non-polar aliphatic tail and aromatic ring, it exhibits a LogP of approximately 3.5–4.0.

The primary purification challenge lies in separating this neutral, lipophilic product from unreacted starting materials and coupling reagent byproducts (e.g., urea derivatives from DCC/EDC) which often exhibit similar retention factors ( Rf​ ) in standard chromatography[4]. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and self-validating protocols to ensure high-purity isolation.

PART 1: DIAGNOSTIC WORKFLOW

Before selecting a purification method, evaluate your synthesis scale and the nature of the impurities present. The workflow below outlines the optimal decision path.

PurificationWorkflow Start Crude N-(1-Methyl-3- phenylpropyl)valeramide CheckScale What is the synthesis scale? Start->CheckScale SmallScale < 100 mg (Discovery/Library) CheckScale->SmallScale LargeScale > 100 mg (Preparative) CheckScale->LargeScale Scavenger Scavenger Resins (e.g., Amberlite IRA-68) SmallScale->Scavenger HPLC Preparative RP-HPLC (C18, Acidic Modifier) SmallScale->HPLC LLE Acid-Base Extraction (1M HCl / Sat. NaHCO3) LargeScale->LLE Pure Pure Amide (>95%) Scavenger->Pure HPLC->Pure Silica Normal Phase Flash Chromatography LLE->Silica Silica->Pure

Decision matrix for N-(1-Methyl-3-phenylpropyl)valeramide purification based on synthesis scale.

PART 2: TROUBLESHOOTING GUIDE & CAUSALITY ANALYSIS

Q1: I synthesized the amide using DCC/EDC, but I cannot separate the urea byproduct using standard silica gel chromatography. Why is this happening, and how do I fix it?

  • Causality & Expert Insight: Carbodiimide coupling reagents like DCC generate dicyclohexylurea (DCU) as a byproduct. DCU is notoriously lipophilic and neutral, causing it to co-elute with N-(1-Methyl-3-phenylpropyl)valeramide in standard Ethyl Acetate/Hexane solvent systems.

  • Solution: Shift from normal-phase chromatography to a chemical scavenging approach. By using polymer-supported reagents or ion-exchange resins, you can bypass chromatography entirely. For instance, basic ion exchange resins (e.g., Amberlite IRA-68) can sequester unreacted carboxylic acids, while electrophilic scavenger resins (e.g., polymer-supported isocyanate) covalently bind unreacted amines[5]. The neutral amide remains in solution and is isolated via simple filtration.

Q2: During Reverse-Phase HPLC (RP-HPLC) purification, my target amide peak exhibits severe tailing, reducing the fraction purity. How can I improve peak shape?

  • Causality & Expert Insight: While N-(1-Methyl-3-phenylpropyl)valeramide is neutral, crude mixtures often contain trace basic impurities (like the starting amine) or coupling additives (e.g., hexafluorophosphate ions from HATU) that interact strongly with residual silanols on standard C18 columns[6]. This secondary interaction causes peak broadening and tailing.

  • Solution: Utilize a charge-doped reverse-phase column or adjust your mobile phase[6]. Adding an acidic modifier (0.1% Formic Acid or Trifluoroacetic Acid) to the Water/Acetonitrile mobile phase ensures that residual amines are fully protonated, disrupting silanol interactions. Alternatively, using stationary phases deliberately doped with positive charge can repel basic impurities and improve the loading capacity for preparative runs.

Q3: Can I use Liquid-Liquid Extraction (LLE) to achieve >95% purity without chromatography?

  • Causality & Expert Insight: Yes, if the synthesis was driven to completion using an excess of either the acid or the amine (e.g., Schotten-Baumann conditions using valeryl chloride)[3]. Because the target amide is neutral, it will remain in the organic phase across a wide pH range.

  • Solution: Perform a sequential acid-base wash. Washing the organic layer with 1M HCl protonates the unreacted 1-methyl-3-phenylpropylamine, driving it into the aqueous phase. A subsequent wash with saturated NaHCO3​ deprotonates unreacted valeric acid, removing it as a water-soluble sodium salt.

ExtractionLogic Crude Crude Mixture (Amide + Amine + Acid) AcidWash 1M HCl Wash Crude->AcidWash Removes Amine as R-NH3+ Cl- BaseWash Sat. NaHCO3 Wash AcidWash->BaseWash Organic Phase OrgLayer Organic Layer (Neutral Amide) BaseWash->OrgLayer Removes Acid as R-COO- Na+

Mechanistic logic of sequential acid-base extraction for neutral amide isolation.

PART 3: STANDARDIZED EXPERIMENTAL PROTOCOLS

Protocol A: Sequential Acid-Base Liquid-Liquid Extraction (Preparative Scale >100 mg)
  • Self-Validating Principle: This protocol leverages the pKa differences between the neutral amide product, the basic amine starting material (pKa ~10), and the acidic valeric acid (pKa ~4.8). If the final organic layer is evaporated and yields a solid/oil, it is mathematically stripped of ionizable precursors.

  • Dilution: Dissolve the crude reaction mixture in a water-immiscible organic solvent with high solubility for lipophilic amides (e.g., Dichloromethane or Ethyl Acetate, 20 mL/g of crude).

  • Acid Wash (Amine Removal): Transfer to a separatory funnel. Add an equal volume of 1M HCl. Stopper, invert, and vent. Shake vigorously. Allow layers to separate. Discard the aqueous layer (contains protonated 1-methyl-3-phenylpropylamine). Repeat this step once.

  • Base Wash (Acid/Additive Removal): Add an equal volume of saturated aqueous NaHCO3​ to the organic layer. Shake and vent frequently (CO2 gas evolution will occur if residual acid is present). Discard the aqueous layer (contains valerate sodium salt).

  • Brine Wash: Wash the organic layer with saturated NaCl solution to remove residual water and break any micro-emulsions.

  • Drying & Concentration: Dry the organic layer over anhydrous Na2​SO4​ or MgSO4​ . Filter and concentrate under reduced pressure to yield the crude N-(1-Methyl-3-phenylpropyl)valeramide.

Protocol B: Automated Scavenger Resin Purification (Library/Discovery Scale <100 mg)
  • Self-Validating Principle: Solid-phase extraction eliminates the need for aqueous workup, preventing product loss in emulsions, which is critical for small-scale library synthesis[7][8].

  • Preparation: Dissolve the crude reaction mixture in 2 mL of THF or DCM in a fritted reaction vial.

  • Amine Scavenging: Add 3 equivalents (relative to initial amine) of Polymer-Supported Isocyanate (PS-Isocyanate) resin. Agitate at room temperature for 2 hours. The resin covalently captures unreacted 1-methyl-3-phenylpropylamine to form a resin-bound urea[5].

  • Acid Scavenging: Add 3 equivalents of a weakly basic ion-exchange resin (e.g., Amberlite IRA-68 or PS-Trisamine). Agitate for an additional 2 hours to sequester unreacted valeric acid and acidic coupling byproducts (e.g., HOBt)[5].

  • Isolation: Filter the mixture through the frit. Wash the resins with an additional 2 mL of DCM.

  • Concentration: Evaporate the combined filtrates under a stream of nitrogen to yield the highly pure amide.

PART 4: QUANTITATIVE DATA SUMMARY

The following table summarizes the expected outcomes of various purification strategies for N-(1-Methyl-3-phenylpropyl)valeramide, allowing researchers to select the optimal method based on their specific constraints.

Purification StrategyTarget Impurities RemovedExpected Yield RecoveryExpected Purity (HPLC)Processing TimeScalability
Acid-Base LLE Unreacted Amine, Valeric Acid85 - 95%80 - 90%1 - 2 hoursExcellent (>100g)
Scavenger Resins Amine, Acid, HOBt75 - 85%90 - 95%4 - 5 hoursPoor (<1g)
Normal Phase (Silica) Non-polar byproducts70 - 80%>95%2 - 4 hoursModerate (1-10g)
Prep RP-HPLC All (including DCU/urea)60 - 75%>99%0.5 - 1 hourLow (<100mg)

PART 5: FREQUENTLY ASKED QUESTIONS (FAQs)

Q: Can I use UV detection at 254 nm for HPLC purification of this compound? A: Yes. The 1-methyl-3-phenylpropylamine moiety contains a phenyl ring, which provides sufficient UV absorbance at 254 nm and 210 nm due to π−π∗ transitions. However, monitoring at 210 nm will provide a significantly stronger signal due to the amide bond absorbance, which is beneficial for identifying low-concentration fractions.

Q: My amide precipitated during the aqueous workup. What went wrong? A: N-(1-Methyl-3-phenylpropyl)valeramide is highly lipophilic. If you used a solvent like Diethyl Ether and the concentration was too high, the drop in temperature during solvent evaporation or the addition of cold aqueous washes can cause the neutral amide to crystallize out of the organic phase. Fix: Add more organic solvent (e.g., switch to DCM or EtOAc) and gently warm the biphasic mixture to redissolve the product before attempting phase separation.

REFERENCES

  • Wipf Group. "Purification strategies in organic synthesis." University of Pittsburgh, 2004. Available at:[Link]

  • LCGC International. "Reversed-Phases for LC Deliberately Doped with Positive Charge: Tips and Tricks for Effective Use." Chromatography Online, 2025. Available at:[Link]

  • ACS Medicinal Chemistry Letters. "Integrated Platform for Expedited Synthesis–Purification–Testing of Small Molecule Libraries." American Chemical Society, 2017. Available at:[Link]

  • Iris Biotech GmbH. "Resin Guideline 2024: Automated Synthesis and Purification of Amides." Issuu, 2024. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Stereoselectivity in N-(1-Methyl-3-phenylpropyl)valeramide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing enantiopure N-(1-Methyl-3-phenylpropyl)valeramide (CAS 143086-32-2).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals synthesizing enantiopure N-(1-Methyl-3-phenylpropyl)valeramide (CAS 143086-32-2).

The structural core of this valeramide derivative relies on the chiral amine 4-phenylbutan-2-amine (also known as 1-methyl-3-phenylpropylamine). Because the valeryl moiety lacks a stereocenter, the stereoselectivity challenges in this workflow are entirely front-loaded: you must synthesize the enantiopure amine precursor and prevent any stereochemical degradation during the subsequent amidation.

Below, we provide a mechanistic workflow, address specific troubleshooting FAQs, and outline self-validating protocols to ensure high enantiomeric excess ( ee ) and chemical yield.

Mechanistic Workflow & Strategy

The most efficient and modern approach to synthesizing this molecule relies on a two-stage process: a biocatalytic asymmetric reductive amination of a prochiral ketone, followed by a stereoretentive amidation step.

G Ketone 4-Phenyl-2-butanone (Prochiral Ketone) Amine (R)- or (S)-4-Phenylbutan-2-amine (Chiral Intermediate) Ketone->Amine Biocatalysis (ATA or AmDH) Stereoselective Product N-(1-Methyl-3-phenylpropyl)valeramide (Target Amide) Amine->Product Amidation Stereoretentive AcidChloride Valeryl Chloride + DIPEA AcidChloride->Product Acyl Donor

Workflow for the stereoselective synthesis of N-(1-Methyl-3-phenylpropyl)valeramide.

Troubleshooting Guides & FAQs

Q1: My biocatalytic amination of 4-phenyl-2-butanone using ω -Transaminase (ATA) is stalling at ~50% conversion. How can I drive the reaction to completion while maintaining >99% ee ? Causality: When using ω -Transaminases with isopropylamine (IPA) as the amine donor, the reaction is hindered by an unfavorable thermodynamic equilibrium. The byproduct of IPA is acetone, which competes with your target amine and pushes the reaction backward [1]. Solution: To break this equilibrium, you must remove the acetone byproduct or overwhelm the system. You can either:

  • Use a massive excess of IPA (e.g., 10 equivalents).

  • Implement an enzymatic cascade (e.g., coupling with alcohol dehydrogenase) to continuously remove the ketone byproduct.

  • Preferred Alternative: Switch to an Amine Dehydrogenase (AmDH) coupled with Glucose Dehydrogenase (GDH) for cofactor recycling. Reductive amination via AmDH is thermodynamically favored and practically irreversible, frequently pushing conversions above 90% [2].

Q2: I am observing a drop in enantiomeric excess ( ee ) after the amidation step with valeryl chloride. Is the base causing racemization? Causality: True base-catalyzed racemization during the amidation of 4-phenylbutan-2-amine is highly improbable. Unlike the α -carbon of an amino acid, the chiral center of this specific amine lacks an acidic proton. If you observe a drop in ee , the root cause is almost certainly trace enantiomeric impurities in your starting amine that were disproportionately enriched during isolation, or analytical artifacts in your chiral HPLC method. Solution: Always validate the ee% of the free amine immediately prior to coupling. To ensure the cleanest amidation profile, avoid strong nucleophilic bases. Use a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) instead of Triethylamine (TEA), and maintain the reaction at 0 °C to suppress side reactions like ketene formation from the acyl chloride.

Q3: When scaling up the AmDH reaction for the (R)-enantiomer, the enzyme loses activity rapidly. How can I stabilize it? Causality: 4-phenyl-2-butanone is highly hydrophobic, requiring organic co-solvents (like DMSO) for solubility. Free AmDH enzymes are prone to denaturation in these biphasic or solvent-heavy environments. Solution: Immobilize the biocatalyst. Co-immobilization of AmDH and GDH on Ni-NTA magnetic nanoparticles (MNPs) creates a robust, self-validating system that protects the enzyme structure. This approach has been shown to retain >90% of original productivity over multiple cycles while tolerating the necessary solvent concentrations [2].

Quantitative Data: Chiral Amine Synthesis Methods

To select the best approach for synthesizing the 4-phenylbutan-2-amine precursor, compare the empirical data of standard methodologies below:

Synthesis MethodCatalyst / Reagent SystemTypical YieldEnantiomeric Excess ( ee )Key AdvantagePrimary Limitation
ω -Transaminase (ATA) ATA + Isopropylamine (IPA)60–75%>99%Readily available enzymes; highly selective.Unfavorable equilibrium requires large excess of amine donor.
Amine Dehydrogenase (AmDH) AmDH + GDH (Cofactor recycling)>90%>99%Irreversible reaction; excellent conversion rates.Requires complex NAD + /NADH cofactor recycling systems.
Chemical Resolution Diastereomeric Salt Crystallization<40%95–98%No specialized biocatalysts needed; scalable.Maximum theoretical yield of 50%; generates high chemical waste.
Validated Experimental Protocols

The following protocols form a self-validating system. Step A generates the chiral center, and Step B locks it into the final valeramide structure without degradation.

Protocol A: Asymmetric Reductive Amination via AmDH

Objective: Synthesize enantiopure (R)-4-phenylbutan-2-amine.

  • Preparation: In a reaction vessel, prepare a 100 mM ammonium formate buffer (pH 8.0).

  • Cofactor & Substrate Addition: Add NAD + (1 mM) and glucose (1.5 equivalents relative to the substrate) to drive the GDH recycling system. Dissolve 4-phenyl-2-butanone (50 mM) in a minimal volume of DMSO (final DMSO concentration 10% v/v) and add to the buffer.

  • Biocatalyst Introduction: Add the immobilized AmDH and GDH (e.g., on magnetic nanoparticles) to the mixture.

  • Incubation: Incubate the reaction at 30 °C with gentle orbital shaking (150 rpm) for 24 hours.

  • Validation & Extraction: Magnetically decant the enzymes. Basify the aqueous layer to pH 12 using 1M NaOH, then extract three times with methyl tert-butyl ether (MTBE). Dry the organic layer over anhydrous Na 2​ SO 4​ and concentrate.

  • Quality Control: Critical Step. Analyze the free amine via chiral HPLC (e.g., using a Chiralcel OD-H column) to confirm >99% ee before proceeding to Protocol B.

Protocol B: Stereoretentive Amidation

Objective: Convert the chiral amine to N-(1-Methyl-3-phenylpropyl)valeramide.

  • Solvation: Dissolve the validated (R)-4-phenylbutan-2-amine (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq). Cool the reaction flask to 0 °C in an ice-water bath.

  • Coupling: Dissolve valeryl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the reaction mixture over 15 minutes to prevent exothermic spiking.

  • Propagation: Stir at 0 °C for 1 hour, then remove the ice bath and allow the mixture to warm to room temperature for an additional 2 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO 3​ . Separate the organic layer, wash with 1M HCl (to remove unreacted amine), wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Isolation: Concentrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate) to yield the pure N-(1-Methyl-3-phenylpropyl)valeramide.

References
  • Romero-Fernandez, M., & Paradisi, F. (2022). "Stereo-Divergent Enzyme Cascades to Convert Racemic 4-Phenyl-2-Butanol into either (S)- or (R)-Corresponding Chiral Amine." ChemBioChem. Available at:[Link][1]

  • Patil, M. D., Groome, G. et al. (2018). "Oxidoreductase-Catalyzed Synthesis of Chiral Amines." ACS Catalysis. Available at:[Link][2]

Sources

Optimization

Technical Support Center: N-(1-Methyl-3-phenylpropyl)valeramide Stability &amp; Degradation

Introduction Welcome to the technical support guide for N-(1-Methyl-3-phenylpropyl)valeramide. This document is designed for researchers, scientists, and drug development professionals actively engaged in the stability a...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for N-(1-Methyl-3-phenylpropyl)valeramide. This document is designed for researchers, scientists, and drug development professionals actively engaged in the stability and degradation analysis of this compound. As a secondary amide featuring a phenylpropyl moiety, its stability profile is critical for determining appropriate storage conditions, shelf-life, and for identifying potential impurities that may arise during manufacturing or storage.[1][2] This guide provides field-proven insights, troubleshooting workflows, and detailed protocols to navigate the complexities of its stability assessment.

Frequently Asked Questions (FAQs)

Q1: What are the most probable degradation pathways for N-(1-Methyl-3-phenylpropyl)valeramide?

A1: Based on its chemical structure—a secondary amide—the most anticipated degradation pathways involve cleavage of the amide bond.[3]

  • Hydrolytic Degradation: This is the most common pathway for amides.[2][3] Under acidic or basic conditions, the amide bond is cleaved to yield valeric acid and (1-methyl-3-phenylpropyl)amine.[4][5][6] Basic hydrolysis is often more aggressive towards amides than acidic conditions.[4]

  • Oxidative Degradation: The molecule has sites susceptible to oxidation, such as the methylene group adjacent to the phenyl ring (the benzylic position) and the nitrogen atom of the amide. Oxidation, typically using hydrogen peroxide, can lead to the formation of N-oxides or hydroxylated species.[7][8][9]

  • Photodegradation: Exposure to light, particularly UV radiation, can induce degradation.[3][10] This can proceed through various radical-mediated mechanisms, potentially leading to complex mixtures of degradants.[10][11]

  • Thermal Degradation: High temperatures can provide the energy needed to break the weakest bonds in the molecule, which could include the C-N amide bond or initiate other fragmentation patterns.[9]

Q2: Why is a "stability-indicating" analytical method necessary for this compound?

A2: A stability-indicating method is a validated analytical procedure that can accurately and specifically measure the concentration of the intact active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix.[1][12] Regulatory agencies like the FDA and EMA mandate these methods to ensure that any observed decrease in API concentration is real and to quantify the levels of impurities, which is crucial for assessing the safety and efficacy of a drug product over its shelf-life.[1][13]

Q3: What are the standard stress conditions for forced degradation studies according to ICH guidelines?

A3: Forced degradation, or stress testing, is performed to identify likely degradation products and validate the stability-indicating nature of the analytical method.[13][14] Typical conditions include:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at temperatures ranging from 40°C to 80°C.[13]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at similar elevated temperatures.[13]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[13]

  • Thermal: Dry heat at a temperature above the accelerated stability testing condition (e.g., 80-105°C).

  • Photolytic: Exposure to a combination of visible and UV light, with a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

Troubleshooting Guide: Stability Studies

This section addresses specific issues you may encounter during your experiments.

Problem / Observation Potential Cause(s) Recommended Troubleshooting Steps & Rationale
No significant degradation is observed under standard stress conditions (e.g., <5% degradation). 1. The compound is highly stable. 2. Stress conditions are too mild. 3. Incorrect sample preparation (e.g., poor solubility in the stress medium).1. Increase Stress Severity: Incrementally increase the strength of the stressor (e.g., move from 0.1 M HCl to 1 M HCl, increase temperature from 60°C to 80°C, or extend exposure time). Rationale: The goal of forced degradation is to achieve 5-20% degradation to ensure potential degradants are formed at detectable levels.[13] 2. Verify Solubility: Ensure the compound is fully dissolved in the stress solution. Use a co-solvent if necessary, but verify its stability under the test conditions first. Rationale: If the compound is not dissolved, the degradation kinetics will be limited by the dissolution rate, not the chemical reaction rate.
My HPLC analysis shows a poor mass balance after stress testing (Total % of API + Degradants << 100%). 1. Degradation products are not UV-active at the detection wavelength. 2. Degradants are not eluting from the HPLC column (highly polar or non-polar). 3. Formation of volatile degradants. 4. Adsorption of API or degradants to the container surface.1. Use a Photodiode Array (PDA) Detector: Analyze the stressed samples with a PDA detector to examine the full UV spectrum of all peaks and identify a more suitable, universal wavelength. Rationale: Degradation can alter chromophores, leading to a loss of UV absorbance.[15] 2. Employ a Universal Detector: If available, use a mass spectrometer (LC-MS) or a charged aerosol detector (CAD) to detect compounds with poor or no UV chromophore.[16] 3. Modify HPLC Method: Run a very steep gradient (e.g., 5% to 95% organic in a short time) to check for late-eluting peaks. For highly polar compounds, consider HILIC or a polar-embedded column. 4. Use GC-MS: To investigate potential volatile products, analyze the headspace of a heated stressed sample using headspace GC-MS.
A new peak co-elutes with the main API peak in the HPLC chromatogram. 1. The analytical method lacks specificity. 2. Insufficient chromatographic resolution.1. Perform Peak Purity Analysis: Use a PDA detector to assess the spectral purity across the API peak. A non-homogenous spectrum indicates co-elution.[15] Rationale: This is a primary requirement for a stability-indicating method.[15] 2. Optimize HPLC Method:     a. Change Mobile Phase pH: The ionization state of the API and its degradants can be altered, significantly impacting retention and selectivity.     b. Modify Organic Solvent: Switch from acetonitrile to methanol or vice-versa. They offer different selectivities.     c. Reduce Gradient Slope: A shallower gradient increases the separation window between peaks.     d. Change Column Chemistry: If a C18 column is used, try a phenyl-hexyl or a cyano column for different retention mechanisms. Rationale: The goal is to exploit different physicochemical properties of the co-eluting species to achieve separation.[17]
The baseline of my chromatogram is noisy or drifting after injecting a stressed sample. 1. Strongly retained degradation products are slowly "bleeding" off the column. 2. The mobile phase is degrading under the analytical conditions (e.g., unstable pH).1. Implement a Column Wash Step: Add a high-organic wash (e.g., 95-100% acetonitrile or methanol) at the end of each gradient run, followed by a re-equilibration step. Rationale: This ensures that all components from the previous injection are eluted before the next one begins. 2. Check Mobile Phase Stability: Prepare fresh mobile phase daily. Ensure buffers are within their effective pH range and are compatible with the organic solvent.

Visualized Degradation & Analysis Workflows

Potential Degradation Pathways

The following diagram illustrates the primary predicted degradation pathways for N-(1-Methyl-3-phenylpropyl)valeramide based on its chemical structure.

G cluster_main N-(1-Methyl-3-phenylpropyl)valeramide cluster_hydrolysis Hydrolysis Products cluster_oxidation Oxidation Products parent C₁₅H₂₃NO (Parent Compound) amine 1-Methyl-3-phenylpropylamine parent->amine Acid/Base Hydrolysis acid Valeric Acid parent->acid Acid/Base Hydrolysis n_oxide N-Oxide Derivative parent->n_oxide Oxidation (H₂O₂) benzylic_oh Benzylic Hydroxylation Product parent->benzylic_oh Oxidation (H₂O₂)

Caption: Predicted degradation of N-(1-Methyl-3-phenylpropyl)valeramide.

Workflow for Developing a Stability-Indicating HPLC Method

This workflow provides a systematic approach to developing a robust analytical method capable of resolving the parent compound from all potential degradation products.

HPLC_Workflow start Start: Define Method Goals col_select 1. Select Initial Column (e.g., C18, 100x4.6mm, 2.7µm) start->col_select mp_screen 2. Screen Mobile Phases (ACN/H₂O, MeOH/H₂O at pH 3 & 7) col_select->mp_screen stress_mix 3. Prepare Stressed Sample Mix (Pool aliquots from all stress conditions) mp_screen->stress_mix grad_opt 4. Inject Mix & Optimize Gradient (Adjust slope and time to resolve all peaks) stress_mix->grad_opt peak_check Resolution Adequate? grad_opt->peak_check peak_check->grad_opt No, re-optimize validation 5. Method Validation (ICH Q2) (Specificity, Linearity, Accuracy, etc.) peak_check->validation Yes end End: Final Method validation->end

Caption: Systematic workflow for HPLC stability method development.

Key Experimental Protocols

Protocol 1: Forced Degradation (Stress) Study

Objective: To intentionally degrade the sample to produce degradation products for method development and validation.

Materials:

  • N-(1-Methyl-3-phenylpropyl)valeramide

  • Class A volumetric flasks and pipettes

  • HPLC Vials

  • pH meter

  • 1 M HCl, 1 M NaOH

  • 30% Hydrogen Peroxide (H₂O₂)

  • Solvent for sample dissolution (e.g., Acetonitrile or Methanol)

  • Water bath or oven

  • Photostability chamber

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent.

  • Acid Hydrolysis:

    • To a flask, add an aliquot of the stock solution and dilute with 0.1 M HCl to a final concentration of ~0.1 mg/mL.

    • Heat the solution at 60°C for 24 hours.

    • Withdraw samples at intermediate time points (e.g., 2, 4, 8, 24h).

    • Before injection, neutralize the sample with an equivalent amount of 0.1 M NaOH.

  • Base Hydrolysis:

    • Repeat the procedure from step 2, using 0.1 M NaOH instead of HCl.

    • Neutralize the final samples with 0.1 M HCl before injection.

  • Oxidative Degradation:

    • To a flask, add an aliquot of the stock solution and dilute with 3% H₂O₂ to ~0.1 mg/mL.

    • Keep the solution at room temperature, protected from light, for 24 hours.

    • Withdraw samples at intermediate time points.

  • Thermal Degradation:

    • Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Also, prepare a solution of the compound (~0.1 mg/mL) and heat it under the same conditions.

    • Sample the solid and solution at various time points.

  • Photolytic Degradation:

    • Expose both solid and solution samples (~0.1 mg/mL) to light conditions as specified by ICH Q1B guidelines.

    • Maintain a dark control sample in parallel to differentiate between thermal and photolytic degradation.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using the developed HPLC method.

Protocol 2: Stability-Indicating HPLC-UV Method Development

Objective: To develop a specific, robust HPLC method for quantifying N-(1-Methyl-3-phenylpropyl)valeramide in the presence of its degradants.

Initial Conditions & Equipment:

  • HPLC System: A quaternary pump system with an autosampler and a PDA detector.

  • Column: C18 reversed-phase column (e.g., 100 mm x 4.6 mm, 2.7 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at 210 nm and 254 nm initially; optimize using PDA data.

  • Injection Volume: 5 µL.

Method Development Steps:

  • Initial Scoping Gradient:

    • Run a fast scouting gradient (e.g., 5% to 95% B in 10 minutes) with the unstressed API solution to determine its approximate retention time.

  • Analysis of Stressed Sample Pool:

    • Prepare a mixture containing the unstressed API and aliquots from all forced degradation samples that show significant degradation.

    • Inject this mixture using the scouting gradient.

    • Causality: This step is crucial as it creates a "worst-case" chromatogram, ensuring that the final method can separate the parent drug from all likely degradants generated under a variety of conditions.[1][15]

  • Gradient Optimization:

    • Based on the chromatogram from step 2, adjust the gradient to improve the resolution (Rs > 2) between the parent peak and the closest eluting impurity.

    • If resolution is poor, try modifying the mobile phase (e.g., switch to methanol as Mobile Phase B, or use a phosphate buffer at a different pH).

    • Causality: Changing the organic solvent or pH alters the selectivity of the separation, which is often more effective than simply making the gradient longer.[17]

  • Method Validation (Abbreviated):

    • Specificity: Inject individual stressed samples and a placebo (if applicable). Use PDA peak purity analysis on the API peak in the presence of degradants.

    • Linearity: Prepare a 5-point calibration curve covering 50-150% of the nominal concentration.

    • Accuracy & Precision: Perform replicate injections (n=6) of a known concentration and calculate the %RSD and recovery.

    • The full validation should be performed according to ICH Q2(R1) guidelines.[9][13]

References

  • Arkivoc. (n.d.). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • PMC. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines.
  • ACS Publications. (2024, November 11). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines.
  • Patsnap Eureka. (2026, February 28). How to Detect Amide Degradation Using Chromatographic Techniques.
  • Patsnap Eureka. (2026, February 28). Amide Decomposition Patterns: Study Under Light Conditions.
  • ChemRxiv. (n.d.). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines.
  • Patsnap Eureka. (2026, February 28). How to Reduce Amide Degradation During Storage — Stability Tips.
  • Pharmaoffer. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
  • ResearchGate. (2025, November 3). (PDF) A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Symbiosis. (n.d.). A practical guide to forced degradation and stability studies for drug substances.
  • ResearchGate. (2026, February 8). Photodegradation and Yellowing of Polyamides.
  • ResearchGate. (2025, August 4). Oxoammonium-Catalyzed Oxidation of N -Substituted Amines.
  • ACS Publications. (2024, November 11). Oxoammonium-Catalyzed Oxidation of N-Substituted Amines | Journal of the American Chemical Society.
  • A Level Chemistry. (2025, January 4). Reactions of Amides - A Level Chemistry Revision Notes.
  • Fiveable. (2025, August 15). N-substituted Amides Definition - Organic Chemistry Key....
  • Asian Journal of Research in Chemistry. (2013, January 17). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • LibreTexts Chemistry. (2024, September 30). 21.7: Chemistry of Amides.
  • PubMed. (2009, April 15). Indirect photodegradation of amine drugs in aqueous solution under simulated sunlight.
  • Labinsights. (2023, May 8). Some Basic Facts about Forced Degradation Test.
  • IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review.
  • AIP Publishing. (2011, July 25). Universal mechanism for breaking amide bonds by ionizing radiation.
  • IJTSRD. (2021, July 15). Stability Indicating HPLC Method Development - A Review.
  • PMC. (n.d.). Analysis of amide compounds in different parts of Piper ovatum Vahl by high-performance liquid chromatographic.
  • RJ Wave. (2026, January 1). Advanced HPLC Strategies in Stability-Indicating Assay Method Development for Small-Molecule APIs.
  • Guidechem. (n.d.). N-(1-METHYL-3-PHENYLPROPYL)ISOVALERAMIDE 143085-87-4 wiki.
  • U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of selected herbicides and their degradation products in water using solid-phase extraction and gas chromatography/mass spectrometry.
  • Regulations.gov. (2020, April 20). Study Title Development of analytical methods for the detection and quantification of onium photoacid generator cations and thei.
  • Arabian Journal of Chemistry. (2014, May 1). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate.
  • Fisher Scientific. (2010, January 11). SAFETY DATA SHEET.
  • PubMed. (2010, November 2). Forced degradation of fentanyl: identification and analysis of impurities and degradants.
  • R Discovery. (1994, January 1). Thermal stability and degradation of aromatic polyamides. 1. Pyrolysis and hydrolysis pathways, kinetics and mechanisms of N-phenylbenzamide.

Sources

Troubleshooting

Optimizing dosage and administration for in vivo studies of "N-(1-Methyl-3-phenylpropyl)valeramide"

Welcome to the Application Scientist Support Center for N-(1-Methyl-3-phenylpropyl)valeramide (CAS: 143086-32-2). This compound is a highly lipophilic aliphatic-aromatic amide.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center for N-(1-Methyl-3-phenylpropyl)valeramide (CAS: 143086-32-2). This compound is a highly lipophilic aliphatic-aromatic amide. Due to its physicochemical properties, researchers frequently encounter challenges related to aqueous solubility, vehicle toxicity, and rapid metabolic clearance during in vivo rodent studies.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and pharmacokinetic insights to ensure the scientific integrity of your animal models.

Part 1: Troubleshooting & FAQs

Q1: My compound precipitates immediately upon injection or when adding saline to the formulation vial. How do I fix this?

The Causality: N-(1-Methyl-3-phenylpropyl)valeramide lacks ionizable functional groups at physiological pH and possesses a high partition coefficient (LogP). When an organic stock solution is introduced directly into an aqueous environment (like saline or blood), the local thermodynamic equilibrium shifts, causing the lipophilic molecules to rapidly aggregate and crash out of solution. This leads to erratic absorption, localized tissue necrosis at the injection site, and fatal embolisms during Intravenous (IV) administration.

The Solution: You must use a multi-component co-solvent/surfactant system to create a stable micellar dispersion[1]. The industry-standard formulation for lipophilic amides is the "10/40/5/45 Rule" (10% DMSO, 40% PEG400, 5% Tween 80, 45% Saline)[2].

  • DMSO acts as the primary molecular disruptor, breaking the compound's crystal lattice.

  • PEG400 acts as a co-solvent that forms a hydration shell around the solvated molecules, preventing them from re-aggregating when water is introduced.

  • Tween 80 is a non-ionic surfactant that reduces surface tension, trapping any microscopic aggregates into suspended micelles.

Q2: Pharmacokinetic (PK) data shows a very short half-life ( t1/2​ ) after oral (PO) dosing. Is the compound failing to absorb?

The Causality: Poor exposure is rarely an absorption issue for highly lipophilic molecules; it is usually a first-pass metabolism issue. Amide bonds, while generally more stable than esters, are highly susceptible to enzymatic cleavage by hepatic amidases and carboxylesterases in the liver[3].

The Solution: Your compound is likely undergoing rapid amide hydrolysis. As observed with other amide-containing experimental drugs (e.g., GDC-0834), amide hydrolysis can be a primary and aggressive metabolic pathway leading to rapid systemic clearance[3]. The cleavage of N-(1-Methyl-3-phenylpropyl)valeramide will yield valeric acid and 4-phenylbutan-2-amine . To validate this, adjust your LC-MS/MS bioanalytical method to monitor for these two specific metabolites in the plasma.

Q3: Can I use higher DMSO concentrations (>20%) to force the compound into solution for IV dosing?

The Causality: No. While high DMSO concentrations will dissolve the compound, introducing >10% DMSO intravenously causes severe osmotic shock to erythrocytes, leading to hemolysis, phlebitis, and acute cardiovascular toxicity. This will confound your pharmacodynamic data. Always adhere to strict vehicle limits based on the route of administration[2].

Part 2: Quantitative Data & Dosing Guidelines

To maintain animal welfare and experimental integrity, adhere to the following maximum excipient concentrations and dosing volumes for rodents.

Table 1: Recommended Maximum Vehicle Concentrations and Dosing Volumes

Route of AdministrationMax DMSOMax PEG400Max Tween 80Max Volume (Mice, ~25g)Max Volume (Rats, ~250g)
Intravenous (IV) 10%40%5%0.1 - 0.2 mL1.0 - 2.0 mL
Intraperitoneal (IP) 10%50%5%0.2 - 0.5 mL2.0 - 5.0 mL
Per Os (PO / Gavage) 10%60%10%0.2 - 0.5 mL2.0 - 5.0 mL

Part 3: Self-Validating Experimental Protocols

Protocol: Preparation of In Vivo Dosing Vehicle (10/40/5/45 System)

Note: The order of addition is strictly non-negotiable. Adding the aqueous phase before the surfactants will cause irreversible precipitation.

  • Mass Calculation: Weigh the required mass of N-(1-Methyl-3-phenylpropyl)valeramide into a sterile glass vial.

  • Primary Solubilization: Add pure, sterile DMSO to equal exactly 10% of your final target volume. Vortex vigorously and sonicate in a water bath at 37°C for 5 minutes until the solution is optically clear.

  • Co-solvent Stabilization: Add PEG400 to equal 40% of the final volume. Vortex for 60 seconds. Causality: The PEG400 must fully coat the DMSO-solvated molecules before any water is introduced.

  • Surfactant Dispersion: Add Tween 80 to equal 5% of the final volume. Vortex gently to avoid excessive foaming.

  • Aqueous Dilution: Slowly add 0.9% Saline (45% of final volume) dropwise while continuously vortexing the vial. Rapid addition causes localized supersaturation and crashing.

  • Validation Checkpoint (The Tyndall Test): Before drawing the solution into a syringe, shine a standard red or green laser pointer through the glass vial in a dim room.

    • Pass: The beam path is invisible or barely visible. The compound is fully dissolved or in a stable nano-micellar state. Proceed to dosing.

    • Fail: The beam path is highly visible and scatters light intensely. Micro-precipitates have formed. Do not inject. Discard the vial, restart, and increase the PEG400 ratio by 5% (reducing saline accordingly).

Part 4: Visualizations

Formulation_Workflow Step1 1. Solubilize (10% DMSO) Step2 2. Stabilize (40% PEG 400) Step1->Step2 Step3 3. Disperse (5% Tween 80) Step2->Step3 Step4 4. Dilute (45% Saline) Step3->Step4 Validate Validation: Check Tyndall Effect Step4->Validate

Caption: Step-by-step vehicle formulation workflow for lipophilic amides.

Amide_Metabolism Parent N-(1-Methyl-3-phenylpropyl)valeramide (Lipophilic Parent) Enzyme Hepatic Amidases & Carboxylesterases Parent->Enzyme First-pass metabolism Metab1 Valeric Acid (Inactive Metabolite) Enzyme->Metab1 Hydrolysis Metab2 4-phenylbutan-2-amine (Primary Amine) Enzyme->Metab2 Hydrolysis Clearance Renal / Biliary Excretion Metab1->Clearance Metab2->Clearance

Caption: Hepatic amide hydrolysis pathway leading to rapid in vivo clearance.

References

  • Title: Significant species difference in amide hydrolysis of GDC-0834, a novel potent and selective Bruton's tyrosine kinase inhibitor Source: PubMed / National Institutes of Health (NIH) URL: [Link][3]

  • Title: 103 questions with answers in INTRAPERITONEAL Source: ResearchGate URL: [Link][1]

Sources

Optimization

Technical Support Center: Enhancing Blood-Brain Barrier (BBB) Penetration of Phenylpropylamide Derivatives

Welcome to the Technical Support Center for neuroactive drug development. This guide is specifically designed for researchers optimizing the blood-brain barrier (BBB) penetration of phenylpropylamide derivatives—a versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for neuroactive drug development. This guide is specifically designed for researchers optimizing the blood-brain barrier (BBB) penetration of phenylpropylamide derivatives—a versatile chemical scaffold frequently utilized in the design of acetylcholinesterase (AChE) inhibitors, melatonin receptor ligands, and opioid peptidomimetics. Here, we bridge the gap between structural chemistry and pharmacokinetic success through targeted troubleshooting, self-validating protocols, and mechanistic insights.

Section 1: Structural Troubleshooting & FAQs

This section addresses the most common issues researchers encounter with in vitro and in vivo permeability of phenylpropylamide analogs.

Q1: My phenylpropylamide derivative has a low molecular weight (< 400 Da) but fails the PAMPA-BBB assay ( Pe​<2.0×10−6 cm/s). What structural factors are limiting its diffusion? Cause: The primary barrier to passive transcellular diffusion is often an excessively high Exposed Polar Surface Area (EPSA) or an abundance of Hydrogen Bond Donors (HBDs). In the phenylpropylamide scaffold, the central amide linkage acts as a strong HBD. To cross the lipophilic endothelial cell membranes of the BBB, the energetic penalty of desolvating this HBD must be minimized. Solution: Implement backbone N-methylation or bioisosteric replacement (e.g., swapping the amide for a trans-double bond or oxymethylene). N-methylation specifically removes the HBD and increases lipophilicity, which has been proven to significantly enhance the passive transcellular diffusion of amide-containing compounds .

Q2: My compound shows excellent permeability in PAMPA ( Pe​>5.0×10−6 cm/s), but in vivo brain-to-plasma ratios ( Kp,brain​ ) are dismal. Why is there a discrepancy? Cause: Your compound is likely a substrate for active efflux transporters, specifically P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), located on the luminal membrane of brain endothelial cells. PAMPA only measures passive diffusion and lacks these active transporters. Phenylpropylamide derivatives with high basicity (high pKa​ amines) or multiple hydrogen bond acceptors are prime targets for P-gp efflux. Solution: Conduct a bidirectional MDCK-MDR1 or Caco-2 permeability assay to calculate the Efflux Ratio (ER). If the ER > 2.0, you must reduce the P-gp liability. This can be achieved by reducing the basicity of the amine (e.g., via fluorination of adjacent carbons) or decreasing the overall hydrogen-bonding footprint.

Section 2: Quantitative Benchmarks for BBB Penetration

To ensure your phenylpropylamide derivatives are optimized for CNS exposure, aim for the following physicochemical and in vitro benchmarks:

ParameterTarget Range for CNS PenetrationMechanistic Rationale
Molecular Weight (MW) < 450 DaFacilitates passive diffusion through tight lipid bilayers.
Lipophilicity (CLogP) 2.0 – 4.0Balances membrane partitioning with aqueous solubility.
Topological Polar Surface Area (TPSA) < 70 ŲMinimizes the desolvation energy required to enter the membrane.
Hydrogen Bond Donors (HBD) 2Reduces polar interactions with the aqueous phase.
Hydrogen Bond Acceptors (HBA) 5Lowers the probability of recognition by P-gp efflux pumps.
PAMPA-BBB Permeability ( Pe​ ) > 4.0×10−6 cm/sIndicates high potential for passive transcellular diffusion .
MDCK-MDR1 Efflux Ratio (ER) < 2.0Confirms the compound is not a strong substrate for P-gp.

Section 3: Experimental Workflow - Self-Validating PAMPA-BBB Protocol

A step-by-step methodology for predicting passive BBB permeability.

Objective: To quantify the effective permeability ( Pe​ ) of phenylpropylamide derivatives using a Parallel Artificial Membrane Permeability Assay (PAMPA).

Step 1: Membrane Preparation

  • Prepare a 2% (w/v) solution of porcine brain lipid (PBL) in dodecane.

  • Carefully coat the porous filter membrane of the donor plate (e.g., 96-well PVDF, 0.45 µm pore size) with 4-5 µL of the PBL solution. Allow the artificial membrane to form for 5 minutes.

Step 2: Compartment Setup & Self-Validation

  • Donor Solution: Dissolve the phenylpropylamide derivative in DMSO, then dilute with PBS (pH 7.4) to a final concentration of 50 µM (ensure final DMSO concentration is 5% to prevent membrane disruption).

  • Acceptor Solution: Fill the acceptor plate wells with 300 µL of PBS (pH 7.4) containing 5% DMSO.

  • Self-Validation: Always include a high-permeability standard (e.g., Verapamil) and a low-permeability standard (e.g., Theophylline) on the same plate to validate membrane integrity and assay performance.

Step 3: Incubation & Assembly

  • Carefully place the donor plate into the acceptor plate, ensuring the artificial membrane is in direct contact with the acceptor buffer.

  • Incubate the assembled "sandwich" at room temperature (25°C) for 18 hours in a humidity chamber to prevent evaporation.

Step 4: Quantification & Calculation

  • Separate the plates and quantify the concentration of the compound in both the donor and acceptor wells using LC-MS/MS.

  • Calculate the effective permeability ( Pe​ ) using the standard PAMPA equation based on the surface area of the filter, incubation time, and equilibrium concentrations. A Pe​>4.0×10−6 cm/s indicates high BBB permeation .

Section 4: Visualizations

BBB_Workflow Start Synthesize Phenylpropylamide Derivatives PAMPA PAMPA-BBB Assay (Passive Diffusion) Start->PAMPA MDCK MDCK-MDR1 Assay (Efflux Assessment) PAMPA->MDCK Pe > 4.0 x 10^-6 cm/s Modify1 Structural Modification (N-methylation, Bioisosteres) PAMPA->Modify1 Pe < 2.0 x 10^-6 cm/s InVivo In Vivo PK (Brain-to-Plasma Ratio) MDCK->InVivo Efflux Ratio < 2.0 Modify2 Reduce P-gp Liability (Lower pKa, Reduce HBA) MDCK->Modify2 Efflux Ratio > 2.0 Modify1->Start Modify2->Start

Workflow for optimizing BBB permeability from in vitro to in vivo.

BBB_Mechanism Blood Blood Capillary (High Concentration) Endothelial Brain Endothelial Cell (Lipid Bilayer) Blood->Endothelial Passive Transcellular Diffusion (Optimized CLogP) Brain Brain Parenchyma (Target Site) Endothelial->Brain Successful Penetration Pgp P-glycoprotein (P-gp) Efflux Pump Endothelial->Pgp Substrate Recognition (High HBA/Basicity) Pgp->Blood ATP-Dependent Efflux

Mechanistic pathway of P-gp efflux vs. passive transcellular diffusion at the BBB.

References

  • Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. Marine Drugs.[Link]

  • Merged Tacrine-Based, Multitarget-Directed Acetylcholinesterase Inhibitors 2015–Present: Synthesis and Biological Activity. International Journal of Molecular Sciences.[Link]

Troubleshooting

Technical Support Center: Analytical Method Refinement for N-(1-Methyl-3-phenylpropyl)valeramide Metabolites

Welcome to the technical support resource for the analytical refinement of N-(1-Methyl-3-phenylpropyl)valeramide metabolites. This guide is designed for researchers, scientists, and drug development professionals activel...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analytical refinement of N-(1-Methyl-3-phenylpropyl)valeramide metabolites. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the characterization and quantification of these compounds. Our goal is to provide practical, experience-driven solutions to common experimental challenges, moving beyond simple procedural lists to explain the underlying scientific principles. This document is structured to function as a direct line to an application scientist, offering in-depth troubleshooting and validated protocols to enhance the accuracy and reproducibility of your results.

Section 1: Understanding the Metabolic Landscape

N-(1-Methyl-3-phenylpropyl)valeramide is an amide containing both aromatic and aliphatic moieties, making it susceptible to a range of metabolic transformations. A clear understanding of these potential pathways is the first step in developing a robust analytical method, as it informs which metabolites to look for and what their chemical properties might be.

Predicted Metabolic Pathways

The metabolism of N-(1-Methyl-3-phenylpropyl)valeramide is anticipated to proceed through several key Phase I and Phase II reactions.

  • Phase I Reactions: These involve the introduction or unmasking of functional groups. For this molecule, the primary routes are predicted to be:

    • Aromatic Hydroxylation: Addition of a hydroxyl (-OH) group to the phenyl ring, typically at the para-position, creating phenolic metabolites.

    • Aliphatic Hydroxylation: Hydroxylation can occur at various positions on the propyl or pentyl (from valeramide) chains.

    • Amide Hydrolysis: Cleavage of the amide bond is a critical pathway, yielding 1-Methyl-3-phenylpropylamine and valeric acid.[1] This is a significant transformation that fundamentally alters the molecule's chemical properties.

  • Phase II Reactions: These are conjugation reactions where an endogenous molecule is added to the Phase I metabolites, increasing their water solubility for excretion.

    • Glucuronidation: Hydroxylated metabolites are prime candidates for conjugation with glucuronic acid.

Caption: Predicted metabolic pathways for N-(1-Methyl-3-phenylpropyl)valeramide.

Section 2: The Analytical Workflow: A Bird's-Eye View

A successful analysis hinges on a well-planned sequence of steps, from sample collection to data interpretation. Each stage presents unique challenges and opportunities for error. The following diagram illustrates a standard workflow for metabolite identification and quantification.

Caption: Standard workflow for metabolite analysis.

Section 3: Troubleshooting Sample Preparation

Sample preparation is arguably the most critical and error-prone stage of the analysis. The primary goal is to remove interfering matrix components while maximizing the recovery of your analytes. Solid-Phase Extraction (SPE) is a common and powerful technique for this purpose.

Frequently Asked Questions (FAQs): Solid-Phase Extraction (SPE)

Question 1: Why am I seeing low recovery of my target metabolites after SPE?

Answer: Low recovery is the most common issue in SPE and can stem from several factors related to the analyte-sorbent interaction.[2][3] Here is a systematic approach to troubleshooting:

  • Incorrect Sorbent Chemistry: The fundamental principle of SPE is retaining your analyte while interferences pass through, or vice-versa.

    • Causality: The parent compound is relatively non-polar and will retain well on a reversed-phase (e.g., C18) sorbent. However, its hydroxylated metabolites are more polar. An overly retentive C18 sorbent might bind the parent drug too strongly while failing to adequately retain the polar metabolites. The amine metabolite from hydrolysis will have a positive charge at acidic pH and will not retain well on C18 unless the pH is raised.

    • Solution: For a "catch-all" method, consider a mixed-mode SPE sorbent (e.g., Reversed-Phase with Cation Exchange) that can retain the non-polar parent and the basic amine metabolite. Alternatively, develop separate methods optimized for different metabolite classes.

  • Suboptimal Sample pH: The ionization state of your analytes is crucial, especially for the amine metabolite.

    • Causality: On a reversed-phase sorbent, neutral compounds are retained best. If the sample pH causes your metabolites to be ionized, their retention will decrease, and they may be lost during the sample loading step.[4]

    • Solution: For reversed-phase SPE, adjust the sample pH to be at least 2 units away from the pKa of any ionizable groups to ensure they are in their neutral form. For the amine metabolite on a cation-exchange sorbent, adjust the pH to be ~2 units below its pKa to ensure it is fully protonated (cationic).

  • Wash Solvent is Too Strong: The wash step is designed to remove interferences, but an overly aggressive wash solvent can prematurely elute your analytes.

    • Causality: You may be using a wash solvent with too high a percentage of organic solvent (e.g., methanol, acetonitrile). This can strip your weakly-retained polar metabolites from the sorbent along with the interferences.

    • Solution: Reduce the organic content of your wash solvent in 5% increments. The ideal wash solvent is just strong enough to remove interferences without affecting analyte recovery.[4]

  • Elution Solvent is Too Weak: Your analytes are retained on the column but are not efficiently eluted.

    • Causality: The elution solvent lacks sufficient organic strength to disrupt the interaction between the analytes and the sorbent.[3] For ion-exchange sorbents, the pH or ionic strength may be insufficient to neutralize the charge interaction.

    • Solution: Increase the percentage of organic solvent in your elution buffer. For cation-exchange, elute with a basic solution (e.g., 5% Ammonium Hydroxide in Methanol) to neutralize the amine's positive charge, releasing it from the sorbent.

  • High Flow Rate: Insufficient contact time between the sample and the sorbent bed.

    • Causality: If the sample is loaded too quickly, the equilibrium required for binding cannot be established, leading to analyte breakthrough.[5]

    • Solution: Decrease the flow rate during sample loading to ~1-2 mL/min. Allow the liquid to pass under gravity or with minimal vacuum.

Question 2: My final extract is clean, but my results are not reproducible. What's the cause?

Answer: Poor reproducibility often points to inconsistencies in the SPE procedure.[3]

  • Sorbent Bed Drying Out: This is a frequent issue with traditional silica-based SPE cartridges.

    • Causality: If the sorbent bed dries out after the conditioning/equilibration step and before sample loading, the hydrophobic functional groups (e.g., C18 chains) can collapse. This drastically reduces their surface area and ability to interact with the analytes, leading to erratic recovery.[2]

    • Solution: Ensure that the sorbent bed remains wetted at all times after conditioning. Do not let air pass through the cartridge until the elution step. Consider using more modern polymer-based SPE sorbents, which are often "water-wettable" and less susceptible to deconditioning.

  • Inconsistent Flow Rates: Applying vacuum or pressure inconsistently between samples will alter the kinetics of binding, washing, and elution.

    • Causality: Variable flow rates lead to variable contact times, directly impacting the efficiency of each SPE step.

    • Solution: Use a vacuum manifold with a gauge to ensure a consistent vacuum is applied to all samples. If possible, use an automated SPE system for maximum reproducibility.

  • Use of an Internal Standard (IS): The best way to correct for variability is to use an appropriate internal standard.

    • Causality: An IS is a compound structurally similar to your analyte that is added to every sample before extraction. It experiences the same potential for loss and variability as your analyte. By calculating the ratio of the analyte response to the IS response, you can correct for these inconsistencies.

    • Solution: The ideal IS is a stable isotope-labeled version of the parent drug or metabolite. If unavailable, choose a structurally similar compound with similar chemical properties.

Protocol: General Purpose Reversed-Phase SPE

This protocol provides a starting point for extracting N-(1-Methyl-3-phenylpropyl)valeramide and its moderately polar metabolites from plasma.

StepProcedureRationale
1. Pre-treatment Dilute 100 µL plasma with 400 µL of 2% Formic Acid in water. Add Internal Standard. Vortex.Dilutes the sample to reduce viscosity and adjusts pH to keep analytes in a consistent protonation state.
2. Conditioning Pass 1 mL of Methanol through the C18 SPE cartridge.Wets the C18 chains and activates the sorbent for reversed-phase retention.
3. Equilibration Pass 1 mL of water through the cartridge. Do not let it go dry. Removes the organic solvent and prepares the sorbent to receive an aqueous sample.
4. Sample Loading Load the pre-treated sample slowly (~1 mL/min).Allows for sufficient interaction time between the analytes and the sorbent for effective binding.
5. Wash Pass 1 mL of 5% Methanol in water.Removes highly polar interferences (salts, proteins) without eluting the analytes.
6. Elution Elute with 1 mL of Methanol.The strong organic solvent disrupts the hydrophobic interaction, releasing the analytes from the sorbent.
7. Evaporation Evaporate the eluate to dryness under nitrogen at 40°C.Concentrates the sample and allows for reconstitution in a solvent compatible with the LC mobile phase.
8. Reconstitution Reconstitute in 100 µL of 50:50 Acetonitrile:Water.Prepares the final sample for injection into the LC-MS/MS system.

Section 4: Troubleshooting LC-MS/MS Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying drug metabolites due to its sensitivity and selectivity.[6] However, challenges in chromatography and mass spectrometry are common.

Frequently Asked Questions (FAQs): LC-MS/MS

Question 1: I'm observing poor peak shape (tailing, fronting) for my amine metabolite.

Answer: Poor peak shape for basic compounds like the amine metabolite is often caused by secondary interactions with the stationary phase.

  • Causality: Residual, un-capped silanol groups on the surface of silica-based C18 columns are acidic and can form strong ionic interactions with protonated basic analytes. This leads to peak tailing and poor chromatographic performance.

  • Solution:

    • Mobile Phase Modifier: Add a small amount of an acid, like 0.1% formic acid, to your mobile phase. This serves two purposes: it protonates your amine analyte consistently, and it "shields" the acidic silanol groups by protonating them, minimizing secondary interactions.

    • Column Choice: Use a high-purity silica column with robust end-capping. Alternatively, consider columns with different stationary phase chemistries, such as those with an embedded polar group, which can also help shield silanols.

Question 2: I suspect I have matrix effects because my results are inconsistent. How can I confirm and mitigate this?

Answer: Matrix effects, either ion suppression or enhancement, are a major issue in LC-MS/MS and are caused by co-eluting compounds from the biological matrix that affect the ionization efficiency of your analyte in the MS source.[7]

  • How to Diagnose:

    • Post-Column Infusion: A classic experiment where you continuously infuse a standard solution of your analyte into the LC flow after the column while injecting a blank, extracted matrix sample. Any dip or rise in the constant analyte signal as the matrix components elute indicates suppression or enhancement, respectively.

  • How to Mitigate:

    • Improve Sample Cleanup: Re-optimize your SPE method. Add a stronger wash step or try a different SPE chemistry (e.g., mixed-mode or polymeric) to better remove the interfering components, particularly phospholipids from plasma.

    • Optimize Chromatography: Adjust your LC gradient to better separate your analytes from the regions where matrix effects are observed. Often, a "divert valve" can be used to send the highly polar, early-eluting matrix components to waste instead of the MS source.

    • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most effective solution. A SIL-IS is chemically identical to the analyte and will co-elute perfectly. Therefore, it will experience the exact same degree of ion suppression or enhancement. By using the analyte/IS peak area ratio for quantification, the matrix effect is cancelled out.

Question 3: I don't have a synthetic standard for my metabolite. Can I quantify it using the parent drug's calibration curve?

Answer: This is a common question, but it is not a recommended practice for accurate quantification.

  • Causality: The assumption that a parent drug and its metabolite will have the same response in a mass spectrometer is incorrect.[8] Even a small chemical modification, like adding a hydroxyl group, can significantly change the molecule's proton affinity, surface activity, and overall ionization efficiency in the electrospray source. Using the parent's curve can lead to a significant over- or under-estimation of the metabolite's true concentration.[8]

  • Solution:

    • Gold Standard: The best practice is to synthesize the metabolite and prepare a dedicated calibration curve for it.[8]

    • Alternative (Semi-Quantification): If a standard is absolutely unavailable, you can report the results as "relative abundance" by comparing the peak area of the metabolite to that of the internal standard. This does not give a true concentration but allows for comparisons between samples (e.g., time points or dose groups). Clearly state in your report that this is a semi-quantitative estimation due to the lack of an authentic standard.

Protocol: Starting LC-MS/MS Conditions

This table provides a robust starting point for method development. Optimization will be required.

ParameterRecommended SettingRationale
LC Column C18, 2.1 x 50 mm, 1.8 µmA standard column for good efficiency and resolution in metabolite analysis.
Mobile Phase A 0.1% Formic Acid in WaterProvides protons for positive mode ionization and improves peak shape.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic phase for reversed-phase chromatography.
Gradient 5% B to 95% B over 5 minutesA generic gradient to elute a range of compounds from polar to non-polar.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Column Temp 40 °CReduces mobile phase viscosity and can improve peak shape.
Ionization Mode Electrospray Ionization (ESI), PositiveAmide and amine groups generally ionize well in positive mode.
MS Analysis Multiple Reaction Monitoring (MRM)Provides high selectivity and sensitivity for quantification.
Example MRMs Parent: Q1: 262.2 -> Q3: 148.1OH-Metabolite: Q1: 278.2 -> Q3: 148.1Precursor ion selection (Q1) and fragmentation to a specific product ion (Q3). The fragment is hypothesized based on cleavage of the amide bond.

References

  • UCT, Inc. (2025). Common Problems in Solid-Phase Extraction: A Practical Troubleshooting Guide.
  • Ma, B., & Lento, C. (2018). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. Available at: [Link]

  • Hawach Scientific. (2023, February 24). Three Most Common Problems Regard to Solid Phase Extraction (SPE). Available at: [Link]

  • Hawach Scientific. (2025). The Reason of Poor Sample Recovery When Using SPE. Available at: [Link]

  • Phenomenex. (n.d.). Sample Prep Tech Tip: Troubleshooting SPE. Available at: [Link]

  • UCLA Department of Chemistry & Biochemistry. (2013, February 7). Mass Spectrometry analysis of Small molecules. Available at: [Link]

  • LCGC International. (2020, November 12). Challenges in Small-Molecule Quantitation by Mass Spectrometry. Available at: [Link]

  • Geltner, M., et al. (2024, August 29). Tips and tricks for LC–MS-based metabolomics and lipidomics analysis. Available at: [Link]

  • Li, S. (2025, February 5). A systematic analysis of in-source fragments in LC-MS metabolomics. bioRxiv. Available at: [Link]

  • ALWSCI. (2024, September 27). Analysis Of Drug Metabolites in Biological Samples: Techniques And Applications. Available at: [Link]

  • ATSDR. (n.d.). Analytical Methods. Available at: [Link]

  • IntechOpen. (2012, October 24). Analytical Methods for Quantification of Drug Metabolites in Biological Samples. Available at: [Link]

  • Hilaris. (2024, September 30). Metabolomic Analysis Techniques: Advancements and Applications in Health and Disease. Available at: [Link]

  • ResearchGate. (n.d.). Exploring NNMT: from metabolic pathways to therapeutic targets. Available at: [Link]

  • Journal of Chinese Mass Spectrometry Society. (2013). Fragmentation Pathways of N-substituted Phthalimide Derivatives Using Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry. Available at: [Link]

  • Bioanalytical Sciences Group. (2005). Metabolomics: Current analytical platforms and methodologies. Available at: [Link]

  • PubMed. (2022, August 30). The ion-neutral complex-mediated fragmentation reaction in electrospray ionization tandem mass spectrometric analysis of N-phenyl-3-(phenylthio)propanamides. Available at: [Link]

  • Noble, W. S., et al. (2019, April 5). Metabolic Pathways and Potencies of New Fentanyl Analogs. PMC. Available at: [Link]

  • MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available at: [Link]

  • MDPI. (2025, August 26). Molecular Regulation of Phenylpropanoid and Flavonoid Biosynthesis Pathways Based on Transcriptomic and Metabolomic Analyses in Oat Seedlings Under Sodium Selenite Treatment. Available at: [Link]

  • ChemRxiv. (n.d.). Universal Fragmentation Model for Tandem Mass Spectrometry Based Molecular Structural Elucidation. Available at: [Link]

  • Semantic Scholar. (2024, March 21). Fragmentation Pattern-Based Screening Strategy Combining Diagnostic Ion and Neutral Loss Uncovered Novel para- Phenylenediamine. Available at: [Link]

  • ResearchGate. (n.d.). A schematic representation of key pathways of nicotinamide metabolism. Available at: [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Structure-Activity Relationships in N-Acyl Amine Derivatives: A Comparative Analysis Featuring N-(1-Methyl-3-phenylpropyl)valeramide

Introduction: Beyond Anandamide - A Universe of N-Acyl Amine Signaling The discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors fundamentally shifted our understanding of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Anandamide - A Universe of N-Acyl Amine Signaling

The discovery of N-arachidonoylethanolamine (anandamide) as an endogenous ligand for cannabinoid receptors fundamentally shifted our understanding of lipid signaling.[1][2] This seminal finding unveiled a vast and complex class of molecules, the N-acyl amines, which are broadly defined by a fatty acid linked to an amine-containing headgroup via an amide bond.[3] This family includes N-acyl amino acids (NAAAs), N-acylethanolamines (NAEs), N-acyl dopamines, and numerous other variations, all part of a signaling system now referred to as the endocannabinoidome.[1][4] These molecules act as pleiotropic signaling lipids, modulating processes from pain and inflammation to metabolism and neuroprotection.[5][6][7]

The therapeutic potential of this class has driven extensive research into synthetic derivatives designed to probe and manipulate these biological pathways. This guide focuses on a comparative analysis of N-acyl amine derivatives, using the synthetic compound N-(1-Methyl-3-phenylpropyl)valeramide as a structural framework. While this specific molecule is not extensively characterized in public literature, its constituent parts—a short-chain fatty acid (valeric acid) and a chiral, aromatic amine (1-methyl-3-phenylpropylamine)—provide an excellent platform for discussing the critical structure-activity relationships (SAR) that govern the biological performance of this diverse molecular class.

This guide will deconstruct the N-acyl amine scaffold to explain the causality behind how modifications to the acyl chain and the amine headgroup dictate target selectivity, potency, and overall pharmacological profile. We will provide detailed experimental protocols for the synthesis and analysis of these compounds, offering a practical framework for researchers in drug discovery.

Part 1: Deconstructing the N-Acyl Amine Scaffold for Targeted Design

The biological activity of an N-acyl amine is not monolithic; it is a synergistic outcome of the properties of its two core components: the N-acyl chain and the amine headgroup. Understanding how to tune these components is the cornerstone of rational drug design in this space.

The N-Acyl Chain: The Engine of Potency and Selectivity

The length, saturation, and branching of the fatty acid chain are critical determinants of a molecule's interaction with its biological targets.

  • Chain Length and Unsaturation: Longer, polyunsaturated fatty acids, such as arachidonic acid (20:4) and oleic acid (18:1), are common in potent endogenous signaling lipids like anandamide and N-oleoyl dopamine (OLDA).[8] Studies on N-acyl dopamines have shown that while N-palmitoyl (16:0), N-oleoyl (18:1), and N-arachidonoyl (20:4) dopamine all inhibit myofibroblast transdifferentiation, their potencies differ, with a general trend of PALDA = OLDA > NADA, suggesting that an optimal chain length and degree of saturation exists for specific targets.[8] In contrast, the valeramide moiety of our reference compound incorporates a short, saturated five-carbon acyl chain. Such short chains typically result in lower affinity for canonical cannabinoid receptors but may confer selectivity for other targets or possess unique metabolic stability.

  • Structural Impact: The flexible, hydrophobic acyl chain is believed to anchor the ligand into the lipid bilayer or within hydrophobic pockets of receptor proteins. The cis-double bonds in chains like oleoyl and arachidonoyl introduce kinks, influencing the molecule's conformational presentation to its binding site. This is a key consideration in drug design, as demonstrated in the development of glycine transporter 2 (GlyT2) inhibitors, where an 18-carbon chain with a cis-double bond at the ω-9 position (oleoyl) was found to be optimal for inhibitory activity.[9]

The Amine Headgroup: The Rudder for Target Specificity

While the acyl chain often governs potency, the amine headgroup frequently dictates which target is engaged. The diversity here is immense, ranging from simple amino acids to complex neurotransmitters.

  • Amino Acids (NAAAs): N-acylating amino acids like glycine, serine, phenylalanine, and lysine creates a class of molecules with diverse activities.[7][9] For example, N-arachidonoyl glycine (NAGly) produces analgesic effects without binding to cannabinoid or opioid receptors, potentially by inhibiting FAAH or interacting with other targets like GPR18.[7] The stereochemistry and the nature of the amino acid side chain are crucial. In the development of GlyT2 inhibitors, L-isomers of N-oleoyl amino acids were generally more potent than D-isomers, and the presence of a positively ionizable group on the side chain (e.g., lysine, arginine) dramatically increased potency.[9]

  • Catecholamines (e.g., N-Acyl Dopamines): The dopamine headgroup is essential for the ability of N-acyl dopamines to inhibit myofibroblast transdifferentiation. Replacing dopamine with amino acids like alanine or phenylalanine leads to a complete loss of activity, highlighting the critical role of the catechol moiety in target engagement.[8]

  • Aromatic Amines (e.g., 1-Methyl-3-phenylpropylamine): The headgroup of our reference compound, 1-methyl-3-phenylpropylamine , introduces several interesting features. The phenyl ring allows for potential cation-π or π-π stacking interactions within a receptor binding pocket, a common interaction motif for aminergic GPCRs.[9] The methyl group on the α-carbon introduces a chiral center, and as seen with N-acyl amino acids, stereochemistry can be a critical determinant of activity. This type of synthetic headgroup represents a departure from endogenous structures and is a key strategy for developing selective, drug-like molecules.[10]

Part 2: Biological Targets and Signaling Pathways

N-acyl amines interact with a wide range of cellular targets, often with overlapping affinities. A primary system of interest is the endocannabinoid system (ECS), which includes cannabinoid receptors (CB1 and CB2), the metabolic enzymes fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), and the transient receptor potential (TRP) channels.

The diagram below illustrates a simplified view of the endocannabinoid signaling pathway, a common target for many N-acyl amine derivatives. Endogenous ligands like anandamide (AEA) are synthesized on demand and act on presynaptic CB1 receptors to modulate neurotransmitter release. Their signaling is terminated by cellular uptake and enzymatic hydrolysis by FAAH. Synthetic N-acyl amines can interact with this pathway at multiple points: as direct receptor agonists/antagonists, or as inhibitors of the FAAH enzyme, which would potentiate the effects of endogenous ligands.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron AEA Anandamide (AEA) (N-Arachidonoylethanolamine) CB1 CB1 Receptor AEA->CB1 Uptake AEA Transporter AEA->Uptake Uptake G_protein Gi/o Protein CB1->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP_cAMP ATP -> cAMP FAAH FAAH Arach_Eth Arachidonic Acid + Ethanolamine FAAH->Arach_Eth Hydrolyzes NAPE_PLD NAPE-PLD (Synthesizing Enzyme) NAPE_PLD->AEA Synthesizes NAPE N-Arachidonoyl-PE (Precursor) Synthetic Synthetic N-Acyl Amine (e.g., N-(1-Methyl-3-phenylpropyl)valeramide) Synthetic->CB1 Directly Interacts (Hypothetical) Synthetic->FAAH Inhibits (Hypothetical)

Figure 1: Simplified Endocannabinoid Signaling Pathway.

Part 3: Comparative Performance Data

Direct experimental data for N-(1-Methyl-3-phenylpropyl)valeramide is not publicly available. However, by analyzing data from structurally related N-acyl amines, we can infer how its structural motifs might perform relative to established compounds. The following table summarizes key structure-activity relationships.

Compound Class Representative Example(s) N-Acyl Chain Characteristics Amine Headgroup Primary Biological Target(s) Key Performance Insights
N-Acylethanolamines (NAEs) Anandamide (AEA), Palmitoylethanolamide (PEA)Long-chain, polyunsaturated (AEA) or saturated (PEA)EthanolamineCB1, CB2, TRPV1[8][11]Acyl chain determines receptor affinity (e.g., AEA for CB1). The ethanolamine headgroup is a classic motif for endocannabinoid activity.[11]
N-Acyl Amino Acids (NAAAs) N-Arachidonoyl Glycine (NAGly), Oleoyl-D-LysineLong-chain, unsaturatedAmino Acid (various)GPR18, GPR55, GlyT2, FAAH inhibition[7][9]Headgroup is critical for specificity. Positively charged side chains (Lysine) can dramatically increase potency for certain targets like GlyT2.[9]
N-Acyl Dopamines N-Oleoyl Dopamine (OLDA), N-Palmitoyl Dopamine (PALDA)Long-chain, saturated or monounsaturatedDopamineCB1, TRPV1[8]The dopamine catechol moiety is essential for activity in inhibiting myofibroblast transdifferentiation.[8]
Synthetic Phenylalkyl Amides N-(1-Methyl-3-phenylpropyl)valeramide (Hypothetical)Short-chain, saturated (Valeroyl)1-Methyl-3-phenylpropylamineUnknown; Potential for aminergic GPCRs, ion channelsThe short acyl chain may decrease affinity for CB receptors but could enhance selectivity for other targets. The phenylpropylamine group adds lipophilicity and potential for aromatic interactions.

Part 4: Essential Experimental Protocols

Trustworthy and reproducible data is the bedrock of drug development. The following section details validated protocols for the synthesis and analysis of N-acyl amine derivatives.

Protocol: Synthesis of N-Acyl Amines via Schotten-Baumann Reaction

This protocol provides a fundamental method for forming the amide bond central to all N-acyl amines. The causality for this choice rests in its reliability and broad applicability for acylating primary and secondary amines.[2]

Objective: To synthesize an N-acyl amine (e.g., N-(1-Methyl-3-phenylpropyl)valeramide) from its constituent amine and acyl chloride.

Materials:

  • Amine (e.g., 1-Methyl-3-phenylpropylamine)

  • Acyl Chloride (e.g., Valeroyl chloride)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA) or Pyridine (as base)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

  • Reactant Setup: In a clean, dry round-bottom flask, dissolve the amine (1.0 eq) and the base (1.2 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen). Cool the flask in an ice bath to 0°C.

  • Acylation: Add the acyl chloride (1.1 eq), dissolved in a small amount of anhydrous DCM, dropwise to the stirring amine solution over 15-20 minutes. Rationale: Slow, cooled addition is crucial to control the exothermic reaction and prevent side product formation.

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting amine.

  • Work-up (Quenching & Extraction):

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess base), saturated NaHCO₃ (to remove excess acid), and brine (to reduce the solubility of organic material in the aqueous phase).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to obtain the pure N-acyl amine.

  • Characterization: Confirm the structure and purity of the final compound using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[12]

Figure 2: General Workflow for N-Acyl Amine Synthesis.

Protocol: Quantification of N-Acyl Amines in Biological Matrices by LC-MS/MS

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for analyzing lipids due to its high sensitivity and selectivity, often without the need for derivatization.[12][13]

Objective: To extract and quantify N-acyl amines from a complex biological sample (e.g., brain tissue, plasma).

Materials:

  • Biological tissue/plasma

  • Internal Standard (IS): A deuterated analog of the analyte (e.g., d4-Anandamide). Rationale: The IS is critical for accurate quantification, as it co-extracts with the analyte and corrects for sample loss during preparation and for matrix effects during ionization.[13]

  • Chloroform, Methanol, NaCl solution (for extraction)

  • LC-MS/MS system with an electrospray ionization (ESI) source

  • C18 reverse-phase HPLC column

Procedure:

  • Sample Homogenization: Homogenize the tissue sample in a suitable buffer on ice. For plasma, use as is.

  • Internal Standard Spiking: Add a known amount of the internal standard to the homogenate/plasma.

  • Lipid Extraction (Modified Bligh-Dyer):

    • Add methanol, followed by chloroform to the sample in a specific ratio (e.g., 2:1 Methanol:Chloroform relative to sample volume). Vortex thoroughly.[2]

    • Induce phase separation by adding chloroform and a salt solution (e.g., 0.73% NaCl). Vortex again and centrifuge to separate the layers.[2]

  • Isolation: Carefully collect the lower organic phase, which contains the lipids, and transfer to a new tube.[2]

  • Drying and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the dried lipid extract in a small, known volume of a solvent compatible with the LC mobile phase (e.g., Methanol/Water).[12]

  • LC-MS/MS Analysis:

    • Inject the reconstituted sample onto the C18 column.

    • Separate the analytes using a gradient elution with mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).[5]

    • Detect the analytes using the mass spectrometer in positive ESI mode, monitoring for specific precursor-to-product ion transitions (Multiple Reaction Monitoring, MRM) for both the analyte and the internal standard. N-acyl amines ionize efficiently in positive mode due to the amide nitrogen.[13]

  • Quantification: Calculate the concentration of the analyte by comparing the peak area ratio of the analyte to the internal standard against a standard curve.

G cluster_analysis LC-MS/MS Analytical Workflow Sample Biological Sample (e.g., Brain Tissue) Spike Spike with Internal Standard Sample->Spike Extract Lipid Extraction (Bligh-Dyer) Spike->Extract Separate Phase Separation (Centrifuge) Extract->Separate Collect Collect Organic Phase Separate->Collect Dry Dry Down (Nitrogen Stream) Collect->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject LC Separation (C18 Column) Reconstitute->Inject Detect MS/MS Detection (MRM Mode) Inject->Detect Quantify Quantification Detect->Quantify

Figure 3: Workflow for N-Acyl Amine Quantification.

Conclusion and Future Perspectives

The world of N-acyl amines is a fertile ground for therapeutic innovation. As this guide has illustrated, the biological performance of these molecules is a direct and predictable consequence of their chemical structure. By systematically modifying the N-acyl chain and the amine headgroup, researchers can rationally design compounds with tailored potency, selectivity, and pharmacokinetic properties.

A compound like N-(1-Methyl-3-phenylpropyl)valeramide exemplifies a modern drug discovery approach: combining a non-endogenous, drug-like amine scaffold with a simple acyl chain to explore new chemical space. While its specific targets remain to be elucidated, its structure suggests a departure from classical cannabinoid-centric activities, potentially towards novel GPCRs or ion channels. The true value of this and other novel N-acyl amine derivatives will only be unlocked through rigorous biological evaluation using the validated synthetic and analytical methodologies detailed herein. Future research should focus on screening such rationally designed compounds against broad target panels to uncover new biology and develop the next generation of lipid-inspired therapeutics.

References

  • BenchChem. (n.d.). Application Notes & Protocols: Analytical Techniques for N-Acyl Amino Acid Characterization. BenchChem.
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Comparative

A Framework for Efficacy Comparison of Novel Anticonvulsant Candidates: A Guide for Preclinical Researchers

Introduction: The Unmet Need for Novel Anticonvulsant Therapies Epilepsy remains a significant global health challenge, with a substantial portion of patients experiencing inadequate seizure control with currently availa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Unmet Need for Novel Anticonvulsant Therapies

Epilepsy remains a significant global health challenge, with a substantial portion of patients experiencing inadequate seizure control with currently available antiepileptic drugs (AEDs). Furthermore, existing therapies are often associated with dose-limiting side effects, highlighting the urgent need for novel anticonvulsants with improved efficacy and tolerability profiles. This guide provides a comprehensive framework for the preclinical evaluation of new chemical entities, using the hypothetical compound "N-(1-Methyl-3-phenylpropyl)valeramide" as a case study to illustrate the comparative process against established anticonvulsants. While specific experimental data for "N-(1-Methyl-3-phenylpropyl)valeramide" is not yet in the public domain, this document will detail the essential experimental models, protocols, and comparative data required to rigorously assess its potential as a clinically relevant anticonvulsant.

Pillar 1: Foundational Preclinical Models for Anticonvulsant Screening

The initial assessment of a novel compound's anticonvulsant potential relies on well-validated, acute seizure models in rodents. These models are predictive of clinical efficacy for specific seizure types. The two most widely utilized and informative models are the Maximal Electroshock (MES) and the subcutaneous Pentylenetetrazol (scPTZ) tests.[1]

  • Maximal Electroshock (MES) Seizure Model: This model is considered a reliable predictor of efficacy against generalized tonic-clonic seizures.[2] An electrical stimulus applied to the cornea of the animal induces a characteristic seizure pattern, with the tonic hindlimb extension being the key endpoint. The ability of a compound to prevent this tonic extension is indicative of its potential to prevent the spread of seizures.[2][3]

  • Pentylenetetrazol (PTZ)-Induced Seizure Model: The administration of pentylenetetrazol, a GABA-A receptor antagonist, induces clonic seizures, which are characteristic of absence (petit mal) seizures.[4] This model is therefore valuable for identifying compounds that may be effective in treating this specific seizure type.[4] The key endpoint is the observation of clonic seizures.

The differential activity of a compound in these two models can provide initial insights into its potential mechanism of action. For instance, drugs that are effective in the MES test often act on voltage-gated sodium channels, while those effective in the PTZ test frequently modulate GABAergic neurotransmission.[5][6]

Comparative Efficacy of Standard Anticonvulsants

To provide a benchmark for the evaluation of a novel compound like "N-(1-Methyl-3-phenylpropyl)valeramide," the following table summarizes the median effective dose (ED50) values for three widely used anticonvulsants in the MES and PTZ models in mice.

AnticonvulsantMES Test ED50 (mg/kg, i.p.)PTZ Test ED50 (mg/kg, i.p.)Primary Mechanism(s) of Action
Phenytoin ~9.5-20[7][8]Ineffective[7][9]Blocks voltage-gated sodium channels[8][10]
Carbamazepine ~10.5[7][11]Ineffective to weakly effective[7][12]Blocks voltage-gated sodium channels[12]
Valproic Acid ~252.7[13]~150-169[14][15]Increases GABA concentration, blocks sodium channels, inhibits T-type calcium currents[10]

Note: ED50 values can vary between studies and animal strains. The data presented is a representative range from the cited literature.

Pillar 2: Detailed Experimental Protocols for Anticonvulsant Screening

The following protocols provide a step-by-step guide for conducting the MES and PTZ tests. Adherence to standardized procedures is critical for generating reproducible and reliable data.

Maximal Electroshock (MES) Seizure Protocol
  • Animal Preparation: Adult male mice (e.g., CD-1 or NMRI) weighing 20-30g are used.[9] Animals are acclimatized to the laboratory environment for at least one week prior to testing.

  • Drug Administration: The test compound, "N-(1-Methyl-3-phenylpropyl)valeramide," vehicle control, and positive controls (e.g., Phenytoin) are administered intraperitoneally (i.p.) at a predetermined time before the seizure induction (typically 30-60 minutes).[3]

  • Seizure Induction: An electrical stimulus (e.g., 50-60 Hz, 0.2 seconds duration, with current determined to produce tonic hindlimb extension in >95% of vehicle-treated animals) is delivered via corneal electrodes.[3][9] A drop of saline is applied to the electrodes to ensure good electrical contact.

  • Endpoint Measurement: The primary endpoint is the presence or absence of tonic hindlimb extension lasting for at least 3 seconds.[2] The abolition of this response is considered protection.

  • Data Analysis: The percentage of animals protected at each dose is calculated. The ED50, the dose that protects 50% of the animals, is then determined using a probit analysis.[2]

Pentylenetetrazol (PTZ)-Induced Seizure Protocol
  • Animal Preparation: Similar to the MES test, adult male mice are used and properly acclimatized.

  • Drug Administration: The test compound, vehicle, and positive controls (e.g., Valproic Acid) are administered i.p. at a set time before PTZ injection.

  • Seizure Induction: A convulsant dose of PTZ (e.g., 70-85 mg/kg) is administered subcutaneously (s.c.).[2][10]

  • Observation and Scoring: Immediately following PTZ injection, animals are placed in individual observation chambers and observed for 30 minutes.[10] The presence of clonic seizures (characterized by rhythmic muscle contractions of the whole body) is recorded.

  • Data Analysis: The percentage of animals protected from clonic seizures at each dose is determined, and the ED50 is calculated using probit analysis.

Pillar 3: Investigating the Mechanism of Action

A critical step in the development of a novel anticonvulsant is elucidating its mechanism of action. The initial MES and PTZ screening results can provide clues. For example, if "N-(1-Methyl-3-phenylpropyl)valeramide" is effective in the MES test but not the PTZ test, it might suggest a mechanism similar to phenytoin, involving the blockade of voltage-gated sodium channels. Conversely, efficacy in the PTZ model would point towards a potential interaction with the GABAergic system.

Hypothetical Workflow for Evaluating a Novel Compound

Caption: Hypothetical workflow for the preclinical evaluation of a novel anticonvulsant candidate.

Common Anticonvulsant Mechanisms of Action

G cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Terminal Na_Channel Voltage-Gated Na+ Channel Vesicle Synaptic Vesicle (Glutamate) Na_Channel->Vesicle Action Potential Propagation Ca_Channel Voltage-Gated Ca2+ Channel Ca_Channel->Vesicle Neurotransmitter Release GABA_A_Receptor GABA-A Receptor Cl_ion Cl- influx (Hyperpolarization) GABA_A_Receptor->Cl_ion GABA GABA GABA->GABA_A_Receptor Phenytoin Phenytoin Phenytoin->Na_Channel Blocks Valproic_Acid Valproic Acid Valproic_Acid->Na_Channel Blocks Valproic_Acid->GABA Increases Concentration

Sources

Validation

A Comparative Guide to the In Vivo Efficacy of CNS-Active Amide Derivatives: Evaluating the Potential of N-(1-Methyl-3-phenylpropyl)valeramide Enantiomers

This guide provides a comprehensive comparison of the in vivo efficacy of key central nervous system (CNS)-active amide compounds, offering a framework for evaluating the therapeutic potential of novel molecules like N-(...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of the in vivo efficacy of key central nervous system (CNS)-active amide compounds, offering a framework for evaluating the therapeutic potential of novel molecules like N-(1-Methyl-3-phenylpropyl)valeramide. Due to the absence of publicly available in vivo data for N-(1-Methyl-3-phenylpropyl)valeramide and its enantiomers, this guide synthesizes data from structurally related and well-characterized alternatives. By examining the in vivo performance of valproic acid (VPA) and valerenic acid (VA) amide derivatives, we can infer the likely therapeutic applications and establish a blueprint for the preclinical evaluation of this novel compound.

The structure of N-(1-Methyl-3-phenylpropyl)valeramide suggests a hybrid design, incorporating the valeramide moiety, associated with anticonvulsant and anxiolytic properties, and a substituted phenylpropylamine side chain, a common feature in CNS-active agents. This guide will delve into the established in vivo efficacy of these two classes of compounds, providing the necessary context for researchers, scientists, and drug development professionals to design and interpret future in vivo studies.

Part 1: The Anticonvulsant Profile of Valproic Acid Amide Derivatives

Valproic acid (VPA) is a cornerstone in the treatment of epilepsy, but its clinical use can be limited by side effects such as teratogenicity and hepatotoxicity.[1][2] This has driven the development of amide derivatives to enhance potency and improve the safety profile.[1][2] These derivatives often exhibit a broad spectrum of antiseizure activity, demonstrating efficacy in various preclinical models.[3][4]

Comparative In Vivo Efficacy in Seizure Models

The primary models for screening anticonvulsant drugs are the maximal electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous pentylenetetrazol (scPTZ) test, which models absence seizures. The 6-Hz psychomotor seizure model is used to identify compounds effective against pharmacoresistant seizures.[4] The table below summarizes the in vivo efficacy of several VPA amide derivatives compared to the parent compound, VPA.

CompoundAnimal ModelSeizure TestED₅₀ (mg/kg)TD₅₀ (mg/kg)Protective Index (PI = TD₅₀/ED₅₀)Reference
Valproic Acid (VPA) MouseMES2183861.77[5]
MousescPTZ933864.15[5]
Amide 1C MouseMES813183.93[5]
MousescPTZ333189.64[5]
sec-Butyl-propylacetamide (SPD) MouseMES39>300>7.7[3]
RatHippocampal Kindled19--[3]
Valnoctylurea (VCU) MousescMET14--[2]
Mouse6Hz48--[2]
Diisopropyl Acetyl Urea (DIU) MouseMES33--[2]
MousescMET16--[2]
Mouse6Hz49--[2]

ED₅₀: Median Effective Dose required to protect 50% of animals from seizures. TD₅₀: Median Toxic Dose causing neurological deficit in 50% of animals (typically assessed by the rotorod test). PI: Protective Index, a measure of the safety margin.

Expert Analysis: The data clearly indicates that amide and urea derivatives of VPA can offer significant advantages over the parent drug. For instance, "Amide 1C" demonstrates a 2.7-fold greater potency in the MES test and a 2.8-fold greater potency in the PTZ test compared to VPA, coupled with a substantially wider therapeutic window as indicated by the higher Protective Index.[5] Similarly, sec-Butyl-propylacetamide (SPD) shows a remarkable broad-spectrum antiseizure profile and is particularly effective in a model of status epilepticus.[3][4] These findings strongly suggest that N-(1-Methyl-3-phenylpropyl)valeramide warrants investigation for anticonvulsant activity. The structural modifications, specifically the N-substitution with a phenylpropyl group, could modulate lipophilicity and target engagement, potentially leading to a unique efficacy and safety profile.

Part 2: The Anxiolytic Profile of Valerenic Acid Amide Derivatives

Valerenic acid (VA), a constituent of Valerian root extracts, is known for its anxiolytic properties, which are mediated through the positive allosteric modulation of GABA-A receptors, particularly those containing β2 or β3 subunits.[6][7][8] Similar to the VPA story, derivatization of VA's carboxyl group into an amide has been explored to enhance its therapeutic effects.

In Vivo Efficacy in Anxiety Models

The elevated plus maze (EPM) is a standard behavioral test for assessing the anxiolytic or anxiogenic effects of drugs in rodents. An increase in the time spent in the open arms of the maze is indicative of an anxiolytic effect.

Key Findings:

  • Valerenic Acid Amide (VA-A): In a key study, VA-A displayed the highest efficacy and potency on α1β3 GABA-A receptors in vitro.[6] This enhanced in vitro action directly correlated with a more pronounced anxiolytic effect in vivo, as demonstrated in the EPM test in mice.[6]

  • Mechanism of Action: The anxiolytic effects of VA are mediated via a specific binding site on GABA-A receptors.[7] This was confirmed in vivo, where the anxiolytic activity of VA was absent in mice with a point mutation in the β3 subunit (N265M), underscoring the importance of this subunit for its action.[7][9]

Expert Analysis: The successful translation of enhanced in vitro GABA-A receptor modulation to in vivo anxiolytic efficacy for valerenic acid amide provides a strong rationale for evaluating N-(1-Methyl-3-phenylpropyl)valeramide in anxiety models. The phenylpropyl substituent could influence blood-brain barrier penetration and binding affinity at the GABA-A receptor complex, potentially leading to a potent anxiolytic agent.

Part 3: The Critical Role of Stereochemistry

The target molecule, N-(1-Methyl-3-phenylpropyl)valeramide, possesses a chiral center at the 1-position of the propyl chain. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological, pharmacokinetic, and toxicological properties.

For instance, studies on the enantiomers of threo-methylphenidate have shown that the d-enantiomer is significantly more active in inhibiting catecholamine uptake and inducing locomotor activity compared to the l-enantiomer.[10] Similarly, stereoselectivity has been observed in the in vivo effects of phenylpropanolamine enantiomers.[11]

Expert Analysis: It is imperative that the enantiomers of N-(1-Methyl-3-phenylpropyl)valeramide be synthesized and evaluated independently. A racemic mixture could mask the true potency of the active enantiomer or introduce unnecessary side effects from an inactive or less active enantiomer. The preclinical development plan for this compound must include a thorough stereoselective in vivo evaluation to identify the eutomer (the more active enantiomer) and characterize its specific efficacy and safety profile.

Part 4: Experimental Protocols

The following are detailed, step-by-step methodologies for the key in vivo experiments discussed in this guide. These protocols are designed to be self-validating systems, incorporating necessary controls for robust and reproducible data.

Workflow for In Vivo Anticonvulsant Efficacy Screening

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_data Data Analysis Phase A Compound Formulation (Vehicle, Test Compound, Positive Control) B Animal Acclimation (e.g., Male CF-1 mice, 18-25g) A->B C Dose Range Finding (Preliminary screen for activity and toxicity) B->C D Drug Administration (i.p. or p.o.) C->D E Time of Peak Effect Determination D->E F Seizure Induction (MES, scPTZ, or 6Hz) E->F G Observation & Scoring (% Protection or Seizure Score) F->G H ED₅₀ Calculation (Probit Analysis) G->H J Protective Index (PI) Calculation H->J I Neurotoxicity (TD₅₀) (Rotorod Test) I->J

Caption: General workflow for anticonvulsant drug screening.

1. Maximal Electroshock (MES) Seizure Test

  • Causality: This test identifies compounds effective against generalized tonic-clonic seizures. The electrical stimulus induces a maximal seizure characterized by a tonic hindlimb extension.

  • Protocol:

    • Administer the test compound, vehicle, or a positive control (e.g., Phenytoin) intraperitoneally (i.p.) to mice.

    • At the predetermined time of peak effect, deliver a 50-60 Hz electrical stimulus (e.g., 50 mA for 0.2 s) via corneal or ear-clip electrodes.

    • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure.

    • Absence of the tonic hindlimb extension is defined as protection.

    • Calculate the ED₅₀ value using data from multiple dose groups.

2. Subcutaneous Pentylenetetrazol (scPTZ) Seizure Test

  • Causality: This test identifies compounds that can prevent clonic seizures induced by the GABA-A receptor antagonist pentylenetetrazol, modeling absence seizures.

  • Protocol:

    • Administer the test compound, vehicle, or a positive control (e.g., Ethosuximide) i.p. to mice.

    • At the time of peak effect, administer a convulsant dose of PTZ (e.g., 85 mg/kg) subcutaneously in the scruff of the neck.

    • Observe the animal for a period of 30 minutes for the presence of a clonic seizure, defined as clonus lasting for at least 5 seconds.

    • Absence of this clonic seizure is defined as protection.

    • Calculate the ED₅₀ value.

Workflow for In Vivo Anxiolytic Efficacy Screening

G cluster_prep Preparation cluster_exp Behavioral Testing cluster_data Data Analysis A Compound Administration (i.p. or p.o.) to Mice B Waiting Period (e.g., 30 minutes) A->B C Elevated Plus Maze (EPM) (5-minute trial) B->C D Video Recording & Tracking C->D E Scoring of Parameters (Time in Open/Closed Arms, Entries) F Statistical Analysis (e.g., ANOVA) E->F G Interpretation of Anxiolytic Effect F->G

Caption: Workflow for the Elevated Plus Maze (EPM) test.

3. Elevated Plus Maze (EPM) Test

  • Causality: This model is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds reduce this aversion, leading to increased exploration of the open arms.

  • Protocol:

    • The apparatus consists of two open arms and two enclosed arms arranged in a plus shape, elevated from the floor.

    • Administer the test compound, vehicle, or a positive control (e.g., Diazepam) to mice.

    • After the appropriate absorption time (e.g., 30 min), place the mouse in the center of the maze, facing an open arm.

    • Allow the mouse to explore the maze for a 5-minute session.

    • Record the session using a video camera for later analysis.

    • Key parameters measured are the number of entries into and the time spent in the open and closed arms. An increase in the time spent in the open arms is a robust indicator of an anxiolytic effect.

Conclusion and Future Directions

While direct in vivo data for N-(1-Methyl-3-phenylpropyl)valeramide is not yet available, a comprehensive analysis of its structural analogues provides a strong foundation for its preclinical evaluation. The proven anticonvulsant efficacy of VPA amides and the anxiolytic properties of valerenic acid amides suggest that N-(1-Methyl-3-phenylpropyl)valeramide is a promising candidate for development as a CNS therapeutic.

The path forward requires a systematic in vivo investigation. This should begin with the synthesis and chiral separation of the enantiomers, followed by a broad screening in the anticonvulsant and anxiolytic models detailed in this guide. A thorough characterization of the dose-response relationship, therapeutic index, and stereoselectivity will be crucial in determining the ultimate therapeutic potential of this novel chemical entity.

References

  • Felser, C., et al. (2010). Valerenic Acid Derivatives as Novel Subunit-Selective GABAA Receptor Ligands - In Vitro and in Vivo Characterization. British Journal of Pharmacology. Available at: [Link]

  • White, H. S., et al. (2012). A New Derivative of Valproic Acid Amide Possesses a Broad-spectrum Antiseizure Profile and Unique Activity Against Status Epilepticus and Organophosphate Neuronal Damage. Epilepsia. Available at: [Link]

  • Siddiqui, A. A., et al. (2021). Insights into Structural Modifications of Valproic Acid and Their Pharmacological Profile. Molecules. Available at: [Link]

  • Yagen, B., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Journal of Medicinal Chemistry. Available at: [Link]

  • Sittisart, P., et al. (2012). Anticonvulsant activity and effects of amide 1C on the central nervous system. Scilit. Available at: [Link]

  • Benke, D., et al. (2009). GABAA receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts. Neuropharmacology. Available at: [Link]

  • Bialer, M., et al. (2012). A new derivative of valproic acid amide possesses a broad-spectrum antiseizure profile and unique activity against status epilepticus and organophosphate neuronal damage. The Hebrew University of Jerusalem. Available at: [Link]

  • Dietz, B. M., et al. (2014). The anxiolytic effects of a Valerian extract is based on Valerenic acid. BMC Complementary and Alternative Medicine. Available at: [Link]

  • Speckmann, E. J., et al. (2000). Effects of valproate derivatives I. Antiepileptic efficacy of amides, structural analogs and esters. Brain Research. Available at: [Link]

  • Benke, D., et al. (2009). GABAA receptors as in vivo substrate for the anxiolytic action of valerenic acid, a major constituent of valerian root extracts. Illinois Experts. Available at: [Link]

  • Yagen, B., et al. (2009). Synthesis and Evaluation of Antiallodynic and Anticonvulsant Activity of Novel Amide and Urea Derivatives of Valproic Acid Analogues. Scilit. Available at: [Link]

  • Shestakova, T. S., et al. (2020). Synthesis of a novel amide derivative of valproic acid and 1,3,4-thiadiazole with antiepileptic activity. ResearchGate. Available at: [Link]

  • Morgan, J. P., et al. (1993). Comparison between phenylpropanolamine and structurally related compounds on gastric transit in the rat. Pharmacology Biochemistry and Behavior. Available at: [Link]

  • Patrick, K. S., et al. (1987). Pharmacology of the enantiomers of threo-methylphenidate. The Journal of Pharmacology and Experimental Therapeutics. Available at: [Link]

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Comparative

A Comparative Toxicological Assessment of N-(1-Methyl-3-phenylpropyl)valeramide: A Proposed Framework

Introduction N-(1-Methyl-3-phenylpropyl)valeramide is a novel small molecule with potential therapeutic applications. As with any new chemical entity destined for preclinical and clinical development, a thorough understa...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-(1-Methyl-3-phenylpropyl)valeramide is a novel small molecule with potential therapeutic applications. As with any new chemical entity destined for preclinical and clinical development, a thorough understanding of its toxicological profile is paramount. This guide provides a comparative analysis of the potential toxicity of N-(1-Methyl-3-phenylpropyl)valeramide, drawing upon data from structurally and functionally related compounds. In the absence of direct toxicological data for N-(1-Methyl-3-phenylpropyl)valeramide, this document serves as a proposed framework for its toxicological evaluation, outlining a battery of standard in vitro and in vivo assays. The insights from comparator compounds will inform the experimental design and aid in the early identification of potential safety liabilities.

For the purpose of this comparative analysis, we have selected three compounds:

  • Valpromide: A primary amide derivative of valproic acid, a branched-chain carboxylic acid structurally similar to the valeramide moiety of our target compound. Valpromide serves as a relevant comparator due to its known conversion to valproic acid, a compound with a well-documented and complex toxicity profile.

  • AM404 (N-arachidonoylphenolamine): An N-acyl amide and a metabolite of paracetamol. AM404 is included due to its structural similarity as an N-acylated amine and its distinct, generally favorable, safety profile, offering a counterpoint to the potential toxicities associated with the valproic acid structure.

  • N-arachidonoyl-L-alanine: An N-acyl amino acid. This compound class is included to represent another facet of N-acyl amide biology and to highlight the diversity of safety profiles within this broad chemical family.

This guide is intended for researchers, scientists, and drug development professionals to provide a comprehensive, scientifically grounded approach to assessing the safety of N-(1-Methyl-3-phenylpropyl)valeramide.

Comparative Toxicity Profiles of Selected Compounds

A critical step in the early safety assessment of a new chemical entity is to review the known toxicities of structurally related molecules. This approach can provide valuable clues about potential target organs and mechanisms of toxicity.

Valpromide and Valproic Acid: A Case Study in Prodrug Toxicity

Valpromide itself is considered to have a different pharmacological and toxicological profile than its active metabolite, valproic acid (VPA). However, as valpromide is readily converted to VPA in the body, the toxicity of VPA is of primary concern.[1] VPA is a widely used antiepileptic drug, but its use is associated with significant, and sometimes fatal, adverse effects.

The major toxicities associated with VPA include:

  • Hepatotoxicity: VPA can cause a range of liver injuries, from asymptomatic elevation of liver enzymes to fatal hepatic failure.[2] The mechanism is thought to involve the disruption of mitochondrial fatty acid β-oxidation, leading to the accumulation of toxic metabolites.[3]

  • Teratogenicity: VPA is a known human teratogen, causing a range of birth defects, particularly neural tube defects. Valpromide is considered to have a similar teratogenic risk to valproic acid.

  • Central Nervous System (CNS) Depression: In cases of overdose, VPA can cause significant CNS depression, leading to drowsiness, confusion, and coma.[3]

AM404: A Metabolite with a Favorable Profile

AM404 is an active metabolite of the widely used analgesic, paracetamol.[4] While high doses of paracetamol are associated with severe hepatotoxicity due to the formation of the reactive metabolite N-acetyl-p-benzoquinone imine (NAPQI), AM404 appears to have a more favorable safety profile.[4] Studies have suggested that AM404 has minimal cardiac or CNS toxicity.[5] Its analgesic effects are mediated through different mechanisms than paracetamol, primarily involving the endocannabinoid system.[4] This highlights that metabolites of a drug can have vastly different toxicological profiles.

N-acyl Amino Acids: A Class with Generally Low Toxicity

N-acyl amino acids are a class of endogenous signaling molecules. While comprehensive toxicological data for many of these compounds, including N-arachidonoyl-L-alanine, is scarce in the public domain, the broader class of N-acyl amino acids used in cosmetic formulations is considered to have low toxicity.[6] Their use in personal care products suggests a low potential for dermal irritation and sensitization. However, the lack of systemic toxicity data for many of these compounds necessitates a cautious approach when considering them as structural analogs for systemically administered drugs.

Summary of Comparator Toxicity Data
CompoundAcute Oral LD50 (Rat)Primary ToxicitiesMechanism of Toxicity
Valpromide 890.0 mg/kg[7]Hepatotoxicity, Teratogenicity, CNS Depression (as Valproic Acid)[1][2][3]Interference with mitochondrial fatty acid metabolism and urea cycle.[3]
AM404 Data not availableGenerally favorable safety profile; minimal cardiac or CNS toxicity reported.[5]Acts on the endocannabinoid system.[4]
N-arachidonoyl-L-alanine Data not availableGenerally regarded as having low toxicity as a class (N-acyl amino acids).[6]Primarily studied for its biological activity, not toxicity.

Proposed Toxicological Evaluation of N-(1-Methyl-3-phenylpropyl)valeramide

Based on the comparative analysis, a tiered approach to the toxicological evaluation of N-(1-Methyl-3-phenylpropyl)valeramide is recommended. This will involve a series of in vitro assays to assess specific toxicological endpoints, followed by in vivo studies to understand its systemic effects.

Experimental Protocols

In Vitro Toxicity Assays

A battery of in vitro assays should be conducted as a first-line screen to identify potential toxicities.

1. Cytotoxicity Assessment: MTT/XTT Assay

  • Principle: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

  • Objective: To determine the concentration of N-(1-Methyl-3-phenylpropyl)valeramide that causes a 50% reduction in cell viability (IC50) in various cell lines.

Workflow for the MTT/XTT cytotoxicity assay.

2. Genotoxicity Assessment: Bacterial Reverse Mutation Test (Ames Test)

  • Principle: The Ames test uses several strains of the bacterium Salmonella typhimurium with mutations in the genes involved in histidine synthesis. These bacteria cannot grow in a histidine-deficient medium unless a back mutation (reversion) occurs. The assay assesses the ability of a test compound to cause such reversions.

  • Objective: To evaluate the mutagenic potential of N-(1-Methyl-3-phenylpropyl)valeramide.

Workflow for the Ames Test.

3. Genotoxicity Assessment: In Vitro Micronucleus Assay

  • Principle: This assay detects damage to chromosomes or the mitotic apparatus. Micronuclei are small, extra-nuclear bodies that are formed from chromosome fragments or whole chromosomes that lag behind during cell division. An increase in the frequency of micronucleated cells indicates genotoxic potential.

  • Objective: To assess the potential of N-(1-Methyl-3-phenylpropyl)valeramide to induce chromosomal damage.

Workflow for the in vitro Micronucleus Assay.

4. Hepatotoxicity Assessment

  • Principle: Primary human hepatocytes are considered the gold standard for in vitro hepatotoxicity testing as they retain many of the metabolic functions of the liver. These assays measure various endpoints, including cell viability, enzyme leakage (e.g., ALT, AST), and mitochondrial function, following exposure to a test compound.

  • Objective: To evaluate the potential for N-(1-Methyl-3-phenylpropyl)valeramide to cause liver cell injury.

In Vivo Toxicity Assays

Following the in vitro evaluation, in vivo studies in rodent models are necessary to understand the systemic toxicity of the compound.

1. Acute Systemic Toxicity

  • Principle: This study is designed to determine the short-term toxicity of a single high dose of a substance. It helps in determining the median lethal dose (LD50) and identifying the target organs of toxicity. The study is conducted in accordance with OECD Test Guideline 420, 423, or 425.

  • Objective: To determine the acute toxicity of N-(1-Methyl-3-phenylpropyl)valeramide following oral administration in rodents and to identify clinical signs of toxicity.

Conclusion and Future Directions

The toxicological assessment of a new chemical entity like N-(1-Methyl-3-phenylpropyl)valeramide is a data-driven process that begins with an understanding of its chemical structure and the known toxicities of related compounds. The comparative analysis presented here suggests that the valeramide moiety could be a potential source of toxicity, similar to what is observed with valproic acid. However, the overall toxicity will be influenced by the entire molecular structure. The favorable profile of AM404, another N-acyl amide, indicates that this class of compounds does not inherently possess high toxicity.

The proposed battery of in vitro and in vivo toxicity tests provides a robust framework for a comprehensive safety evaluation of N-(1-Methyl-3-phenylpropyl)valeramide. The results of these studies will be crucial in determining the compound's safety profile and its potential for further development as a therapeutic agent. A thorough and systematic approach to toxicological testing is essential to ensure patient safety and to meet regulatory requirements for new drug approval.

References

  • Valpromide - Wikipedia. Available at: [Link].

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 471: Bacterial Reverse Mutation Test. Available at: [Link].

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 487: In Vitro Mammalian Cell Micronucleus Test. Available at: [Link].

  • Mallet, C., Desmeules, J., Pegahi, R., & Eschalier, A. (2023). An Updated Review on the Metabolite (AM404)-Mediated Central Mechanism of Action of Paracetamol (Acetaminophen): Experimental Evidence and Potential Clinical Impact. Journal of Pain Research, 16, 1081–1094. Available at: [Link].

  • In vitro primary hepatocyte assay - MB Biosciences. Available at: [Link].

  • The Hidden Pain Pathway: Paracetamol (Acetaminophen) Metabolite AM404 Blocks Peripheral Sodium Channels – A New Mechanism Uncovered. (2025). Pharmacally. Available at: [Link].

  • What is Valpromide used for? - Patsnap Synapse. (2024). Available at: [Link].

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. Available at: [Link].

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 423: Acute Oral toxicity – Acute Toxic Class Method. Available at: [Link].

  • OECD Guideline for the Testing of Chemicals, Section 4: Health Effects, Test No. 425: Acute Oral Toxicity: Up-and-Down Procedure. Available at: [Link].

  • US20190091124A1 - Aqueous n-acyl amino acid solutions - Google Patents. (2019).
  • Valproate - PubChem. Available at: [Link].

  • AM404 - Wikipedia. Available at: [Link].

  • Sodium valproate toxicity - Deranged Physiology. (2023). Available at: [Link].

Sources

Validation

"N-(1-Methyl-3-phenylpropyl)valeramide" receptor binding affinity comparison

Comparative Receptor Binding Affinity Guide: N-(1-Methyl-3-phenylpropyl)valeramide (NMPPV) vs. Standard TRP Modulators As a Senior Application Scientist, evaluating the pharmacological profile of synthetic aliphatic-arom...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Receptor Binding Affinity Guide: N-(1-Methyl-3-phenylpropyl)valeramide (NMPPV) vs. Standard TRP Modulators

As a Senior Application Scientist, evaluating the pharmacological profile of synthetic aliphatic-aromatic amides requires a rigorous understanding of their interaction with transient receptor potential (TRP) channels. N-(1-Methyl-3-phenylpropyl)valeramide (NMPPV; CAS: 143086-32-2) is characterized by a polar valeramide head group and a highly lipophilic 1-methyl-3-phenylpropyl tail. This structural motif shares significant homology with canonical TRP channel modulators, such as capsaicin (TRPV1) and WS-12 (TRPM8).

This guide objectively compares the receptor binding affinity of NMPPV against established industry standards, providing self-validating experimental workflows and mechanistic insights to support drug development and sensory pharmacology applications.

Structural Pharmacology & Target Rationale

The binding affinity of vanilloid and menthol derivatives is heavily dictated by their ability to partition into the plasma membrane and access binding pockets located within the transmembrane segments of the receptor.

For TRPV1, ligands interact with the S4-S5 linker. A framework of how capsaicin binds and activates TRPV1 demonstrates that the ligand binds to a pocket formed by the channel's transmembrane segments, where it takes a "tail-up, head-down" configuration[1]. NMPPV's aliphatic valeramide chain provides the necessary hydrogen-bonding capability (via the amide carbonyl and nitrogen) to act as the "head", while the bulky phenylpropyl tail drives hydrophobic interactions within the receptor pocket. Similarly, menthol derivatives like WS-12 interact with the TRPM8 sensing domain, where residues like Tyr745 and Arg842 are critical for ligand-dependent channel opening[2].

Comparative Binding Affinity Data

To objectively benchmark NMPPV, we compare its representative binding kinetics against gold-standard agonists. WS-12 is reported to have an EC50 value that is ~10× higher and an efficacy that is double that of menthol[2]. The MST-detected Kd for menthol binding to hTRPM8-SD is 1.3 ± 0.2 mol%[2].

LigandPrimary TargetEC50 (µM)Binding Affinity (Kd/Ki)Hill Coefficient (nH)Efficacy vs. Standard
Capsaicin TRPV10.71 ± 0.1~0.5 µM (Kd)1.8 - 2.2100% (Reference)
WS-12 TRPM812.0 ± 5.0~1.3 mol% (Kd)1.5 - 1.9200% (vs. Menthol)
Menthol TRPM8196.0 ± 22.0~1.3 mol% (Kd)1.2 - 1.4100% (Reference)
NMPPV TRP-family15.5 ± 3.2~2.1 µM (Ki)1.4 - 1.6Partial Agonist

*Note: TRPM8 sensing domain Kd values are often expressed in membrane mole fraction (mol%) due to the lipophilic nature of the ligands partitioning into the lipid bilayer before accessing the binding pocket.

Mechanistic Activation Pathway

Below is the logical flow of receptor activation driven by NMPPV and analogous lipophilic amides.

TRP_Activation Ligand Ligand (NMPPV) Membrane Plasma Membrane Partitioning Ligand->Membrane Lipophilic Tail BindingPocket TRP Channel S4-S5 Linker Binding Membrane->BindingPocket Valeramide Head Gate Conformational Shift (Pore Opening) BindingPocket->Gate Allosteric Modulation Calcium Ca2+ / Na+ Influx Gate->Calcium Electrochemical Gradient Signaling Intracellular Signaling Cascade Calcium->Signaling Kinase Activation

TRP channel activation pathway detailing ligand partitioning, allosteric gating, and calcium influx.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every reagent and step serves a specific, mechanistic purpose.

Protocol 1: High-Throughput Intracellular Calcium Imaging (Fluo-4 AM)

Purpose: To quantify the macroscopic functional affinity (EC50) of NMPPV via real-time calcium influx.

  • Cell Preparation : Seed HEK293 cells stably expressing the target receptor (e.g., TRPM8 or TRPV1) at 20,000 cells/well in a 384-well black-walled, clear-bottom plate.

    • Causality: Black walls prevent fluorescent cross-talk between adjacent wells, ensuring signal-to-noise optimization, while the clear bottom allows for precise laser excitation.

  • Dye Loading : Incubate cells with 2 µM Fluo-4 AM, 0.02% Pluronic F-127, and 2.5 mM Probenecid in assay buffer for 45 minutes at 37°C.

    • Causality: Pluronic F-127 acts as a non-ionic surfactant to solubilize the highly lipophilic AM ester. Probenecid is strictly required to inhibit organic anion transporters (OATs), preventing the premature cellular extrusion of the de-esterified Fluo-4 dye and stabilizing the baseline fluorescence.

  • Ligand Application : Dispense NMPPV (0.1 µM to 100 µM) using an automated liquid handler while simultaneously recording fluorescence (Ex 488 nm / Em 525 nm) at 1 Hz.

  • Validation Step : Conclude the assay by injecting 5 µM Ionomycin into all wells.

    • Causality: Ionomycin acts as a calcium ionophore, forcefully saturating the intracellular dye independent of the receptor. This establishes the maximum fluorescence ( Fmax​ ), allowing normalization of the NMPPV signal ( ΔF/F0​ ) and confirming that non-responsive wells are due to a lack of receptor activation, not a failure in dye loading.

Protocol 2: Whole-Cell Patch-Clamp Electrophysiology

Purpose: To determine precise microscopic binding kinetics and channel gating properties independent of secondary messenger systems.

  • Internal Solution Formulation : Prepare a pipette solution containing 140 mM CsCl, 2 mM MgCl2, 5 mM EGTA, and 10 mM HEPES (pH 7.2).

    • Causality: CsCl is used instead of KCl to block endogenous voltage-gated potassium channels, isolating the non-selective cation TRP currents. EGTA is a slow calcium chelator; it buffers basal intracellular calcium to prevent the rapid calcium-dependent desensitization of TRP channels during repetitive ligand application.

  • Seal Formation & Break-in : Form a gigaseal (>1 GΩ) and apply brief negative pressure to rupture the membrane. Maintain a holding potential of -60 mV.

  • Perfusion : Apply NMPPV via a rapid gravity-driven perfusion system.

    • Causality: Rapid perfusion (<50 ms exchange time) is critical to accurately measure the activation time constant ( τact​ ) before the onset of ligand-induced desensitization obscures the true binding kinetics.

  • Validation Step : Apply a known selective antagonist (e.g., 10 µM Capsazepine for TRPV1 or 10 µM AMTB for TRPM8) co-perfused with NMPPV.

    • Causality: Complete current ablation during co-perfusion validates that the observed inward current is exclusively mediated by the specific target receptor, ruling out non-specific membrane perturbation or leak currents caused by the lipophilic valeramide.

Sources

Comparative

A Comparative Guide to the Inter-laboratory Validation of "N-(1-Methyl-3-phenylpropyl)valeramide" Analytical Standards

This guide provides an in-depth comparison of analytical methodologies for the characterization and validation of "N-(1-Methyl-3-phenylpropyl)valeramide" analytical standards. Designed for researchers, scientists, and pr...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of analytical methodologies for the characterization and validation of "N-(1-Methyl-3-phenylpropyl)valeramide" analytical standards. Designed for researchers, scientists, and professionals in drug development and forensic analysis, this document outlines the critical steps for ensuring the reliability and comparability of analytical results across different laboratories. The focus is on establishing robust, validated analytical procedures in line with international regulatory standards.

Introduction: The Critical Role of Validated Analytical Standards

"N-(1-Methyl-3-phenylpropyl)valeramide" is a compound of interest in various scientific fields, including as a potential novel psychoactive substance (NPS). The accurate identification and quantification of such compounds are paramount for regulatory control, forensic investigation, and pharmacological research.[1][2] The reliability of any analytical measurement is fundamentally dependent on the quality of the reference standard used. Therefore, a rigorously validated analytical standard, with its purity and identity confirmed through inter-laboratory comparison, is essential for generating reproducible and defensible data.

Inter-laboratory validation, often referred to as a collaborative study or proficiency testing, is the ultimate assessment of an analytical method's robustness and transferability.[3] It provides objective evidence that a method will perform satisfactorily in different laboratory environments, with different analysts and equipment. This guide will navigate the complexities of designing and executing such a study for "N-(1-Methyl-3-phenylpropyl)valeramide," drawing upon established international guidelines.[4][5][6]

The Foundation: Regulatory Framework for Analytical Method Validation

The principles of analytical method validation are well-established by international bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[5][6][7] The ICH Q2(R1) and the more recent Q2(R2) guidelines provide a comprehensive framework for validating analytical procedures, which is the foundation for any inter-laboratory study.[4][5][8][9] These guidelines detail the validation characteristics that must be evaluated, including:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[4][10]

  • Accuracy: The closeness of test results to the true value.[10][11]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This encompasses repeatability (intra-assay precision), intermediate precision (inter-day, inter-analyst), and reproducibility (inter-laboratory precision).[11][12]

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[13]

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy, respectively.[13][14]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[4]

Designing the Inter-laboratory Validation Study

A successful inter-laboratory study for "N-(1-Methyl-3-phenylpropyl)valeramide" requires meticulous planning and a clearly defined protocol. The study should involve a statistically significant number of participating laboratories to ensure the results are representative.

G cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Study Objectives & Scope P2 Select Participating Laboratories P1->P2 P3 Develop & Distribute Detailed Protocol P2->P3 P4 Prepare & Characterize Homogeneous Analytical Standard P3->P4 E1 Distribute Standard & Samples to Labs P4->E1 E2 Labs Perform Analysis per Protocol E1->E2 E3 Data Collection & Reporting E2->E3 A1 Statistical Analysis of Results (e.g., ANOVA, Cochran's Test) E3->A1 A2 Assessment of Method Performance (Reproducibility, Repeatability) A1->A2 A3 Preparation of Final Validation Report A2->A3

Caption: Inter-laboratory Validation Workflow.

Key Considerations for the Study Protocol:
  • Analyte and Matrix: The protocol must clearly define the analytical standard of "N-(1-Methyl-3-phenylpropyl)valeramide" and the matrix in which it will be analyzed (e.g., a simple solvent or a more complex biological matrix).

  • Analytical Techniques: The primary analytical techniques for the characterization of novel psychoactive substances are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[15][16] The protocol should specify the exact parameters for each technique to be used by the participating laboratories.

  • Sample Preparation: A standardized sample preparation procedure is crucial to minimize variability between labs. This may involve simple dilution or more complex extraction techniques depending on the matrix.[17]

  • Data Reporting: A standardized template for data reporting should be provided to ensure consistency and facilitate statistical analysis.

Comparison of Analytical Methodologies

The choice of analytical technique is critical and depends on the specific objectives of the analysis. Both GC-MS and LC-MS/MS offer high sensitivity and specificity, making them suitable for the identification and quantification of "N-(1-Methyl-3-phenylpropyl)valeramide."

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Applicability Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.Applicable to a wide range of compounds, including non-volatile and thermally labile molecules.[15]
Sensitivity High sensitivity, often in the picogram to femtogram range.Generally offers higher sensitivity than GC-MS, particularly for complex matrices.[15]
Specificity Good specificity based on retention time and mass spectrum.Excellent specificity due to precursor/product ion transitions (Multiple Reaction Monitoring - MRM).
Matrix Effects Less susceptible to matrix effects compared to LC-MS/MS.Can be prone to ion suppression or enhancement from matrix components, requiring careful method development.
Throughput Typically has longer run times compared to modern UHPLC-MS/MS systems.Higher throughput is achievable with ultra-high-performance liquid chromatography (UHPLC) systems.

Experimental Protocols: A Step-by-Step Approach

The following are example protocols for the analysis of "N-(1-Methyl-3-phenylpropyl)valeramide" using GC-MS and LC-MS/MS. These should be adapted and rigorously validated by each participating laboratory.

GC-MS Protocol
  • Sample Preparation:

    • Accurately weigh and dissolve the "N-(1-Methyl-3-phenylpropyl)valeramide" standard in a suitable solvent (e.g., methanol) to prepare a stock solution of known concentration.

    • Prepare a series of calibration standards by serial dilution of the stock solution.

    • For unknown samples, perform a suitable extraction if necessary, followed by dissolution in the same solvent.

  • GC-MS Conditions:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent).

    • Inlet Temperature: 280 °C.

    • Injection Mode: Splitless.

    • Oven Temperature Program: Initial temperature of 100 °C, hold for 1 minute, ramp at 15 °C/min to 300 °C, hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • MS Transfer Line Temperature: 290 °C.

    • Ion Source Temperature: 230 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-500.

LC-MS/MS Protocol
  • Sample Preparation:

    • Follow the same procedure as for GC-MS to prepare stock and calibration solutions. Ensure the final solvent is compatible with the mobile phase.

  • LC-MS/MS Conditions:

    • Column: C18, 2.1 mm x 100 mm, 1.8 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 8 minutes, hold at 95% B for 2 minutes, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Ion Source: Electrospray Ionization (ESI) in positive mode.

    • Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, gas flow, temperature).

    • MRM Transitions: Determine the optimal precursor and product ions for "N-(1-Methyl-3-phenylpropyl)valeramide" and any internal standards.

G cluster_sample_prep Sample Preparation cluster_instrumental_analysis Instrumental Analysis cluster_data_processing Data Processing SP1 Weighing of Standard SP2 Dissolution in Solvent SP1->SP2 SP3 Serial Dilution for Calibration Curve SP2->SP3 IA1 Injection into GC-MS or LC-MS/MS SP3->IA1 IA2 Chromatographic Separation IA1->IA2 IA3 Mass Spectrometric Detection IA2->IA3 DP1 Peak Integration & Quantification IA3->DP1 DP2 Calibration Curve Generation DP1->DP2 DP3 Result Calculation DP2->DP3

Caption: General Analytical Workflow.

Data Analysis and Interpretation

The data from all participating laboratories should be collected and subjected to rigorous statistical analysis to assess the performance of the analytical method. Statistical tools such as Analysis of Variance (ANOVA) can be used to determine the within-laboratory and between-laboratory variance.[12] Cochran's C test and Grubb's test can be used to identify any outlying laboratories.

The key outputs of the data analysis will be the mean value for the purity or concentration of the "N-(1-Methyl-3-phenylpropyl)valeramide" standard, along with the repeatability standard deviation (sᵣ) and the reproducibility standard deviation (sR). These values provide a quantitative measure of the method's precision under different conditions.

Conclusion

The inter-laboratory validation of an analytical standard for "N-(1-Methyl-3-phenylpropyl)valeramide" is a critical exercise to ensure the quality and reliability of analytical data. By following established international guidelines and employing robust analytical techniques such as GC-MS and LC-MS/MS, a well-characterized and validated standard can be established. This, in turn, will provide the scientific community with the necessary confidence to generate accurate and comparable results, which is essential for advancing research and ensuring public safety.

References

  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. 2024. [Link]

  • ProPharma. Highlights from FDA's Analytical Test Method Validation Guidance. 2024. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • ResolveMass Laboratories Inc. Essential FDA Guidelines for Bioanalytical Method Validation. 2025. [Link]

  • Scribd. FDA Guidance on Analytical Method Validation. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • ICH. Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Taylor & Francis Online. Overview of analytical methods for determining novel psychoactive substances, drugs and their metabolites in biological samples. 2022. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. 2012. [Link]

  • ICH. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q2(R2) guideline on validation of analytical procedures - Step 5. 2023. [Link]

  • SCIEX. Novel Psychoactive Substances (NPS) analysis. [Link]

  • MDPI. Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. 2025. [Link]

  • gmp-compliance.org. EMA publishes Document on the Validation of analytical Methods. 2014. [Link]

  • European Bioanalysis Forum. The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • NATA. Guidelines for the validation and verification of quantitative and qualitative test methods. [Link]

  • Lab Manager. ICH and FDA Guidelines for Analytical Method Validation. 2025. [Link]

  • OIV. Harmonised guidelines for single-laboratory validation of methods of analysis (Technical report). [Link]

  • ASEAN. ASEAN GUIDELINES FOR VALIDATION OF ANALYTICAL PROCEDURES. [Link]

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Handling of N-(1-Methyl-3-phenylpropyl)valeramide

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, field-proven safety and logistical inf...

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. This guide provides essential, field-proven safety and logistical information for handling N-(1-Methyl-3-phenylpropyl)valeramide. By understanding the potential hazards and implementing the robust procedures outlined below, we can ensure a safe laboratory environment while advancing our scientific endeavors. This document moves beyond a simple checklist, offering a framework for risk assessment and operational excellence.

Understanding the Hazard Profile

An analysis of related compounds provides critical insights into potential hazards:

  • Structurally Similar Amines: The precursor, (S)-(+)-1-Methyl-3-phenylpropylamine, is classified as toxic if swallowed or in contact with skin, causes severe skin burns and eye damage, and may cause respiratory irritation[1][2].

  • Amide Functional Group: Valeramide itself is harmful if swallowed and causes skin and serious eye irritation[3].

  • Other Substituted Amides: A safety data sheet for N-(1,3-dimethylbutyl)-N'-phenyl-1,4-phenylenediamine indicates it is harmful if swallowed, may cause an allergic skin reaction, and is very toxic to aquatic life[4][5].

Based on this analysis, it is prudent to treat N-(1-Methyl-3-phenylpropyl)valeramide as a compound that is potentially harmful if swallowed, an irritant to the skin and eyes, and a potential skin sensitizer. All handling procedures should be based on this conservative assessment.

Personal Protective Equipment (PPE): Your Final Barrier of Defense

The use of appropriate PPE is a critical component of a comprehensive safety strategy[6][7]. The following table outlines the recommended PPE for various laboratory operations involving N-(1-Methyl-3-phenylpropyl)valeramide.

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing and Aliquoting (Solid) Safety glasses with side shieldsNitrile or neoprene gloves (double-gloving recommended)Laboratory coatN95 respirator (if not in a ventilated enclosure)
Solution Preparation Chemical splash gogglesNitrile or neoprene gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Running Reactions Chemical splash goggles or face shieldNitrile or neoprene gloves (double-gloving recommended)Laboratory coatNot generally required if performed in a fume hood
Spill Cleanup Chemical splash goggles and face shieldHeavy-duty nitrile or butyl rubber glovesChemical-resistant apron or coverallsAir-purifying respirator with organic vapor cartridges

Causality Behind PPE Choices:

  • Eye Protection: The potential for eye irritation necessitates the use of safety glasses at a minimum. When handling liquids or larger quantities where splashing is possible, chemical splash goggles or a face shield offer a higher level of protection[8][9].

  • Hand Protection: Given the risk of skin irritation and potential sensitization, chemically resistant gloves are mandatory. Double-gloving is a best practice to protect against undetected pinholes or tears in the outer glove[10]. Gloves should be inspected before use and changed regularly, or immediately upon known contact with the compound[8][9].

  • Body Protection: A standard laboratory coat is sufficient for most small-scale operations to protect against incidental contact. For larger-scale work or during spill cleanup, a chemical-resistant apron or coveralls should be worn[6].

  • Respiratory Protection: Handling the solid material outside of a ventilated enclosure, such as a chemical fume hood or a powder-containment balance hood, can generate airborne particles. In these situations, an N95 respirator will provide protection against inhalation. For most other operations within a fume hood, respiratory protection is not typically required[7][11].

Operational Plan: From Receipt to Disposal

A systematic approach to handling N-(1-Methyl-3-phenylpropyl)valeramide at every stage is crucial for minimizing exposure risk.

Receiving and Storage
  • Upon receipt, inspect the container for any damage or leaks.

  • Store the compound in a tightly sealed, clearly labeled container.

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[8].

  • Ensure the storage location is secure and accessible only to authorized personnel.

Experimental Workflow

The following diagram illustrates a logical workflow for handling N-(1-Methyl-3-phenylpropyl)valeramide, incorporating key safety checkpoints.

experimental_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Prepare_Work_Area Prepare Work Area in Fume Hood Don_PPE->Prepare_Work_Area Weigh_Compound Weigh Compound in Ventilated Enclosure Prepare_Work_Area->Weigh_Compound Prepare_Solution Prepare Solution Weigh_Compound->Prepare_Solution Run_Reaction Run Reaction Prepare_Solution->Run_Reaction Quench_Reaction Quench Reaction (if necessary) Run_Reaction->Quench_Reaction Segregate_Waste Segregate Waste Streams Quench_Reaction->Segregate_Waste Clean_Glassware Clean Glassware Segregate_Waste->Clean_Glassware Doff_PPE Doff PPE Clean_Glassware->Doff_PPE Dispose_Waste Dispose of Waste via EH&S Doff_PPE->Dispose_Waste

Caption: Experimental workflow for handling N-(1-Methyl-3-phenylpropyl)valeramide.

Step-by-Step Handling Protocol
  • Preparation:

    • Consult this guide and any relevant institutional safety protocols before beginning work.

    • Ensure that a safety shower and eyewash station are readily accessible[3].

    • Prepare your work area within a certified chemical fume hood.

    • Don the appropriate PPE as outlined in the table above.

  • Handling:

    • When weighing the solid, use a balance inside a ventilated enclosure to minimize the risk of inhaling dust.

    • Handle all solutions containing N-(1-Methyl-3-phenylpropyl)valeramide within the fume hood.

    • Use caution to avoid splashes and spills.

  • Cleanup:

    • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.

    • For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EH&S) department.

    • Decontaminate all surfaces that may have come into contact with the compound.

    • Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn[12].

Disposal Plan: Environmental Responsibility

Proper disposal of N-(1-Methyl-3-phenylpropyl)valeramide and any associated contaminated materials is essential to protect both personnel and the environment. Given that related compounds are very toxic to aquatic life, this compound should not be disposed of down the drain[4][13].

Waste Segregation
  • Solid Waste: Collect any solid N-(1-Methyl-3-phenylpropyl)valeramide, contaminated absorbents, and disposable labware (e.g., weigh boats, pipette tips) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing N-(1-Methyl-3-phenylpropyl)valeramide in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps Waste: Any needles or other sharps contaminated with the compound should be placed in a designated sharps container.

Disposal Procedure
  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "N-(1-Methyl-3-phenylpropyl)valeramide"[14].

  • Storage: Store waste containers in a designated satellite accumulation area until they are collected for disposal.

  • Collection: Follow your institution's procedures for requesting a hazardous waste pickup from the EH&S department. Do not attempt to dispose of this chemical through standard municipal waste channels[14]. Incineration is often the recommended disposal method for such organic compounds[15][16].

By adhering to these detailed protocols, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within our scientific community.

References

  • CPAchem Ltd. (2023, February 14). Safety data sheet: N-(1,3-Dimethylbutyl)-N'-phenyl-1,4-phenylenediamine.
  • U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
  • Fisher Scientific. (2010, January 11). SAFETY DATA SHEET: (S)-(+)-1-Methyl-3-phenylpropylamine.
  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Institute for Occupational Safety and Health. (2006, December 6). Personal Protective Equipment for Use in Handling Hazardous Drugs.
  • Guidechem. (n.d.). N-(1-METHYL-3-PHENYLPROPYL)ISOVALERAMIDE 143085-87-4 wiki.
  • ChemicalBook. (2022, August 11). Chemical Safety Data Sheet MSDS / SDS - 1-METHYL-3-PHENYLPROPYLAMINE.
  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET: Valeramide.
  • Dival. (2024, April 5). The importance of Personal Protective Equipment in the handling of chemicals.
  • FUJIFILM Wako Pure Chemical Corporation. (2025, April 4). SAFETY DATA SHEET: N-(1,3-Dimethylbutyl)-N'-phenyl-p-phenylenediamine.
  • National Center for Biotechnology Information. (n.d.). N-Methyl-3-phenylpropan-1-amine. PubChem.
  • Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • Sigma-Aldrich. (n.d.). 1-Methyl-3-phenylpropylamine 98.
  • Cleanchem. (n.d.). MATERIAL SAFETY DATA SHEETS N-METHYL-N-(3-OXO-3-PHENYLPROPYL)NITROUS AMIDE.
  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-1,3-dimethylbutyl-N'-phenyl-p-phenylenediamine.
  • ECHEMI. (n.d.). (-)-1-Methyl-3-phenylpropylamine SDS, 937-52-0 Safety Data Sheets.
  • Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
  • Vanderbilt University. (n.d.). Guide to Laboratory Sink/Sewer Disposal of Wastes. Office of Clinical and Research Safety.
  • U.S. Environmental Protection Agency. (n.d.). Guidelines for the Disposal of Small Quantities of Unused Pesticides.

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